2,4-Dinitrobenzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,4-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBDGQUYKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197495 | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4836-66-2 | |
| Record name | 2,4-Dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG8U73935Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Chemoselective Synthesis of 2,4-Dinitrobenzyl Alcohol from 2,4-Dinitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrobenzyl alcohol via the selective reduction of 2,4-dinitrobenzaldehyde. The document delves into the core chemical principles, emphasizing the critical concept of chemoselectivity in organic synthesis. A detailed, field-proven experimental protocol is presented, focusing on the use of sodium borohydride as a mild and selective reducing agent. The guide explains the underlying reaction mechanism, offers a step-by-step laboratory procedure, outlines methods for product purification and characterization, and details essential safety protocols. This document is intended for researchers and professionals in chemical synthesis and drug development who require a robust and reliable method for this specific transformation.
Introduction: The Strategic Importance of Chemoselective Reduction
In the landscape of multi-functional organic molecules, the ability to modify one functional group while leaving others intact is a cornerstone of modern synthetic strategy. This principle, known as chemoselectivity, is paramount in the synthesis of complex molecules such as pharmaceutical intermediates. The conversion of 2,4-dinitrobenzaldehyde to this compound is a classic example of this challenge. The target molecule contains two electron-withdrawing nitro groups and a primary alcohol, making it a valuable intermediate in various synthetic applications, including its use as a reagent in nitric oxide biochemistry research.[1]
The primary synthetic obstacle is the reduction of the aldehyde carbonyl group to a primary alcohol without affecting the two nitro groups. This requires a reducing agent with sufficient reactivity to reduce the aldehyde but mild enough to be inert towards the nitro functionalities. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would readily reduce both the aldehyde and the nitro groups, sodium borohydride (NaBH₄) emerges as the reagent of choice for this transformation due to its milder nature and proven selectivity for carbonyl compounds.[2][3] This guide will detail a reliable protocol for this synthesis using sodium borohydride, grounded in a clear understanding of the reaction mechanism and safety considerations.
Mechanistic Rationale: The Basis of Selectivity
The success of this synthesis hinges on the inherent reactivity differences between the aldehyde and nitro functional groups toward sodium borohydride.
The Principle of Chemoselectivity
Sodium borohydride is a source of hydride ions (H⁻). Its selectivity stems from its moderate reducing power compared to agents like LiAlH₄. Under standard conditions in protic solvents like ethanol, NaBH₄ is highly effective for the reduction of aldehydes and ketones.[2] Conversely, the reduction of nitro groups typically requires more forcing conditions or specific catalysts, such as catalytic hydrogenation (H₂/Pd, Pt) or stronger hydride donors.[4][5] Therefore, the use of NaBH₄ ensures that the hydride preferentially attacks the more electrophilic and accessible carbonyl carbon of the aldehyde, leaving the nitro groups untouched.[3]
The Reaction Mechanism
The reduction proceeds via a nucleophilic addition mechanism, as illustrated below.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the borohydride complex ([BH₄]⁻) on the electrophilic carbonyl carbon of 2,4-dinitrobenzaldehyde. This breaks the C=O pi bond and forms a new carbon-hydrogen bond.
-
Alkoxide Intermediate: This addition results in the formation of a tetrahedral alkoxide intermediate, where the oxygen atom bears a negative charge that is stabilized by the boron atom.
-
Protonation: In the final step, the alkoxide is protonated by the solvent (in this case, ethanol) or during an aqueous workup, yielding the final product, this compound.
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// Reactants start [label=<
2,4-Dinitrobenzaldehyde
];
nabh4 [label=<
Na⁺ [BH₄]⁻ Sodium Borohydride
];
// Intermediate intermediate [label=<
Tetrahedral Alkoxide Intermediate
];
// Product product [label=<
this compound
];
solvent [label="EtOH (Solvent)\nor H₂O Workup"];
// Edges edge [fontname="Helvetica", color="#4285F4"]; start -> intermediate [label="1. Nucleophilic\nAttack by H⁻"]; nabh4 -> start [style=invis]; // for layout intermediate -> product [label="2. Protonation"]; solvent -> intermediate [dir=back]; } } Caption: Reaction mechanism of aldehyde reduction.
Experimental Protocol: A Validated Methodology
This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound. The protocol is based on established methods and best practices for this type of reduction.[2][6]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,4-Dinitrobenzaldehyde | C₇H₄N₂O₅ | 196.12 | 1.96 g (10.0 mmol) | Starting material. |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.20 g (5.3 mmol) | Reducing agent. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ~100 mL | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | ~50 mL | For workup. |
Step-by-Step Experimental Procedure
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// Nodes prep_aldehyde [label="1. Dissolve 2,4-Dinitrobenzaldehyde\nin 40 mL Ethanol"]; prep_nabh4 [label="2. Dissolve NaBH₄\nin 40 mL Ethanol"]; reaction [label="3. Add NaBH₄ solution dropwise to\naldehyde solution. Stir for 1 hour."]; workup [label="4. Evaporate solvent.\n(Alternative: Pour into cold water)"]; filtration [label="5. Collect solid product\nvia vacuum filtration."]; purification [label="6. Recrystallize product from\nEthanol/Water mixture."]; analysis [label="7. Dry and characterize the final product\n(MP, IR, NMR)."];
// Edges prep_aldehyde -> reaction; prep_nabh4 -> reaction; reaction -> workup; workup -> filtration; filtration -> purification; purification -> analysis; } } Caption: Step-by-step experimental workflow.
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrobenzaldehyde (1.96 g, 10.0 mmol) in absolute ethanol (40 mL). Stir until all solid has dissolved.
-
Preparation of Reducing Agent Solution: In a separate 100 mL beaker, carefully add sodium borohydride (0.20 g, 5.3 mmol) to absolute ethanol (40 mL). Stir to dissolve. Note: A 1:1 molar ratio of aldehyde to borohydride is often cited, but given that NaBH₄ provides four hydride equivalents, this represents a significant excess of hydride. The cited mass is sufficient for complete reduction.[6]
-
Reaction Execution: Slowly add the sodium borohydride solution dropwise to the stirring 2,4-dinitrobenzaldehyde solution over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane or a hexane:ethyl acetate mixture), observing the disappearance of the starting aldehyde spot.[2]
-
Workup and Isolation:
-
Following the 1-hour stir time, the reaction mixture can be concentrated under reduced pressure using a rotary evaporator to remove the ethanol.[6]
-
Alternatively, the reaction mixture can be slowly poured into a beaker containing cold deionized water (~30-50 mL) to precipitate the product.[2] This method also serves to safely quench any excess sodium borohydride.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
The crude solid is best purified by recrystallization. An effective solvent system is a mixture of ethanol and water.[2]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
-
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product, this compound, should be a white to yellow crystalline powder.[1] Confirm its identity and purity through analytical methods such as melting point determination, IR spectroscopy, and NMR.
Expected Spectroscopic Changes
-
Infrared (IR) Spectroscopy: Successful reduction is confirmed by the disappearance of the strong aldehyde C=O stretching peak around 1700 cm⁻¹ and the appearance of a broad, intense O-H stretching peak around 3350 cm⁻¹.[2]
Safety and Handling: A Prerequisite for Success
Proper safety protocols are non-negotiable. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.
-
Sodium Borohydride (NaBH₄): This is the primary hazard.
-
Water Reactivity: NaBH₄ is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or even protic solvents like ethanol, although the reaction with ethanol is much slower.[7][8] This reaction can be vigorous and may ignite spontaneously. Never add water directly to solid NaBH₄.
-
Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7][9] Avoid inhalation of the powder.
-
Handling: Handle under an inert atmosphere if possible, or in a dry, well-ventilated fume hood.[7] Keep away from any sources of ignition.
-
-
2,4-Dinitrobenzaldehyde: This compound is a potential irritant and should be handled with care to avoid skin and eye contact.[10]
-
Ethanol: This is a flammable liquid. Ensure no open flames or spark sources are present in the laboratory.
Spill & Waste Management: In case of a NaBH₄ spill, do not use water. Sweep up the dry material carefully and place it in a designated, labeled container for hazardous waste.[8] All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound from its corresponding aldehyde is an excellent case study in chemoselective reduction. By leveraging the mild reducing power of sodium borohydride, the aldehyde functionality can be efficiently converted to a primary alcohol while preserving the integrity of the nitro groups. The protocol described herein is robust, reliable, and grounded in a firm understanding of the underlying chemical principles. Adherence to the detailed methodology and strict observation of all safety precautions will ensure a successful and safe synthetic outcome.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available from: [Link]
-
Wow Essays. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. Available from: [Link]
-
Organic Syntheses. 2,4-dinitrobenzaldehyde. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Almost unlimited access to 2-substituted 6-nitroindoles from 2,4-dinitrotoluene and aldehydes. Available from: [Link]
-
Journal of Chemical Education. The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Available from: [Link]
-
University of California. Sodium borohydride - Standard Operating Procedure. Available from: [Link]
-
Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available from: [Link]
-
Filo. The reduction of 4 nitrobenzaldehyde using sodium borohydride, NaBH4, in. Available from: [Link]
-
LookChem. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97. Available from: [Link]
-
ResearchGate. How does Dinitrobenzaldehe reduction happen to Diaminobenzaldehyde?. Available from: [Link]
-
National Institutes of Health (NIH). 2,4-Dinitrobenzaldehyde hydrazone - PMC. Available from: [Link]
-
Oregon State University Chemistry Department. Sodium Borohydride SOP. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sodium borohydride, powder, 99%. Available from: [Link]
-
Great Plains Center for Agricultural Health. 2,4-D. Available from: [Link]
-
PrepChem.com. Preparation of 2,4-dinitrobenzaldehyde. Available from: [Link]
- Google Patents. EP0047622B1 - Preparation of dichlorobenzyl alcohol.
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
Semantic Scholar. Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. Available from: [Link]
-
ResearchGate. Investigations on reaction mechanism of 2,4-DNT hydrogenation In situ.... Available from: [Link]
- Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.
-
ResearchGate. An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Available from: [Link]
-
Organic Syntheses. 2,4-Dinitrophenylhydrazine. Available from: [Link]
-
ResearchGate. Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table. Available from: [Link]
-
Chemsrc. 2,4-Dinitrobenzaldehyde | CAS#:528-75-6. Available from: [Link]
-
ResearchGate. Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF. Available from: [Link]
Sources
- 1. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97 | lookchem [lookchem.com]
- 2. studylib.net [studylib.net]
- 3. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]
- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. CAS 528-75-6: 2,4-Dinitrobenzaldehyde | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2,4-Dinitrobenzyl Alcohol: Properties, Synthesis, and Applications
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2,4-Dinitrobenzyl alcohol, a seemingly unassuming crystalline powder, holds significant strategic value in modern organic synthesis and chemical biology.[1] Its chemical architecture, characterized by a hydroxyl group and two strongly electron-withdrawing nitro groups on a benzene ring, imparts a unique and versatile reactivity profile. This guide provides a comprehensive analysis of its core chemical properties, a field-tested synthesis protocol, and an in-depth look into its critical applications, most notably as a photolabile protecting group (PPG). Understanding the causality behind its behavior is paramount for leveraging its full potential in complex multi-step syntheses and for the spatiotemporal control of bioactive molecules.[1][2]
Molecular Structure and Chemical Identity
The functionality of this compound is a direct consequence of its molecular structure. The molecule consists of a benzyl alcohol core with two nitro groups (NO₂) positioned at carbons 2 and 4 of the aromatic ring. These nitro groups are powerful electron-withdrawing groups, which significantly influence the electron density of the ring and the reactivity of the benzylic hydroxyl group.
-
Synonyms: 2,4-Dinitrobenzenemethanol, (2,4-Dinitrophenyl)methanol[4]
Physicochemical and Spectroscopic Profile
The accurate characterization of this compound is fundamental for its use in research and development. Its physical properties are summarized below, followed by an analysis of its key spectroscopic signatures.
Physicochemical Properties
The quantitative data for this compound are presented in the table below for ease of reference.
| Property | Value | Source(s) |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 114-118 °C | [1][5] |
| Boiling Point | 377.8 °C at 760 mmHg | [5] |
| Density | 1.56 g/cm³ | [1][5] |
| pKa | 13.02 ± 0.10 (Predicted) | [1] |
| Flash Point | 171.2 °C | [1][5] |
Spectroscopic Analysis
Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its identity and purity.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Data reported for a sample in CDCl₃ (400 MHz) shows distinct signals corresponding to the aromatic and benzylic protons.[7]
-
δ 8.97-8.98 (d, J = 1.2 Hz, 1H): This downfield signal corresponds to the proton at the C3 position, deshielded by the two adjacent nitro groups.
-
δ 8.52-8.55 (dd, J = 1.6 Hz, 6.8 Hz, 1H): This signal represents the proton at the C5 position.
-
δ 8.14-8.17 (d, J = 8.8 Hz, 1H): This corresponds to the proton at the C6 position.
-
δ 5.19 (s, 2H): This singlet represents the two protons of the benzylic methylene group (-CH₂OH).
-
δ 1.61-1.66 (br, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH).[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. Expected characteristic absorptions include:
-
A broad peak around 3300-3500 cm⁻¹ for the O-H stretching of the alcohol group.
-
Strong, sharp peaks around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the aromatic nitro groups, respectively.
-
A peak around 1050-1150 cm⁻¹ for the C-O stretching of the primary alcohol.[6]
-
-
Mass Spectrometry (MS): In mass spectrometry, this compound would be expected to show a molecular ion peak (M+) at m/z = 198.[3] Common fragmentation patterns would involve the loss of the hydroxyl group (-OH, 17 Da), water (-H₂O, 18 Da), or a nitro group (-NO₂, 46 Da).[6]
Synthesis and Purification Protocol
The most direct and efficient laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2,4-dinitrobenzaldehyde.[8] The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild reductant that selectively reduces the aldehyde functionality without affecting the nitro groups, which would require harsher reducing conditions.
Step-by-Step Synthesis Methodology
This protocol is based on a standard, reliable procedure for the reduction of an aromatic aldehyde.[8]
-
Reactant Preparation: Dissolve 2,4-dinitrobenzaldehyde (1.96 g, 10 mmol) in 40 mL of ethanol in a reaction flask. In a separate vessel, dissolve sodium borohydride (0.2 g, 10 mmol) in 40 mL of ethanol.
-
Causality Note: Using ethanol as a solvent is ideal as it readily dissolves both the aldehyde and the borohydride, facilitating a homogeneous reaction mixture.
-
-
Reaction Execution: While stirring the aldehyde solution, add the sodium borohydride solution dropwise over a period of 15-20 minutes. Maintain the reaction temperature at ambient room temperature.
-
Causality Note: Dropwise addition helps to control the reaction rate and any potential exotherm, although this specific reduction is typically mild.
-
-
Reaction Monitoring & Completion: Continue stirring the reaction mixture for 1 hour after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Work-up & Isolation:
-
a. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
b. Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Causality Note: The sodium bicarbonate wash serves to neutralize any acidic byproducts and remove excess borate salts.
-
-
c. Separate the organic (ether) layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
d. Filter off the drying agent and evaporate the ether to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its dual reactivity: the chemistry of the benzylic alcohol and the influence of the nitroaromatic system.
Key Reactions
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,4-dinitrobenzaldehyde, using standard oxidizing agents like pyridinium chlorochromate (PCC). This reaction is often reversible to the synthesis described above.[9]
-
Reduction: The nitro groups can be reduced to amino groups using powerful reducing agents like H₂ with a metal catalyst (e.g., Pd/C) or metal-acid systems (e.g., Sn/HCl). This opens a pathway to synthesizing substituted anilines.
-
Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, or etherification with alkyl halides, to form a wide range of derivatives. This reactivity is central to its use as a protecting group.
Application Focus: Photolabile Protecting Group (PPG)
The most prominent application of the 2,4-dinitrobenzyl moiety is as a photolabile protecting group, often referred to as a "caging" group.[2][10] In this role, the 2,4-dinitrobenzyl group is attached (e.g., as an ether or ester) to a sensitive functional group in a larger molecule, rendering it inactive.
Mechanism of Action: The cleavage mechanism is a light-induced intramolecular redox reaction, characteristic of a Norrish Type II reaction.[2][11]
-
Photoexcitation: Upon irradiation with UV light (typically around 350 nm), the nitro group is excited to a diradical triplet state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.
-
Rearrangement & Cleavage: This unstable intermediate rapidly rearranges, leading to the cleavage of the bond to the protected molecule (the leaving group, R-OH) and the formation of 2,4-dinitrosotoluene as a byproduct.
This "traceless" deprotection allows for the release of a bioactive molecule (e.g., a neurotransmitter, drug, or substrate) at a specific time and location, offering precise spatiotemporal control in biological systems.[1][10]
Deprotection Mechanism Diagram
Caption: Mechanism of photolytic cleavage for a 2,4-Dinitrobenzyl (DNB) protecting group.
Safety and Handling
As with any nitroaromatic compound, this compound must be handled with care. It is recognized as a potential explosive and requires careful handling and storage.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[14] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12][15]
Conclusion
This compound is a versatile and powerful reagent in the arsenal of the modern chemist. Its well-defined physicochemical properties, straightforward synthesis, and unique photoreactivity make it an invaluable tool, particularly for the development of caged compounds in drug delivery and cell biology. A thorough understanding of its structure-activity relationship, as detailed in this guide, is the key to unlocking its full synthetic potential.
References
-
LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6N2O5). Retrieved from [Link]
-
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157302, 3,4-Dinitrobenzyl alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Organic Letters. (2007). A novel type of photo-protecting group for carbonyl compounds. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762515, 2-Amino-4,6-dinitrobenzyl alcohol. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2010). MSDS of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20974, 2,4-Dinitrobenzenemethanol. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 2,4-dinitrophenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]
-
ResearchGate. (2018). Photolabile Protecting Groups: Structure and Reactivity | Request PDF. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). 2,4-Dichlorobenzyl alcohol Safety Data Sheet. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116978, 3,5-Dinitrobenzyl alcohol. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 4. pschemicals.com [pschemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vce.studypulse.au [vce.studypulse.au]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. capotchem.cn [capotchem.cn]
physical properties of 2,4-Dinitrobenzyl alcohol melting point boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dinitrobenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of this compound (CAS No: 4836-66-2), with a specific focus on its melting point and boiling point. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the structural basis for these properties, outlines rigorous experimental protocols for their determination, and emphasizes the critical importance of thermal stability for this class of nitroaromatic compounds. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for the safe handling, characterization, and application of this compound in a laboratory setting.
Molecular Characteristics and Their Influence on Physical Properties
This compound is a white to yellow crystalline powder with the molecular formula C₇H₆N₂O₅.[1] Its physicochemical behavior is dictated by the interplay of three key functional groups on a benzene scaffold: a primary alcohol (-CH₂OH), and two nitro groups (-NO₂) at positions 2 and 4.
The presence of the hydroxyl group facilitates hydrogen bonding, a strong intermolecular force that significantly raises the melting and boiling points compared to non-hydroxylated analogues. Concurrently, the two electron-withdrawing nitro groups create a strong molecular dipole, leading to potent dipole-dipole interactions that further augment intermolecular attraction. These forces, combined with the potential for pi-stacking of the aromatic rings, result in a well-ordered crystalline solid at ambient temperatures, requiring substantial energy to transition into the liquid and gaseous phases.
Caption: Intermolecular forces in this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 4836-66-2 | [1][2][3][4] |
| Molecular Formula | C₇H₆N₂O₅ | [1][2][5][6] |
| Molecular Weight | 198.13 g/mol | [2] |
| Synonyms | (2,4-dinitrophenyl)methanol, 2,4-Dinitrobenzenemethanol | [1][2][5] |
Core Physical Properties: A Quantitative Overview
The accurate characterization of physical constants is fundamental for purification, reaction engineering, and safety assessment. The key physical properties of this compound are summarized below.
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 114-118 °C (lit.) | [1][2][3] |
| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [1][2][3] |
| Density | 1.56 g/cm³ | [1][2] |
| Flash Point | 171.2 °C | [1][2] |
Analysis of the Melting Point
The reported melting point is a range of 114-118 °C.[1][2][3] For a pure crystalline solid, the melting point should be sharp, typically spanning a range of 0.5-1.0 °C.[7] The broader range cited in the literature likely reflects minor variations in purity between commercial batches. The presence of impurities disrupts the crystal lattice, requiring less energy to overcome intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. Therefore, an experimentally determined melting range that is narrow and falls within the upper end of the literature value (e.g., 117-118 °C) is a strong indicator of high sample purity.
Boiling Point and Critical Thermal Stability
While a boiling point of 377.8 °C is predicted, it is crucial for researchers to understand that this value is largely theoretical.[1][2][3] Nitroaromatic compounds are known for their energetic nature and potential for thermal decomposition at temperatures well below their predicted boiling points.[1] The thermal decomposition of a related compound, 2,4-dinitroanisole, has been observed to begin around 180 °C with the release of highly active NO₂.[8]
Expert Insight: Attempting to determine the boiling point of this compound via direct heating at atmospheric pressure is strongly discouraged. It will almost certainly lead to rapid, exothermic decomposition, posing a significant safety hazard. For this compound, the decomposition temperature is a far more relevant and critical parameter than the boiling point. Techniques such as Thermogravimetric Analysis (TGA) should be employed to characterize its thermal stability.
Experimental Determination Protocols
The following protocols are designed to ensure accurate and safe determination of the key thermal properties of this compound.
Protocol: Melting Point Determination via Digital Apparatus
This protocol describes the use of a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp) for accurate and reproducible measurements.[9]
Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The melting range is the interval between the temperature at which the first drop of liquid appears and the temperature at which the sample becomes completely liquid.[7] A slow heating rate (~1-2 °C/min) during the melting phase is critical for accuracy.
Apparatus and Reagents:
-
Digital melting point apparatus
-
Glass capillary tubes (one end sealed)
-
This compound sample
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Melting point standards (e.g., urea, cinnamic acid) for calibration[9]
Step-by-Step Methodology:
-
System Calibration (Trustworthiness): Before analyzing the sample, confirm the apparatus's accuracy by determining the melting point of a certified standard. The measured value should be within ±1 °C of the standard's known melting point.
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder. This ensures uniform heat transfer.
-
Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved.[7]
-
Preliminary (Rapid) Determination: Insert the loaded capillary into the apparatus. Set a high ramp rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.[9] This saves time and identifies the temperature window for the precise measurement.
-
Precise (Slow) Determination: Using a fresh sample in a new capillary, set the apparatus to pre-heat to a temperature approximately 10 °C below the start of the preliminary range. Once this temperature is reached, set the ramp rate to a slow 1-2 °C/min.
-
Observation and Recording: Observe the sample carefully through the magnifying lens.
-
T₁: Record the temperature the moment the first drop of liquid is visible.
-
T₂: Record the temperature when the last crystal of solid just disappears into liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For validation, repeat the precise determination at least twice with fresh samples. The results should be consistent.
Caption: Experimental workflow for melting point determination.
Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
Rationale: As direct boiling point measurement is hazardous, TGA is the authoritative method for determining the thermal stability and decomposition profile. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Principle: A small, precisely weighed sample is heated on a microbalance within a furnace. The temperature at which a significant mass loss begins is identified as the onset of decomposition. This provides a clear, safe, and quantitative measure of the compound's upper-temperature limit for handling and storage.
Abbreviated Procedure Outline:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place a small amount (typically 2-5 mg) of this compound into the TGA pan.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Temperature Program: Ramp from ambient temperature to ~400 °C at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots percent mass versus temperature. The onset temperature of decomposition is determined from the initial sharp drop in mass. This temperature is the critical parameter for safety and handling guidelines.
Safety and Handling Considerations
Given its dinitro-aromatic structure, this compound should be handled with care. It is recognized as a potential explosive.[1]
-
Thermal Shock: Avoid rapid, uncontrolled heating.
-
Mechanical Shock: Handle gently; avoid grinding aggressively or subjecting the material to impact.
-
Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat.
-
Scale: When heating the material for any reason (e.g., for dissolution), work with the smallest scale necessary and use a protective blast shield.
Conclusion
This compound is a crystalline solid with a literature melting point of 114-118 °C. This physical constant serves as a reliable indicator of purity when determined using a calibrated instrument and a slow heating rate. Crucially, its predicted boiling point of 377.8 °C is not a practical or safe experimental parameter. The compound's thermal instability, characteristic of nitroaromatics, dictates that its decomposition temperature is the more significant property. Researchers and drug development professionals must prioritize safety by characterizing thermal stability using methods like TGA and by exercising caution during any heating procedures. A thorough understanding of these properties is paramount for the successful and safe application of this important chemical reagent.
References
-
2 4-DINITROBENZYL ALCOHOL 97 - LookChem. [Link]
-
Melting point determination - University of Calgary. [Link]
-
Melting points of 2,4-dinitrophenylhydrazone of products on the oxidation of benzyl alcohols - ResearchGate. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
experiment (1) determination of melting points - University of Technology, Iraq. [Link]
-
Experiment 1 - Melting Points - Northern Arizona University. [Link]
-
This compound (C7H6N2O5) - PubChemLite. [Link]
-
This compound - CHEMICAL POINT. [Link]
-
Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds - US EPA. [Link]
-
Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - NIH National Library of Medicine. [Link]
-
Thermal Decomposition of 2,4‐Dinitrobenzofuroxan and Some of Its Compounds with Metal Hydroxides - ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2 4-DINITROBENZYL ALCOHOL 97 | 4836-66-2 [chemicalbook.com]
- 4. This compound [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
A Comprehensive Spectroscopic Guide to 2,4-Dinitrobenzyl Alcohol for Research and Development
Introduction
2,4-Dinitrobenzyl alcohol (CAS No. 4836-66-2) is a significant chemical intermediate in the synthesis of pharmaceuticals and other performance materials.[1] Its molecular structure, featuring a benzyl alcohol core functionalized with two strongly electron-withdrawing nitro groups, imparts unique chemical and photolytic properties.[1] Notably, it is known to release nitric oxide upon exposure to ultraviolet light, making it a valuable tool in biochemical research.[1]
Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying identity, and enabling its effective use in drug development and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, provide a powerful, non-destructive suite of tools for elucidating its molecular structure and electronic properties.
This in-depth guide provides a detailed analysis of the spectroscopic data for this compound. As a self-validating system, this document synthesizes experimental data with established spectroscopic principles, offering field-proven insights for researchers, scientists, and quality control professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1.1 Causality in Experimental Choices: Solvent and Standard Selection
The choice of deuterated solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve the compound and its relatively simple solvent residual signal (a singlet at ~7.26 ppm for ¹H NMR and a triplet at ~77 ppm for ¹³C NMR) which does not interfere with the analyte's signals.[2] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its sharp, single resonance appears upfield of most organic proton and carbon signals, preventing spectral overlap.
1.2 ¹H NMR Analysis: Proton Environment and Connectivity
The ¹H NMR spectrum provides a precise count of the different types of protons and reveals their neighboring protons through spin-spin coupling. The electron-withdrawing nature of the two nitro groups strongly deshields the aromatic protons, shifting them significantly downfield.
Table 1: Experimental ¹H NMR Spectroscopic Data for this compound (Data acquired on a 400 MHz spectrometer in CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.97-8.98 | d | 1.2 Hz | 1H |
| H-5 | 8.52-8.55 | dd | 1.6 Hz, 6.8 Hz | 1H |
| H-6 | 8.14-8.17 | d | 8.8 Hz | 1H |
| -CH₂- | 5.19 | s | - | 2H |
| -OH | 1.61-1.66 | br | - | 1H |
| Source: The Royal Society of Chemistry[3] |
Interpretation:
-
Aromatic Protons (H-3, H-5, H-6): The signals between 8.14 and 8.98 ppm correspond to the three protons on the aromatic ring. The proton at the 3-position (H-3) is the most deshielded, appearing as a doublet due to coupling with H-5. H-5 appears as a doublet of doublets from coupling to both H-3 and H-6. H-6 appears as a doublet from coupling to H-5.
-
Benzylic Protons (-CH₂-): The singlet at 5.19 ppm, integrating to two protons, is characteristic of the methylene (-CH₂) group adjacent to the aromatic ring and the hydroxyl group. Its downfield shift is due to the deshielding effects of both the aromatic ring and the oxygen atom.
-
Hydroxyl Proton (-OH): The broad signal between 1.61 and 1.66 ppm is typical for an alcohol proton. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.
1.3 ¹³C NMR Analysis: The Carbon Skeleton
While experimental ¹³C NMR data for this specific compound is not widely published, reliable prediction models provide a strong indication of the expected chemical shifts. The following data is based on computational prediction and serves as an excellent reference for spectral assignment.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145.8 |
| C-2 | 149.0 |
| C-3 | 121.2 |
| C-4 | 147.5 |
| C-5 | 127.8 |
| C-6 | 130.5 |
| -CH₂- | 61.5 |
| Source: Data predicted using nmrdb.org[4] |
Interpretation:
-
Aromatic Carbons (C-1 to C-6): The six aromatic carbons are expected in the 121-149 ppm range. The carbons directly attached to the nitro groups (C-2 and C-4) and the carbon bearing the hydroxymethyl group (C-1) are the most downfield (deshielded) quaternary carbons. The carbons bearing protons (C-3, C-5, C-6) appear at relatively higher fields within the aromatic region.
-
Benzylic Carbon (-CH₂-): The signal predicted at 61.5 ppm is characteristic of a benzylic carbon attached to a hydroxyl group.[5]
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
1.4 Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal reference.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 MHz spectrometer are typically sufficient. Ensure an adequate number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio, as ¹³C is a less sensitive nucleus.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique "fingerprint" of the molecule.
2.1 IR Spectrum Analysis
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol, H-bonded) | 3400 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1560 - 1520 | Very Strong |
| Symmetric NO₂ Stretch | 1360 - 1340 | Very Strong |
| Aromatic C=C Stretch | 1620 - 1580 | Medium |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
| Source: Based on standard IR spectroscopy correlation tables.[6] |
Interpretation:
-
O-H Stretch: The most prominent feature of an alcohol, a very broad and strong absorption band is expected between 3400-3200 cm⁻¹ due to intermolecular hydrogen bonding.
-
NO₂ Stretches: The two nitro groups will give rise to two very strong and sharp absorption bands. The asymmetric stretch appears at a higher frequency (1560-1520 cm⁻¹) than the symmetric stretch (1360-1340 cm⁻¹). These two peaks are highly characteristic and are definitive proof of the nitro groups' presence.
-
Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H bonds will be seen just above 3000 cm⁻¹, while the ring's C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region.
-
C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O single bond stretching vibration of the primary alcohol.
2.2 Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
-
Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.
-
Engage Anvil: Lower the pressure anvil to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. The instrument will direct an IR beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.
-
Clean-up: After the measurement, raise the anvil and clean the crystal surface thoroughly.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems and chromophores.
3.1 UV-Vis Spectrum Analysis
The primary chromophore in this compound is the dinitrophenyl ring system. The combination of the benzene ring and the two nitro groups creates an extended conjugated system that absorbs strongly in the UV region.
-
Expected Transitions: The main absorption is expected to arise from π→π* transitions within the aromatic ring. The nitro groups, with their lone pairs and π-bonds, significantly influence the energy levels of these orbitals, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
-
Absorption Maxima (λmax): While a specific experimental spectrum is not available in the searched literature, related dinitrophenyl compounds show strong absorption in the 200-300 nm range. It is reasonable to expect this compound to exhibit a strong absorption maximum in this region. The compound's known ability to undergo photolysis with UV light confirms it is an active absorber in this part of the electromagnetic spectrum.[1]
3.2 Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol or methanol are common choices.
-
Solution Preparation: Prepare a dilute stock solution of this compound with a precisely known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2 - 1.0 a.u.).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to run a baseline correction (autozero) on the spectrophotometer. This subtracts any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
Conclusion
The spectroscopic profile of this compound is distinct and allows for unambiguous identification. The ¹H NMR spectrum is characterized by three strongly deshielded aromatic protons and a benzylic methylene singlet at ~5.19 ppm. The IR spectrum is dominated by a broad O-H stretch and two very strong, characteristic bands for the asymmetric and symmetric stretching of the nitro groups. Finally, the UV-Vis spectrum is defined by strong π→π* transitions of the dinitrophenyl chromophore. Together, these techniques provide a robust analytical framework for the comprehensive characterization of this important chemical intermediate, ensuring its quality and identity for advanced applications in research and industry.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
-
Rajendran, V., et al. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. ResearchGate. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Computational Methods in Support of Chemical Risk Assessment. Retrieved from [Link]
-
Rajendran, V., et al. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of.... ResearchGate. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
NAVFAC EXWC. (2019, May 13). ANALYSIS OF THE LONG-TERM FATE OF MUNITIONS CONSTITUENTS FROM UNEXPLODED ORDNANCE AND DISCARDED MILITAR. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]
-
Nasrollahzadeh, M., et al. (n.d.). UV–Vis spectra of the 2,4-DNPH reduced by NaBH4 in the presence of the Ag/Al2O3 NPs. ResearchGate. Retrieved from [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
Chegg. (2019, October 30). Solved Figure 1. Infrared spectrum of | Chegg.com. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Thaxton, C. B. (n.d.). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]
-
NIST. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Toronto. (n.d.). Expt 09 ATR Report 2015-16. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
ResearchGate. (2025, August 5). FTIR, FT-Raman spectra and ab initio, DFT vibrational analysis of 2,4-dinitrophenylhydrazine. Retrieved from [Link]
-
National Institute of Health and Safety, Japan. (1996). DATA OF EXISTING CHEMICAL SUBSTANCES BASED ON THE TOXICITY INVESTIGATION OF THE INDUSTRIAL SAFETY AND HEALTH LAW. Retrieved from [Link]
-
TIB. (n.d.). Leitfaden KORA-Themenverbund 5. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2,4-Dinitrobenzyl Alcohol
Introduction
2,4-Dinitrobenzyl alcohol (C₇H₆N₂O₅) is a pivotal intermediate in the landscape of modern organic synthesis. This white to yellow crystalline powder serves as a versatile building block in the development of pharmaceuticals and advanced performance materials.[1] Its utility extends into biochemical research, where its capacity to release nitric oxide upon UV light exposure makes it a valuable tool for studying biological signaling pathways.[1]
Given its significance, a robust and well-understood synthetic protocol is paramount for researchers in drug development and materials science. This guide provides an in-depth examination of the predominant synthetic mechanism for this compound—the chemoselective reduction of 2,4-dinitrobenzaldehyde—offering not just a procedural outline, but a causal explanation of the experimental choices and their mechanistic underpinnings. The potential explosive nature of this compound also necessitates a thorough understanding of its handling and synthesis for laboratory safety.[1]
Core Mechanism: Chemoselective Hydride Reduction
The synthesis of this compound from 2,4-dinitrobenzaldehyde is a classic example of a chemoselective reduction. The primary challenge is to reduce the aldehyde functional group to a primary alcohol while leaving the two nitro groups on the aromatic ring intact.
The reagent of choice for this transformation is Sodium Borohydride (NaBH₄) . This decision is rooted in the principles of reactivity and selectivity. NaBH₄ is a mild and convenient hydride (H⁻) donor, highly effective at reducing aldehydes and ketones.[2][3] Crucially, under standard conditions, it is not potent enough to reduce more stable functional groups like aromatic nitro groups, esters, or amides.[3][4][5] This inherent selectivity makes it the ideal tool for this specific synthesis, preventing the formation of undesired aminobenzyl alcohols.[2]
The reaction proceeds via a two-step nucleophilic addition mechanism:
-
Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), attacking the electrophilic carbonyl carbon of 2,4-dinitrobenzaldehyde. The carbon-oxygen double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack.[6][7] This step results in the formation of a new carbon-hydrogen bond and the breaking of the C=O pi bond, generating a transient tetrahedral alkoxide intermediate.[2][3][6]
-
Protonation: The negatively charged alkoxide intermediate is a strong base. In the second step, it is neutralized by a proton source to yield the final alcohol product.[3][6] In this protocol, the solvent (ethanol) serves as the proton donor, completing the synthesis and regenerating the methoxide catalyst.
The overall transformation can be visualized as follows:
Sources
- 1. lookchem.com [lookchem.com]
- 2. studylib.net [studylib.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Solubility of 2,4-Dinitrobenzyl Alcohol in Organic Solvents
Abstract
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application, formulation, and synthesis. This guide provides a comprehensive technical overview of the solubility of 2,4-Dinitrobenzyl alcohol. While quantitative solubility data for this specific compound is not extensively available in published literature, this document furnishes a robust theoretical framework for predicting its solubility. More critically, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data in their own laboratories.
Introduction: The Significance of this compound
This compound (C₇H₆N₂O₅, CAS No: 4836-66-2) is a crystalline powder, typically white to yellow in appearance.[1] It serves as a valuable reagent and intermediate in various chemical syntheses.[1] Notably, it is utilized in pharmaceutical development and in the creation of performance materials.[1] A key application in biochemical research stems from its photolytic property of releasing nitric oxide upon exposure to ultraviolet light, making it a useful tool for studying the roles of nitric oxide in biological systems.[1] Given its diverse applications, understanding its behavior in different solvent systems is crucial for optimizing reaction conditions, purification processes like recrystallization, and formulation development.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₅ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 114-118 °C | [1][2][3] |
| Boiling Point | 377.8 °C (at 760 mmHg) | [1][2] |
| Density | ~1.56 g/cm³ | [1][2] |
| pKa (Predicted) | 13.02 ± 0.10 | [1] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" provides a powerful predictive framework.[4] This principle states that substances with similar polarities are more likely to be soluble in one another.[4][5]
3.1. Molecular Structure and Polarity
The structure of this compound features several key functional groups that dictate its overall polarity:
-
Aromatic Ring: The benzene ring is inherently non-polar.
-
Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[6]
-
Nitro Groups (-NO₂): The two nitro groups are strongly electron-withdrawing and highly polar.
The presence of the hydroxyl and nitro groups imparts a significant polar character to the molecule. Therefore, it is expected to have a higher affinity for polar solvents compared to non-polar hydrocarbon solvents.
3.2. Predicting Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain -OH groups and can engage in hydrogen bonding. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess significant dipole moments but do not have O-H or N-H bonds.[5] They can act as hydrogen bond acceptors for the hydroxyl group of the solute. Good to moderate solubility is anticipated in these solvents.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer moderate solubility, balancing the polar and non-polar characteristics of the solute molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak London dispersion forces.[4] Due to the high polarity of the nitro and hydroxyl groups, this compound is expected to have very low solubility in these solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain accurate, quantitative solubility data, a reliable experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4] This method involves saturating a solvent with a solute over a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute concentration.
Rationale Behind the Protocol
This protocol is designed to be a self-validating system. The use of excess solid solute ensures that the solution reaches its saturation point. The extended equilibration time with agitation allows the system to achieve thermodynamic equilibrium. Centrifugation and filtration are critical steps to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Finally, analysis by a validated analytical technique like HPLC or UV-Vis spectrophotometry ensures accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial. b. Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial. c. Securely seal the vial to prevent any solvent evaporation during the experiment. d. Prepare at least three replicates for each solvent to ensure statistical validity.
-
Equilibration: a. Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.
-
Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the majority of the excess solid to settle. b. To remove any remaining suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). c. Carefully draw the supernatant using a syringe, ensuring not to disturb the solid pellet. d. Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any fine, undissolved particulates.
-
Quantification: a. Prepare a stock solution of this compound of a known high concentration in the same solvent. b. From this stock solution, prepare a series of standard solutions of decreasing, known concentrations. c. Generate a calibration curve by analyzing these standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis). The curve should plot signal response versus concentration and have a high coefficient of determination (R² > 0.99). d. Accurately dilute the filtered saturated solution (from step 3d) with the solvent to bring its concentration within the linear range of the calibration curve. e. Analyze the diluted sample under the exact same conditions as the standards. f. Determine the concentration of the diluted sample by interpolating from the calibration curve. g. Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
Summary of Solubility Data and Predictions
As previously noted, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is sparse in the public domain. The table below summarizes qualitative information and provides predictions based on physicochemical principles. Researchers are strongly encouraged to use the protocol in Section 4 to determine precise values for their specific applications.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Capable of strong hydrogen bonding with the -OH group. |
| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding potential. |
| Acetone | Polar Aprotic | Moderate to High | Strong dipole moment and can accept hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent, effective at solvating polar functional groups. |
| Acetonitrile | Polar Aprotic | Moderate | Polar nature supports dissolution, but may be less effective than DMSO or alcohols. |
| Ethyl Acetate | Intermediate Polarity | Moderate | Balances polar ester group with non-polar ethyl group. |
| Dichloromethane (DCM) | Intermediate Polarity | Low to Moderate | Can interact via dipole-dipole forces, but lacks hydrogen bonding capability. |
| Toluene | Non-Polar Aromatic | Very Low | Aromatic ring may have some affinity for the solute's ring, but overall polarity mismatch is large. |
| Hexane / Cyclohexane | Non-Polar Aliphatic | Very Low / Insoluble | Dominated by weak dispersion forces, unable to overcome the solute-solute interactions of the polar crystal lattice. |
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. While specific quantitative data remains limited, a robust framework for predicting solubility based on the principles of molecular polarity and intermolecular forces has been established. The core of this guide is the detailed, step-by-step protocol for the shake-flask method, which serves as a reliable tool for researchers to determine accurate thermodynamic solubility in any organic solvent of interest. By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can effectively manage and utilize this compound in their critical work.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2 4-DINITROBENZYL ALCOHOL 97 | 4836-66-2 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
The Quantum Yield of 2,4-Dinitrobenzyl Alcohol: A Technical Guide to its Photochemical Efficiency
In the realm of photolabile protecting groups (PPGs), the 2,4-dinitrobenzyl moiety stands out for its utility in controlling the release of bioactive molecules and in the synthesis of complex organic structures. At the heart of its efficacy lies the quantum yield (Φ), a critical parameter that dictates the efficiency of the photochemical cleavage process. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the quantum yield of 2,4-dinitrobenzyl alcohol, its underlying photochemical mechanism, and a detailed protocol for its experimental determination.
The Significance of Quantum Yield in Photolabile Protecting Group Chemistry
The quantum yield of a photochemical reaction is defined as the number of moles of a specific product formed per mole of photons absorbed.[1] For a photolabile protecting group, a high quantum yield is paramount as it signifies that a large number of protected molecules can be cleaved for a given amount of light exposure. This efficiency is crucial in applications such as:
-
Drug Delivery: Precise spatiotemporal control over the release of a therapeutic agent is often required to maximize efficacy and minimize off-target effects. A high quantum yield ensures that the desired dose can be liberated with minimal light energy, reducing the potential for photodamage to biological tissues.
-
Organic Synthesis: In complex multi-step syntheses, the efficient removal of a protecting group is essential to achieve high overall yields. Photolabile protecting groups with high quantum yields offer a clean and efficient deprotection strategy that avoids the use of harsh chemical reagents.
-
Cellular Biology: The "caging" of signaling molecules with PPGs allows for their controlled release to study dynamic cellular processes. A high quantum yield enables rapid and localized uncaging, providing high temporal and spatial resolution in such experiments.[2]
The Photochemical Cleavage Mechanism of this compound
The photochemical cleavage of this compound proceeds through a well-established mechanism initiated by the absorption of a photon, typically in the UV region. This process leads to the formation of an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. The key step in the cleavage process is an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group, forming an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the protected alcohol and form 2,4-dinitrosobenzaldehyde.
The proposed photochemical cleavage pathway is visualized in the following diagram:
Caption: Photochemical cleavage pathway of this compound.
Experimental Determination of Quantum Yield
The quantum yield of this compound photolysis can be determined experimentally using several methods. A versatile and modern approach involves online UV-Vis spectroscopy, which allows for real-time monitoring of the photochemical reaction.[4][5] Alternatively, the comparative method, using a well-characterized actinometer, is a widely accepted technique.[6][7]
General Experimental Workflow
The following diagram outlines the general workflow for determining the quantum yield of a photochemical reaction:
Caption: General workflow for quantum yield determination.
Detailed Experimental Protocol (Comparative Method)
This protocol describes the determination of the quantum yield of this compound photolysis using potassium ferrioxalate as a chemical actinometer.
Materials and Equipment:
-
This compound
-
Potassium ferrioxalate
-
Sulfuric acid (0.1 M)
-
1,10-Phenanthroline solution
-
Sodium acetate buffer
-
UV-Vis spectrophotometer
-
Photochemical reactor with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution). The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to ensure that the light is not completely absorbed at the front of the cuvette.
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 M H₂SO₄. This solution should be prepared in the dark and handled under red light to prevent premature photodecomposition.
-
-
Actinometry (Determination of Photon Flux):
-
Pipette a known volume (e.g., 3 mL) of the potassium ferrioxalate solution into a quartz cuvette.
-
Irradiate the solution in the photochemical reactor for a specific period. The irradiation time should be chosen to ensure that the conversion is kept below 10% to avoid complications from product absorption.
-
After irradiation, add a known volume of the irradiated solution to a volumetric flask containing a solution of 1,10-phenanthroline and sodium acetate buffer.
-
Allow the solution to stand in the dark for at least 30 minutes for the color to develop fully.
-
Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (ε₅₁₀ = 11,100 M⁻¹cm⁻¹).
-
The photon flux (I₀) in moles of photons per unit time can be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
-
Photolysis of this compound:
-
Pipette the same volume of the this compound solution into an identical quartz cuvette.
-
Irradiate the solution under the exact same conditions (wavelength, light intensity, geometry, and time) as the actinometer.
-
Monitor the disappearance of the this compound and/or the appearance of the 2,4-dinitrosobenzaldehyde product. This can be done by:
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum at different time points during the irradiation. The change in absorbance at a wavelength where the reactant and product have different extinction coefficients can be used to calculate the change in concentration.
-
High-Performance Liquid Chromatography (HPLC): Withdraw aliquots at different time points and analyze them by HPLC to determine the concentration of the reactant and product.
-
-
-
Calculation of the Quantum Yield:
-
From the data obtained in step 3, calculate the number of moles of this compound that have reacted.
-
The quantum yield (Φ) is then calculated using the following equation:
Φ = (moles of reactant consumed) / (moles of photons absorbed)
The moles of photons absorbed is determined from the actinometry experiment.
-
Factors Influencing the Quantum Yield
Several factors can influence the quantum yield of the photolysis of this compound:
-
Wavelength of Irradiation: The quantum yield can be wavelength-dependent. It is essential to determine the quantum yield at the specific wavelength that will be used in the intended application.
-
Solvent: The polarity and proticity of the solvent can affect the stability of the excited state and the intermediates, thereby influencing the efficiency of the cleavage reaction.
-
Temperature: Temperature can affect the rates of the various deactivation pathways of the excited state.
-
Presence of Quenchers: Dissolved oxygen and other impurities can quench the excited triplet state, leading to a lower quantum yield. It is often advisable to degas the solutions before photolysis.
Conclusion
References
-
Gorsche, C., et al. (2018). A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 556-560. [Link]
-
Gorsche, C., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
-
Corval, A., et al. (2002). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. ResearchGate. [Link]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba. [Link]
-
Nanoco Technologies Ltd. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
Linsley, D., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC NIH. [Link]
-
Ji, Y., et al. (2020). Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. ResearchGate. [Link]
-
Sinha, J., et al. (2004). Transient behavior of 2-(2', 4'-dinitrobenzyl) pyridine photochromism studied by ultrafast laser spectroscopy. ResearchGate. [Link]
-
Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(8), 1681-1693. [Link]
-
Ayitou, A. J.-L., et al. (2011). Results of photolysis a and quantum yield determinations b of selected ketones. ResearchGate. [Link]
-
AZoM. (2013). Understanding Photocleavage Reactions. AZoM. [Link]
-
Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]
-
LibreTexts Chemistry. (2021). 28.3: Organic Photochemistry. LibreTexts. [Link]
-
Gritsan, N. P., et al. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
-
Ayitou, A. J.-L., et al. (2016). Estimation of Singlet Oxygen Quantum Yield Using Novel Green‐Absorbing Baird‐type Aromatic Photosensitizers. Photochemistry and Photobiology, 92(4), 543-549. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. static.horiba.com [static.horiba.com]
Methodological & Application
Application Notes and Protocols: 2,4-Dinitrobenzyl Alcohol as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive overview of 2,4-Dinitrobenzyl alcohol (DNB-OH) as a versatile photolabile protecting group (PPG). It delves into the mechanistic underpinnings of its function, offering detailed protocols for the protection of common organic functionalities and their subsequent light-triggered deprotection. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the strategic application of this powerful photochemical tool.
Introduction: The Power of Light in Chemical Synthesis
In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] Protecting groups serve as temporary shields, preventing unwanted side reactions and allowing for the precise construction of complex molecular architectures.[1][2] Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a unique advantage: traceless removal with spatiotemporal control.[3] The application of light as a reagent affords a level of precision that is difficult to achieve with traditional chemical deprotection methods.
The 2,4-Dinitrobenzyl (DNB) group, derived from this compound, has emerged as a robust and efficient PPG. Its utility stems from a favorable combination of electronic and steric properties, allowing for facile introduction and clean, light-induced cleavage. This guide will explore the fundamental principles governing the use of the DNB group and provide actionable protocols for its implementation in the laboratory.
The Chemistry of the 2,4-Dinitrobenzyl Protecting Group
Mechanism of Photocleavage: A Norrish Type II Rearrangement
The photolytic cleavage of the 2,4-Dinitrobenzyl group proceeds through a well-established mechanism analogous to the Norrish Type II reaction.[3] Upon absorption of ultraviolet (UV) light, the nitro group in the ortho position to the benzylic carbon undergoes an intramolecular hydrogen abstraction from the benzylic position. This photo-induced tautomerization generates an aci-nitro intermediate, which is a key transient species in the deprotection pathway.
The unstable aci-nitro intermediate then rapidly rearranges, leading to the cleavage of the bond between the benzylic carbon and the protected heteroatom (oxygen, nitrogen, etc.). This process releases the deprotected functional group and generates 2,4-dinitrosobenzaldehyde as a byproduct. The overall transformation is an intramolecular redox reaction initiated by light.
digraph "Photocleavage Mechanism" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.7];
edge [fontname="Arial", fontsize=9];
// Nodes
Protected [label="Protected Substrate\n(DNB-X-R)", fillcolor="#F1F3F4", fontcolor="#202124"];
Excited [label="Excited State\n[DNB-X-R]*", fillcolor="#F1F3F4", fontcolor="#202124"];
AciNitro [label="aci-Nitro Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
Cleavage [label="Bond Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
Deprotected [label="Deprotected Substrate\n(H-X-R)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Byproduct [label="2,4-Dinitrosobenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Protected -> Excited [label="hν (UV light)"];
Excited -> AciNitro [label="Intramolecular\nH-abstraction"];
AciNitro -> Cleavage [label="Rearrangement"];
Cleavage -> Deprotected;
Cleavage -> Byproduct;
}
Figure 2. Experimental workflow for the protection of an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
2,4-Dinitrobenzyl bromide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-Dinitrobenzyl bromide (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,4-Dinitrobenzyl ether.
Protection of Amines (Formation of 2,4-Dinitrobenzyl Carbamates)
This protocol outlines the synthesis of a 2,4-Dinitrobenzyl carbamate, a method for protecting primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
2,4-Dinitrobenzyl chloroformate (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of 2,4-Dinitrobenzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,4-Dinitrobenzyl carbamate.
Protection of Carboxylic Acids (Formation of 2,4-Dinitrobenzyl Esters)
This protocol details the synthesis of a 2,4-Dinitrobenzyl ester, a method for protecting carboxylic acids.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dicyclohexylurea (DCU) byproduct
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the pure 2,4-Dinitrobenzyl ester.
Photolytic Deprotection of 2,4-Dinitrobenzyl Protected Compounds
This general protocol describes the light-induced cleavage of the 2,4-Dinitrobenzyl protecting group.
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Sources
Application Notes and Protocols for the Photocleavage of 2,4-Dinitrobenzyl Ethers
Introduction: Harnessing the Power of Light for Controlled Release
In the dynamic fields of chemical biology, drug development, and materials science, the ability to control molecular processes with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that offer such control.[1][2][3] These molecular moieties can be attached to a functional group of a bioactive molecule, rendering it temporarily inert. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in a controlled manner.[1][2][3] Among the various classes of PPGs, nitrobenzyl derivatives have emerged as one of the most widely utilized due to their synthetic accessibility, stability to a range of chemical conditions, and efficient photocleavage.[4]
This application note provides a comprehensive guide to the use of 2,4-dinitrobenzyl ethers as photolabile protecting groups for alcohols. We will delve into the underlying mechanism of photocleavage, provide detailed protocols for both the synthesis of 2,4-dinitrobenzyl ethers and their subsequent light-induced deprotection, and offer practical guidance for troubleshooting and optimization.
The Mechanism of Photocleavage: A Norrish Type II Rearrangement
The photocleavage of 2,4-dinitrobenzyl ethers proceeds through a well-established intramolecular photochemical reaction known as the Norrish Type II rearrangement. The process can be summarized in the following key steps:
-
Photoexcitation: Upon absorption of a photon of appropriate energy (typically in the UV-A range, ~350 nm), the nitro group is promoted to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a diradical intermediate.
-
Cyclization and Rearrangement: The diradical undergoes cyclization to form a five-membered ring intermediate, which then rearranges to form an aci-nitro intermediate.
-
Hydrolysis and Release: This aci-nitro intermediate is unstable and undergoes hydrolysis to release the protected alcohol and form 2,4-dinitrosobenzaldehyde as a byproduct.
This "traceless" release of the target alcohol makes the 2,4-dinitrobenzyl group an attractive PPG, as the byproducts are generally non-interfering in biological systems.[3] The presence of a second nitro group, as in the 2,4-dinitrobenzyl system, can enhance the quantum yield of photocleavage compared to a single nitro group.[5]
Visualizing the Photocleavage Mechanism
Sources
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 2,4-Dinitrobenzyl Alcohol for Controlled Nitric Oxide Release
Introduction: Harnessing Nitric Oxide with Spatiotemporal Precision
Nitric oxide (NO) is a pivotal endogenous signaling molecule, a gaseous free radical that orchestrates a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and host defense.[1][2] Its therapeutic potential is immense, yet its utility is complicated by its transient nature—a half-life of mere seconds—and concentration-dependent effects.[3][4] Direct administration is impractical, necessitating the development of NO donor molecules that can release this therapeutic agent in a controlled manner.[5][6][7]
The 2,4-dinitrobenzyl group represents a versatile "caging" moiety that enables sophisticated control over NO release. By incorporating this group into a larger NO-releasing structure, the potent bioactivity of nitric oxide can be held inert until a specific, external trigger is applied. This guide details two primary mechanisms for triggering NO release from 2,4-dinitrobenzyl-caged donors: photolytic activation (light) and enzymatic cleavage (biocatalyst), providing researchers with the tools to achieve spatiotemporal control over NO delivery in experimental systems.[8][9][10]
Part 1: Mechanisms of Controlled NO Release
The 2,4-dinitrobenzyl scaffold can be engineered to release nitric oxide through distinct, highly specific activation pathways. The choice of trigger dictates the experimental design and potential application, from targeted phototherapy to bacteria-specific antimicrobial strategies.
Photocontrolled Release: Illuminating Therapeutic Action
Nitroaromatic compounds, particularly those with steric hindrance like ortho-substituted nitrobenzenes, can be designed to release NO upon irradiation with light.[11] The process, initiated by UV or visible light absorption, induces a photoisomerization of the arylnitro group, leading to a cascade of electronic and structural rearrangements that culminate in the cleavage of the N-O bond and release of nitric oxide.[10][12] The efficiency of this photorelease is influenced by the molecular structure, including the presence of ortho-methyl groups and the extent of the molecule's π-electron system.[11] This mechanism offers exceptional temporal and spatial control, as NO is only generated in the irradiated area.
Caption: Workflow for photocontrolled nitric oxide release.
Enzyme-Triggered Release: Precision Targeting in Biological Systems
A powerful strategy for targeted drug delivery involves leveraging unique enzymatic activities present at the site of interest. Many bacterial species, particularly anaerobes and facultative anaerobes, express nitroreductase (NTR) enzymes.[13] These enzymes, which are largely absent in mammalian cells, catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds.[13] By designing a 2,4-dinitrobenzyl-caged NO donor, the nitro groups act as a lock. In the presence of bacterial nitroreductase, this lock is broken. The enzyme reduces the nitro group, initiating a self-immolative cascade that liberates the active NO molecule.[9][14] This approach enables the selective release of cytotoxic levels of NO directly at an infection site, minimizing off-target effects.[9][14][15]
Caption: Mechanism of nitroreductase-triggered NO release.
Part 2: Synthesis and Handling
General Synthesis Workflow
The synthesis of a 2,4-dinitrobenzyl-caged NO donor typically involves a multi-step process. The core strategy is to first prepare a reactive 2,4-dinitrobenzyl electrophile from 2,4-dinitrobenzyl alcohol, which is then used to cap a pre-formed NO-donating scaffold, such as a diazeniumdiolate.
Caption: General workflow for synthesizing a caged NO donor.
Safety and Handling Precautions
Researchers must handle this compound and its derivatives with care.
-
Hazard Profile: Nitroaromatic compounds can be energetic and may pose an explosion risk under certain conditions.[8] They are also classified as skin and eye irritants.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Use the compound in a well-ventilated area or a chemical fume hood.[17] Avoid creating dust. Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep containers securely sealed.
Part 3: Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a well-established, indirect method for quantifying NO by measuring its stable breakdown product, nitrite (NO₂⁻).[1][18][19] The assay relies on a two-step diazotization reaction that produces a colored azo compound, which can be measured spectrophotometrically.[19][20]
A. Principle of Detection
-
Diazotization: In an acidic medium, sulfanilamide converts nitrite (NO₂⁻) into a diazonium salt.[18]
-
Coupling: This salt then reacts with N-(1-naphthyl)ethylenediamine (NED) to form a stable, magenta-colored azo dye.[1][18]
-
Quantification: The intensity of the color, measured at ~540 nm, is directly proportional to the nitrite concentration.[19]
B. Required Reagents
-
Griess Reagent A (Diazotizing Solution): 1% (w/v) sulfanilamide in 5% phosphoric acid. Store at 4°C, protected from light.
-
Griess Reagent B (Coupling Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store at 4°C, protected from light.[1]
-
Nitrite Standard Stock Solution: 100 µM Sodium Nitrite (NaNO₂) in the same buffer/medium as your experiment.
-
(Optional) Nitrate Reductase and NADPH: For quantifying total NO (Nitrite + Nitrate).[21]
C. Step-by-Step Protocol (for 96-well plate format)
-
Prepare Nitrite Standards:
-
Perform a serial dilution of the 100 µM Nitrite Standard Stock Solution in your experimental buffer to create standards ranging from ~1 µM to 100 µM. A blank (buffer only) must be included.[1]
-
-
Trigger NO Release:
-
For Photorelease: Dissolve the 2,4-dinitrobenzyl-NO donor in the desired buffer. Aliquot samples into a 96-well plate. Expose the plate to a light source of the appropriate wavelength and duration. Include dark controls (wells covered with foil).
-
For Enzymatic Release: In a reaction buffer (e.g., PBS, pH 7.4), combine the 2,4-dinitrobenzyl-NO donor, nitroreductase enzyme, and the cofactor NADPH. Incubate at 37°C. Include controls lacking the enzyme or the donor.
-
-
Sample Collection:
-
At predetermined time points, collect 50 µL aliquots from each experimental and control well and transfer to a new, clear 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well containing standards and samples.
-
Tap the plate gently to mix and incubate for 10 minutes at room temperature, protected from light.[18]
-
Add 50 µL of Griess Reagent B to all wells.
-
Tap the plate gently to mix and incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.[2]
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot a standard curve of absorbance vs. known nitrite concentration (µM).
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in your samples.
-
D. Data Presentation
Summarize the results in a table to clearly show the amount of NO released under different conditions.
| Time (min) | Condition 1 (e.g., Light ON) NO₂⁻ (µM) ± SD | Condition 2 (e.g., Dark Control) NO₂⁻ (µM) ± SD | Condition 3 (e.g., +Enzyme) NO₂⁻ (µM) ± SD |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 |
| 15 | 15.2 ± 1.1 | 0.6 ± 0.2 | 25.8 ± 2.3 |
| 30 | 28.9 ± 2.5 | 0.7 ± 0.1 | 45.1 ± 3.9 |
| 60 | 45.6 ± 3.8 | 0.9 ± 0.3 | 60.7 ± 5.1 |
Part 4: Biological Application & Signaling
Protocol 2: Assessing Antibacterial Activity
This protocol leverages the nitroreductase-dependent activation of a 2,4-dinitrobenzyl-NO donor to assess its antibacterial efficacy against an NTR-producing bacterium like Escherichia coli.[9]
A. Materials
-
E. coli strain (e.g., ATCC 25922)
-
Luria-Bertani (LB) broth and agar plates
-
2,4-dinitrobenzyl-NO donor stock solution (in DMSO or appropriate solvent)
-
Sterile 96-well plates
-
Spectrophotometer (for measuring optical density at 600 nm)
B. Step-by-Step Protocol
-
Prepare Bacterial Culture: Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.
-
Standardize Culture: The next day, dilute the overnight culture into fresh LB broth to an optical density (OD₆₀₀) of ~0.05.
-
Treatment:
-
In a 96-well plate, add 100 µL of the standardized bacterial culture to each well.
-
Add the 2,4-dinitrobenzyl-NO donor to the wells to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Include a vehicle control (solvent only) and a growth control (no treatment).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Assess Viability (CFU Counting):
-
After incubation, perform a 10-fold serial dilution of the culture from each well in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFUs) on each plate to determine the number of viable bacteria.
-
-
Data Analysis: Calculate the percentage of bacterial viability for each treatment concentration relative to the untreated growth control.
C. Data Presentation
| Donor Conc. (µM) | Bacterial Viability (%) ± SD |
| 0 (Control) | 100 ± 5.0 |
| 10 | 95.2 ± 4.1 |
| 100 | 45.8 ± 6.2 |
| 1000 | 6.1 ± 2.5 |
The Canonical NO Signaling Pathway
Once released, NO primarily acts by activating the enzyme soluble guanylyl cyclase (sGC).[1] This initiates a signaling cascade that mediates many of NO's physiological effects, such as smooth muscle relaxation and vasodilation.
Caption: Overview of the canonical Nitric Oxide (NO) signaling cascade.
References
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay . MDPI. [Link]
-
Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System . University of Lynchburg Digital Showcase. [Link]
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media . PMC - PubMed Central. [Link]
-
Visible Light-Controlled Nitric Oxide Release from Hindered Nitrobenzene Derivatives for Specific Modulation of Mitochondrial Dynamics . PubMed. [Link]
-
Nitric oxide detection methods in vitro and in vivo . PMC - PubMed Central. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 . NCBI. [Link]
-
Nitric Oxide (NO) Assay . ScienCell Research Laboratories. [Link]
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media . MDPI. [Link]
-
2 4-DINITROBENZYL ALCOHOL 97 . LookChem. [Link]
-
Photoinduced nitric oxide release from a nitrobenzene derivative in mitochondria . PubMed. [Link]
-
Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria . PubMed. [Link]
-
Photoinduced nitric oxide release from nitrobenzene derivatives . PubMed. [Link]
-
Photocontrollable NO-releasing compounds and their biological applications . PMC - NIH. [Link]
-
MSDS of this compound . Capot Chemical Co., Ltd. [Link]
-
Nitroreductase-activated Nitric Oxide (NO) Prodrugs . PubMed. [Link]
-
Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications . Frontiers in Chemistry. [Link]
-
On the photorelease of nitric oxide by nitrobenzene derivatives; a CASPT2//CASSCF model . UCL Discovery. [Link]
-
Bacterial Nitroreductase Enzymes . Ackerley Lab, Victoria University of Wellington. [Link]
-
Nitric oxide-releasing drugs . PubMed. [Link]
-
Recent developments in nitric oxide donor drugs . PMC - PubMed Central. [Link]
-
Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications . Nanoscale (RSC Publishing). [Link]
-
Nitroreductase-mediated cell ablation in transgenic zebrafish embryos . PubMed. [Link]
-
Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Aromatic Aldehydes as Drug Candidates for the Treatment of Sickle Cell Disease . MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitric oxide-releasing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocontrollable NO-releasing compounds and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Photoinduced nitric oxide release from nitrobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ackerleylab.com [ackerleylab.com]
- 14. Nitroreductase-activated nitric oxide (NO) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroreductase-mediated cell ablation in transgenic zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. mdpi.com [mdpi.com]
- 19. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
Application Note: Spatiotemporal Control of Drug Delivery Using 2,4-Dinitrobenzyl Alcohol as a Photolabile Linker
Introduction: Precision in Pharmacology through Light-Activated Drug Release
The pursuit of targeted therapies that maximize efficacy while minimizing systemic toxicity is a central goal in modern drug development. A promising strategy to achieve this is the use of prodrugs, which are inactive precursors converted into active therapeutic agents in vivo.[1] Photoactivated prodrugs, in particular, offer an exceptional degree of control, allowing for drug release to be confined to specific tissues at precise times.[2] This is accomplished by "caging" the drug with a photolabile protecting group (PPG) that can be cleaved upon exposure to light of a specific wavelength, releasing the active drug only at the site of irradiation.[3][4]
Among the various PPGs, those based on the o-nitrobenzyl scaffold are the most widely used due to their synthetic accessibility and reliable photochemical properties.[3] The 2,4-dinitrobenzyl group, an analogue of this family, presents a compelling option for drug delivery applications. The presence of a second nitro group on the aromatic ring can significantly enhance the quantum yield of photocleavage—in some cases by nearly fourfold—compared to its mono-nitro counterparts.[3] This heightened photosensitivity allows for more efficient drug release with lower light doses, reducing the potential for photodamage to biological tissues.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4-dinitrobenzyl alcohol as a photocleavable linker for drug delivery. We will detail the underlying mechanism, provide protocols for the synthesis and validation of a model photocaged drug, and discuss the critical parameters for successful implementation.
Mechanism of Photocleavage: The Norrish Type II Reaction
The light-induced cleavage of the 2,4-dinitrobenzyl ether linkage proceeds through a well-established Norrish Type II photochemical reaction. This intramolecular process is initiated by the absorption of a photon, typically in the UV or near-UV range, by the dinitrobenzyl chromophore.
Diagram 1: Photocleavage Mechanism of a 2,4-Dinitrobenzyl-Caged Drug
Caption: Light absorption triggers a cascade releasing the active drug and a byproduct.
As illustrated in the diagram above, the process unfolds as follows:
-
Excitation: The 2,4-dinitrobenzyl group absorbs a photon, promoting an electron in one of the nitro groups to an excited state, forming a diradical species.[3]
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the drug via an ether linkage).
-
Intermediate Formation: This intramolecular hydrogen transfer results in the formation of a transient aci-nitro intermediate.[5]
-
Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges, leading to the cleavage of the benzylic ether bond. This step releases the active drug and generates 2,4-dinitrosobenzaldehyde as a byproduct.
The efficiency of this process is governed by several factors, including the quantum yield and the molar extinction coefficient of the PPG at the irradiation wavelength.[6]
Experimental Protocols
Part 1: Synthesis of a Model 2,4-Dinitrobenzyl-Caged Drug
This protocol describes the synthesis of a photocaged version of a model carboxylic acid-containing drug, using a standard esterification reaction.
Materials:
-
This compound
-
Carboxylic acid-containing drug (e.g., Ibuprofen, as a model)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing drug (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until fully dissolved.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 2,4-dinitrobenzyl ester of the drug.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2: Synthetic Workflow for Caging a Carboxylic Acid Drug
Caption: A streamlined workflow for the synthesis and purification of the photocaged drug.
Part 2: In Vitro Light-Triggered Drug Release and Analysis
This protocol details the procedure for activating the photocaged drug with light and quantifying the release of the active compound.
Materials:
-
Stock solution of the purified 2,4-dinitrobenzyl-caged drug in a suitable solvent (e.g., DMSO or acetonitrile).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV lamp with a defined wavelength output (e.g., 365 nm).
-
Quartz cuvettes or 96-well plates (UV-transparent).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.
Protocol:
-
Sample Preparation: Prepare a solution of the caged drug in PBS. The final concentration of the organic solvent (from the stock solution) should be kept low (e.g., <1%) to maintain physiological relevance.
-
Irradiation: Transfer the sample solution to a quartz cuvette or a UV-transparent plate. Irradiate the sample with a UV lamp at a fixed distance for specific time intervals (e.g., 0, 1, 5, 10, 20 minutes). A non-irradiated sample should be kept as a dark control.
-
Sample Analysis: At each time point, withdraw an aliquot of the solution. Analyze the sample by HPLC to separate and quantify the remaining caged drug and the released active drug.
-
Quantification: Generate a standard curve for the active drug to determine its concentration in the irradiated samples.
-
Data Analysis: Plot the concentration or percentage of the released drug as a function of irradiation time to determine the release kinetics.
| Parameter | Typical Value/Range | Significance | Reference |
| Activation Wavelength | 300 - 380 nm | The wavelength at which the PPG absorbs light most efficiently. Should be chosen to minimize cellular damage. | [3] |
| Quantum Yield (Φ) | > 0.1 | A measure of the efficiency of the photoreaction. Higher values indicate more efficient release per photon absorbed. | [3][6] |
| Irradiation Time | Minutes to Hours | Dependent on light intensity, quantum yield, and desired release amount. | [7] |
| Byproduct | 2,4-Dinitrosobenzaldehyde | Important to assess its potential cytotoxicity and interference with biological assays. | [3] |
Part 3: In Vitro Cytotoxicity Assay
This protocol is designed to evaluate the biological activity of the released drug and to assess the cytotoxicity of the caged compound and its photolytic byproducts.
Materials:
-
Cancer cell line appropriate for the drug being tested (e.g., MCF-7 for an anti-cancer drug).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
Caged drug, active drug (as a positive control).
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CyQUANT™).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of the caged drug. Include wells with the active drug as a positive control and untreated cells as a negative control. Also, include a "caged drug, no light" control group.
-
Irradiation: After a pre-incubation period (e.g., 4 hours), expose the designated wells to UV light for a predetermined duration to trigger drug release. Keep the "dark" control plates shielded from light.
-
Incubation: Return the plates to the incubator and incubate for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against drug concentration and determine the IC₅₀ (half-maximal inhibitory concentration) values for the light-exposed and dark control groups. A significant difference in IC₅₀ values between these groups confirms light-dependent activation of the drug's cytotoxic effect.[8]
Conclusion and Future Perspectives
The use of this compound as a photolabile caging group offers a robust and efficient method for achieving spatiotemporally controlled drug delivery. Its enhanced photosensitivity makes it an attractive candidate for applications where minimizing light exposure is critical. The protocols outlined in this note provide a framework for the synthesis, photoactivation, and biological evaluation of 2,4-dinitrobenzyl-caged prodrugs.
Future research in this area may focus on shifting the activation wavelength towards the visible or near-infrared regions to improve tissue penetration and reduce phototoxicity. This can be achieved through chemical modification of the chromophore or by employing two-photon excitation techniques. The continued development of such advanced photolabile systems will undoubtedly pave the way for more precise and effective therapeutic interventions.
References
-
Scilit. (n.d.). Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Retrieved from [Link]
- Mitra, S., Ito, H., & Tamai, N. (2004). Transient behavior of 2-(2′,4′-dinitrobenzyl)pyridine photochromism studied by ultrafast laser spectroscopy. Chemical Physics, 306(1–3), 185–189.
- Dcona, M. M., Sheldon, J. E., Mitra, D., & Hartman, M. C. T. (2017). Light induced drug release from a folic acid-drug conjugate. Bioorganic & Medicinal Chemistry Letters, 27(3), 466–469.
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
- Klán, P., et al. (2022).
- Mitra, S., Ito, H., & Tamai, N. (2004). Transient behavior of 2-(2′,4′-dinitrobenzyl)pyridine photochromism studied by ultrafast laser spectroscopy. Chemical Physics, 306(1–3), 185–189.
- He, L., et al. (2023). Near-infrared light-triggered prodrug photolysis by one-step energy transfer.
- Marques, J. P., et al. (2019). Light-triggered release of photocaged therapeutics - Where are we now? Journal of Controlled Release, 298, 180-194.
- Yin, J., et al. (2021). Photoresponsive prodrug-dye nanoassembly for in-situ monitorable cancer therapy. Journal of Controlled Release.
- Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577.
- Wang, W., et al. (2023). Facile Preparation and Photoactivation of Prodrug-Dye Nanoassemblies. Journal of Visualized Experiments.
-
ResearchGate. (n.d.). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro study of the light-triggered drug release performance and.... Retrieved from [Link]
- Liu, Y., et al. (2023). Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release. ACS Medicinal Chemistry Letters.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical reviews, 113(1), 119-191.
-
National Center for Biotechnology Information. (n.d.). Strategy-Level Prodrug Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity with photoactivatable prodrug activation a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved from [Link]
- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
Sources
- 1. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-triggered release of photocaged therapeutics - Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Preparation and Photoactivation of Prodrug-Dye Nanoassemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoresponsive prodrug‐dye nanoassembly for in‐situ monitorable cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dinitrobenzyl Alcohol as a Photolabile Caging Group for Biological Studies
Introduction The ability to precisely control biological processes in space and time is paramount for elucidating complex cellular mechanisms. "Caged" compounds are powerful chemical tools designed for this purpose, wherein a bioactive molecule is temporarily inactivated by covalent attachment of a photoremovable protecting group.[1][2] Upon irradiation with light, the "cage" is cleaved, rapidly releasing the active molecule at a specific time and location. This guide focuses on the 2,4-dinitrobenzyl (DNB) moiety, a classic and robust photolabile group from the ortho-nitrobenzyl family, widely used for caging a variety of biomolecules for applications in cell signaling, neuroscience, and drug development.[3][4][5]
This document provides researchers, scientists, and drug development professionals with the essential theoretical framework, practical considerations, and detailed protocols necessary for the successful implementation of 2,4-dinitrobenzyl-caged compounds in biological research.
Section 1: Principles of 2,4-Dinitrobenzyl Caging Chemistry
Mechanism of Photorelease (Uncaging)
The utility of the 2,4-dinitrobenzyl group stems from its well-defined photochemical reaction mechanism. The process is initiated by the absorption of a UV photon (typically in the 340-365 nm range), which promotes the ortho-nitro group to an excited state.[6] This is followed by a rapid intramolecular hydrogen atom abstraction from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate. This intermediate is unstable and quickly rearranges, resulting in the cleavage of the benzylic carbon-heteroatom bond. This cleavage event liberates the bioactive molecule in its native form and generates 2,4-dinitrosobenzaldehyde as a byproduct.[7]
It is crucial to recognize that this byproduct is itself a reactive aldehyde and can sometimes be fluorescent, which may interfere with common experimental fluorophores like fluorescein or GFP.[7] Therefore, its potential effects must be considered and controlled for in experimental design.
Caption: Photochemical uncaging mechanism of a DNB-caged compound.
Key Photochemical Properties
The efficiency of an uncaging experiment is governed by the photochemical properties of the caged compound. Understanding these parameters is essential for experimental design and calibration.
| Parameter | Description | Significance for DNB Cages |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a specific wavelength (units: M⁻¹cm⁻¹). | DNB groups have strong absorbance in the UV-A range (~340-365 nm). A high ε means efficient photon capture.[8] |
| Quantum Yield (Φ) | The probability that an absorbed photon will result in a photoreaction (i.e., uncaging). It is a unitless value between 0 and 1. | For o-nitrobenzyl groups, Φ values are typically in the range of 0.01 to 0.5. The exact value depends on the caged molecule and solvent conditions.[8][9] |
| Uncaging Index (ε × Φ) | The product of the extinction coefficient and the quantum yield. This value represents the overall light sensitivity and practical efficiency of the caged compound. | A higher uncaging index indicates that less light energy is required to release a given amount of the active molecule, which helps to minimize potential photodamage to the biological sample.[8] |
Advantages and Limitations
Advantages:
-
High Spatiotemporal Resolution: Light allows for the precise activation of molecules on micrometer and millisecond scales.[3][6]
-
Chemical Stability: In the absence of light, DNB-caged compounds are generally stable under physiological conditions, preventing premature release of the active molecule.[5]
-
Versatility: The o-nitrobenzyl chemistry can be adapted to cage a wide range of functional groups, including alcohols, carboxylates, phosphates, and amines.[1][3]
Limitations:
-
UV Light Requirement: Uncaging typically requires UV-A light, which has higher energy than visible light and can potentially cause phototoxicity or damage to biological specimens with prolonged or high-intensity exposure.[8]
-
Reactive Byproducts: The 2,4-dinitrosobenzaldehyde byproduct can be biologically active or interfere with detection methods.[7] Its effects must be evaluated with appropriate controls.
-
Release Kinetics: While rapid, the release rates of nitrobenzyl cages can be slower than some newer-generation caging groups, which may be a consideration for studying very fast biological processes.[1]
Section 2: Experimental Design and Considerations
A successful uncaging experiment hinges on careful planning and rigorous controls. The goal is to ensure that the observed biological effect is a direct result of the photoreleased molecule and not an artifact of the caged compound, the light, or the byproducts.
Choosing the Right Equipment
-
Light Sources: The choice of light source depends on the experimental needs for spatial control and intensity.
-
Filtered Arc Lamps (Mercury or Xenon): Suitable for wide-field illumination of entire cell cultures or tissue regions.[8]
-
UV LEDs: Offer stable output and can be precisely timed, making them excellent for reproducible stimulation.
-
Lasers: Essential for precise spatial targeting. A 355 nm or 365 nm laser can be coupled to a microscope to illuminate a specific subcellular region. For deeper tissue penetration and reduced scattering, two-photon (2P) uncaging using a pulsed infrared laser (e.g., ~720 nm for MNI-glutamate, a related nitroindoline cage) is the gold standard in neuroscience.[10][11]
-
Critical Parameters for Calibration
Before definitive experiments, the light-delivery system must be calibrated. The key is to determine the "light dose" (a function of power, duration, and illuminated area) required to release a desired concentration of the active molecule. This can be achieved by uncaging a fluorescent standard or by measuring a dose-dependent biological response. A rule of thumb is to aim for a light density sufficient for photolysis, such as ~0.5 µJ/µm², while minimizing exposure.[8]
Essential Control Experiments
To ensure the trustworthiness of the results, a self-validating experimental design incorporating the following controls is mandatory.
Caption: A logical workflow for uncaging experiments showing essential controls.
-
Light Only Control: Irradiate the sample with the same light dose used for uncaging but in the absence of the caged compound. This accounts for any effects of the light itself (e.g., phototoxicity, activation of endogenous chromophores).
-
Caged Compound Only Control: Incubate the sample with the caged compound for the duration of the experiment but do not irradiate it. This confirms that the caged molecule is biologically inert.
-
Byproduct Control: If possible, apply the 2,4-dinitrosobenzaldehyde byproduct to the sample to determine if it has any biological activity at the concentrations generated during the experiment.
Section 3: Protocols
Disclaimer: These protocols are intended as a starting point. Optimal concentrations, incubation times, and light exposure parameters must be determined empirically for each specific biological system and experimental setup.
General Protocol for Uncaging in Cell Culture
-
Preparation of Stock Solutions: a. Prepare a concentrated stock solution of the DNB-caged compound (e.g., 10-100 mM) in a suitable organic solvent like DMSO. b. Aliquot the stock solution into small, single-use volumes in light-proof tubes and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles and ambient light.[8]
-
Loading Cells: a. Culture cells on an appropriate substrate for microscopy (e.g., glass-bottom dishes). b. On the day of the experiment, thaw a stock aliquot and dilute it to the final working concentration (typically 1-100 µM) in pre-warmed culture medium or physiological buffer (e.g., HBSS). c. Replace the medium on the cells with the medium containing the caged compound. d. Incubate for a sufficient time to allow for equilibration (e.g., 15-30 minutes). Perform all steps in dim light to prevent premature uncaging.
-
Photolysis (Uncaging): a. Place the sample on the microscope stage. b. Locate the target cell or region of interest using low-intensity illumination, preferably with wavelengths outside the absorbance spectrum of the DNB group (e.g., using IR-DIC).[8] c. Deliver the calibrated UV light stimulus to the target region.
-
Data Acquisition and Analysis: a. Monitor the biological response of interest (e.g., changes in fluorescence, membrane potential, or cell morphology) immediately following photolysis. b. Acquire data from all experimental and control groups. c. Analyze the data to confirm that the observed response is significantly different from the control conditions.
Application Protocol: Focal Uncaging of DNB-caged Glutamate in Neuronal Slices
This protocol describes the focal uncaging of a DNB-caged neurotransmitter to stimulate a single dendritic spine, a common application in neuroscience.[10][11][12]
-
Slice Preparation: a. Prepare acute brain slices (e.g., hippocampal or cortical) using standard protocols. b. Allow slices to recover in carbogenated artificial cerebrospinal fluid (ACSF) for at least 1 hour.
-
Experimental Setup: a. Transfer a slice to the recording chamber of a microscope (preferably a two-photon setup) and continuously perfuse with ACSF. b. Obtain a whole-cell patch-clamp recording from a neuron of interest. Include a fluorescent dye (e.g., Alexa Fluor 594) in the patch pipette to visualize cellular morphology. c. Add the DNB-caged glutamate to the perfusion ACSF at a final concentration of 200 µM to 2.5 mM.[10] Use a recirculating system to conserve the compound.
-
Targeting and Uncaging: a. Using two-photon imaging, identify a dendrite and a target dendritic spine. b. Position the uncaging laser spot (~0.5 µm diameter) adjacent to the spine head. c. Deliver a short pulse of UV laser light (e.g., 355 nm) or a 2P-uncaging pulse (e.g., 720 nm for MNI-glutamate) with a duration of 0.5-4 ms and a power of 5-30 mW.[10] These parameters must be carefully calibrated to evoke a physiological-sized response.
-
Recording the Response: a. Simultaneously record the electrophysiological response (uncaging-evoked postsynaptic potential or current) via the patch pipette. b. If applicable, simultaneously image changes in intracellular signals, such as Ca²⁺ transients, using a fluorescent indicator. c. Correlate the functional response (e.g., EPSP amplitude) with the structural properties of the targeted spine.
Section 4: Data Interpretation and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak biological response | - Insufficient light dose (power too low or duration too short).- Caged compound degraded due to improper storage or light exposure.- Caged compound concentration is too low. | - Increase laser power or pulse duration systematically.- Use a fresh aliquot of the caged compound.- Increase the working concentration of the caged compound. |
| High background activity or toxicity (in dark control) | - The caged compound is not fully inert and has some activity.- Spontaneous hydrolysis of the caged compound.[8]- Contamination of the stock solution. | - Screen different caged compounds or caging positions on the molecule.- Prepare fresh solutions daily; check compound stability data.- Use a new, high-purity batch of the caged compound. |
| Response observed in "Light Only" control | - Phototoxicity due to excessive UV exposure.- Light is activating endogenous cellular processes. | - Reduce light intensity and/or duration to the minimum required for effective uncaging.- Change the wavelength if possible.- Confirm with a full dose-response curve. |
| High experiment-to-experiment variability | - Fluctuation in light source power.- Inconsistent focus or targeting of the uncaging spot.- Differences in cell health or slice quality. | - Allow the light source to warm up and stabilize; use a power meter to check output before each experiment.- Use high-precision motorized stages and software for targeting.- Standardize all biological preparation procedures. |
Conclusion
The 2,4-dinitrobenzyl group remains a valuable and accessible tool for creating caged compounds that enable the optical control of biological systems. Its robust chemistry and well-understood mechanism provide a solid foundation for innovative research. By combining a thorough understanding of its photochemical principles with carefully calibrated equipment and a rigorous, self-validating experimental design that includes all necessary controls, researchers can confidently use DNB-caged compounds to dissect complex biological pathways with high precision.
References
-
Corrie, J. E. T., & Trentham, D. R. (1996). Caged compounds: Tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 6(3), 379-386. [Link]
-
Dudáš, J., et al. (2018). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 8(1), 1-10. [Link]
-
LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]
-
Goard, M. J., et al. (2005). A collection of caged compounds for probing roles of local translation in neurobiology. ACS Chemical Biology, 1(4), 247-255. [Link]
-
Fischer, E. (2003). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. ResearchGate. [Link]
-
Lin, W. C., & Lawrence, D. S. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Accounts of chemical research, 48(6), 1762–1771. [Link]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Biochemistry, 44(8), 2747-2754. [Link]
-
Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry, 6, 21. [Link]
-
Li, G., et al. (2008). 2,4-Dinitrobenzaldehyde hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o332. [Link]
-
ResearchGate. (n.d.). "Caged" compounds which were synthesized and used for experiments. [Link]
-
Shoji, M., et al. (1987). Metabolism of 2,4-dinitrotoluene, 2,4-dinitrobenzyl alcohol and 2,4-dinitrobenzaldehyde by rat liver microsomal and cytosol fractions. Chemical & Pharmaceutical Bulletin, 35(4), 1579-1586. [Link]
-
Tazerart, S., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]
-
Ellis-Davies, G. C. R. (2003). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6537-6547. [Link]
-
Canepari, M., et al. (2009). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Methods and Protocols (pp. 147-169). Humana Press. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kleinhans, C., et al. (2014). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments, (89), e52038. [Link]
-
PubChem. (n.d.). 3,4-Dinitrobenzyl alcohol. Retrieved from [Link]
-
Amatrudo, J. M., et al. (2015). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Journal of Neuroscience Methods, 240, 120-131. [Link]
-
Zhang, Y., et al. (2016). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Chemical Communications, 52(41), 6841-6844. [Link]
-
Lee, S. J. R., et al. (2016). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 69-83). Humana Press. [Link]
-
ScienceMadness Discussion Board. (2013). 2,4-Dinitroanisole. [Link]
-
Tuma, D. J. (2002). Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. Alcohol Research & Health, 26(1), 51-57. [Link]
-
Mori, M., et al. (1989). Metabolism of 2,4-dinitrotoluene and 2,6-dinitrotoluene, and their dinitrobenzyl alcohols and dinitrobenzaldehydes by Wistar and Sprague-Dawley rat liver microsomal and cytosol fractions. Chemical & Pharmaceutical Bulletin, 37(7), 1904-1908. [Link]
-
Hains, D. C., et al. (2001). Enhancements on the Photochromism of 2-(2,4-Dinitrobenzyl)pyridine: Molecular Modeling, NMR Spectrometry, Photo- and Solvent-Bleaching. Journal of Chemical Education, 78(1), 93. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Nakashima, N., et al. (2004). Transient behavior of 2-(2', 4'-dinitrobenzyl) pyridine photochromism studied by ultrafast laser spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 164(1-3), 85-90. [Link]
-
Buglak, A. A., et al. (2021). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. Physical Chemistry Chemical Physics, 23(35), 19876-19886. [Link]
Sources
- 1. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. lookchem.com [lookchem.com]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A collection of caged compounds for probing roles of local translation in neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.fsu.edu [bio.fsu.edu]
- 9. nathan.instras.com [nathan.instras.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Synthesis of 2,4-Dinitrobenzyl Ethers from Alcohols
Introduction: The Strategic Utility of 2,4-Dinitrobenzyl Ethers
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic installation of specific functional groups is paramount for modulating the physicochemical and biological properties of molecules. The 2,4-dinitrobenzyl group, with its pronounced electron-withdrawing nature, serves as a versatile moiety in several applications. Alcohols, being one of the most common functional groups in natural products and synthetic compounds, are frequently targeted for derivatization. The conversion of alcohols to their corresponding 2,4-dinitrobenzyl ethers offers a robust method for protecting the hydroxyl group, introducing a chromophore for analytical purposes, or imparting specific biological activities. The resulting ethers are often highly crystalline, facilitating purification and characterization.
This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrobenzyl ethers from alcohols, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Foundation: The Williamson Ether Synthesis
The formation of 2,4-dinitrobenzyl ethers from alcohols proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of ether synthesis known as the Williamson ether synthesis.[1][2] The reaction involves two key components: a nucleophile, which is the alkoxide generated from the parent alcohol, and an electrophile, 2,4-dinitrobenzyl halide.
The reaction mechanism can be dissected into two principal stages:
-
Deprotonation of the Alcohol: The alcohol is treated with a suitable base to generate a potent nucleophile, the corresponding alkoxide. The choice of base is critical and is dictated by the acidity of the alcohol. For simple aliphatic alcohols, strong bases like sodium hydride (NaH) are often employed. For more acidic alcohols, or when milder conditions are preferred, bases such as potassium carbonate (K₂CO₃) can be effective.[3]
-
Nucleophilic Attack: The generated alkoxide then attacks the benzylic carbon of the 2,4-dinitrobenzyl halide. The halide ion serves as the leaving group, and its departure is facilitated by the stability of the resulting anion. The SN2 nature of this step dictates that it proceeds most efficiently with primary and secondary alcohols. Tertiary alcohols are prone to elimination reactions, especially when strong bases are used.[2]
The presence of two nitro groups on the aromatic ring, while not directly involved in the SN2 reaction at the benzylic position, significantly influences the reactivity of the starting material and the properties of the product.
Experimental Workflow: A Two-Stage Approach
The synthesis of 2,4-dinitrobenzyl ethers is conceptually straightforward and can be broken down into two main stages: the preparation of the 2,4-dinitrobenzyl halide (if not commercially available) and the subsequent Williamson ether synthesis.
Figure 1. A generalized workflow for the synthesis of 2,4-dinitrobenzyl ethers.
Protocol 1: Synthesis of 2,4-Dinitrobenzyl Bromide
While 2,4-dinitrobenzyl chloride is commercially available, the bromide analogue may need to be synthesized. This protocol is adapted from the established methods for the benzylic bromination of substituted toluenes.[4]
Materials:
-
2,4-Dinitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a round-bottom flask, add 2,4-dinitrotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add dry carbon tetrachloride to the flask to create a stirrable suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under gentle stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-dinitrobenzyl bromide by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.
Protocol 2: General Procedure for the Synthesis of 2,4-Dinitrobenzyl Ethers
This protocol provides a general method for the Williamson ether synthesis using a 2,4-dinitrobenzyl halide and an alcohol. The choice of base and solvent may be optimized depending on the specific alcohol used.
Materials:
-
Alcohol (R-OH)
-
2,4-Dinitrobenzyl chloride or bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe or dropping funnel
-
Separatory funnel
Procedure using Sodium Hydride (for primary and secondary alcohols):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a solution of the alcohol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Dissolve the 2,4-dinitrobenzyl halide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and partition with diethyl ether and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure using Potassium Carbonate (milder conditions):
-
To a round-bottom flask, add the alcohol (1.0 eq), 2,4-dinitrobenzyl halide (1.1 eq), and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add acetonitrile or DMF as the solvent.
-
Heat the mixture to a temperature between 60-80 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as described above.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions for the synthesis of 2,4-dinitrobenzyl ethers with various types of alcohols. Yields are illustrative and may vary based on the specific substrate and reaction scale.
| Alcohol Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary (e.g., Ethanol) | NaH | DMF | 0 to RT | 2-4 | 85-95 |
| Primary (e.g., Benzyl Alcohol) | K₂CO₃ | Acetonitrile | 80 | 4-6 | 80-90 |
| Secondary (e.g., Isopropanol) | NaH | DMF | 0 to RT | 6-12 | 70-85 |
| Phenol | K₂CO₃ | DMF | 60 | 3-5 | 90-98 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, especially when using strong bases like NaH. Ensure all glassware is flame-dried and use anhydrous solvents.
-
Choice of Base: For sensitive substrates, milder bases like potassium carbonate are recommended to avoid side reactions.
-
Elimination vs. Substitution: With secondary alcohols, elimination to form an alkene can be a competing side reaction. Using a less sterically hindered base and lower reaction temperatures can favor substitution.[5]
-
Purification: The 2,4-dinitrobenzyl ethers are often solids with good crystallinity, making recrystallization an effective purification method. For oils or closely related impurities, column chromatography on silica gel is recommended.
Conclusion
The synthesis of 2,4-dinitrobenzyl ethers from alcohols via the Williamson ether synthesis is a reliable and versatile transformation. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and reaction conditions, researchers can efficiently prepare these valuable derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this methodology in a research and development setting.
References
- Organic Syntheses Procedure. (n.d.). 2,4-dinitrobenzenesulfenyl chloride.
- Benchchem. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Reaction of 2,4-Dinitrobenzoyl Chloride with Phenols and Alcohols for Researchers.
-
Sciencemadness Discussion Board. (2014, January 12). Preparation of 2,4-dinitrobromobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). p-NITROBENZYL BROMIDE.
Sources
Application Notes & Protocols: A Guide to the Derivatization of Thiols Using 2,4-Dinitrobenzyl Chloride for HPLC-UV Analysis
Abstract
The quantitative analysis of low-molecular-weight (LMW) thiols, such as glutathione and cysteine, is critical in pharmaceutical research and drug development due to their profound impact on cellular redox homeostasis and drug metabolism. However, their inherent lack of a strong native chromophore presents a significant analytical challenge for UV-based detection methods like High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive framework for the use of 2,4-Dinitrobenzyl chloride (DNBC) as a pre-column derivatizing agent to overcome this limitation. We will explore the underlying reaction mechanism, provide detailed, field-proven protocols for sample derivatization and subsequent HPLC analysis, and discuss the critical parameters that ensure robust and reproducible quantification. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable method for thiol analysis.
Introduction: The Rationale for Derivatization
Many biologically significant molecules, particularly thiols, are "UV-invisible," making their detection and quantification by HPLC with standard UV-Vis detectors difficult and insensitive. Chemical derivatization is a powerful technique used to modify an analyte, converting it into a derivative with more favorable analytical properties.[1][2] The primary objective when using 2,4-Dinitrobenzyl chloride is to attach the dinitrobenzyl group, a potent chromophore, to the thiol analyte. This reaction yields a stable thioether derivative that exhibits strong UV absorbance, dramatically enhancing detection sensitivity and enabling quantification at lower concentrations.
Chemical Properties and Derivatization Mechanism
Properties of 2,4-Dinitrobenzyl Chloride
2,4-Dinitrobenzyl chloride, also known as α-Chloro-2,4-dinitrotoluene, is a crystalline solid. Its key chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 610-57-1 | [3] |
| Molecular Formula | (O₂N)₂C₆H₃CH₂Cl | [3] |
| Molecular Weight | 216.58 g/mol | [3] |
| Melting Point | 34-36 °C | |
| Appearance | Pale yellow crystalline solid | |
| Synonym | α-Chloro-2,4-dinitrotoluene | [3] |
The Chemistry of Derivatization
The derivatization of thiols with DNBC proceeds via a nucleophilic substitution (Sₙ2) reaction. The sulfhydryl group (-SH) of a thiol is weakly acidic and exists in equilibrium with its conjugate base, the highly nucleophilic thiolate anion (-S⁻).[4] The reaction is performed under basic conditions (typically pH > 8) to shift this equilibrium towards the thiolate form, which then attacks the electrophilic benzylic carbon of DNBC, displacing the chloride leaving group to form a stable 2,4-dinitrobenzyl thioether.
The two electron-withdrawing nitro groups on the aromatic ring enhance the electrophilicity of the target carbon, facilitating the reaction. The resulting thioether derivative incorporates the strongly UV-absorbing dinitrobenzyl moiety, which is the basis for its enhanced detection.
Caption: Sₙ2 reaction mechanism for thiol derivatization with DNBC.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the derivatization of a model thiol, glutathione (GSH), in a sample matrix, followed by HPLC-UV analysis.
Required Materials and Reagents
-
Reagents: 2,4-Dinitrobenzyl chloride (DNBC), Glutathione (GSH) standard, HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), Sodium borate, Boric acid, Perchloric acid (PCA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Deionized water (18.2 MΩ·cm).
-
Equipment: HPLC system with UV detector, analytical balance, pH meter, vortex mixer, centrifuge, volumetric flasks, pipettes, autosampler vials.
Preparation of Solutions
-
DNBC Derivatizing Solution (10 mM): Dissolve 21.66 mg of DNBC in 10.0 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Causality Note: Acetonitrile is used as the solvent due to its miscibility with aqueous buffers and its ability to solubilize the nonpolar DNBC reagent.
-
-
Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium borate. Adjust the pH to 9.5 using boric acid or NaOH.
-
Causality Note: A basic pH of 9.5 is crucial to ensure the deprotonation of the thiol group to the more reactive thiolate anion, which is essential for the nucleophilic attack on DNBC.[5]
-
-
GSH Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of GSH in 10 mL of 0.1 M HCl. Store at 4°C for up to one week.
-
Causality Note: GSH is dissolved in an acidic solution to prevent its rapid auto-oxidation to glutathione disulfide (GSSG), ensuring the stability of the standard.[2]
-
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
General Workflow for Thiol Analysis
The entire process, from sample collection to data analysis, follows a structured workflow designed to ensure accuracy and reproducibility.
Caption: Overall experimental workflow for thiol analysis using DNBC.
Step-by-Step Derivatization Protocol
-
Sample Extraction: To 200 µL of sample (e.g., plasma or tissue homogenate), add 200 µL of ice-cold 10% (w/v) perchloric acid (PCA).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute and let it stand on ice for 10 minutes to allow for complete protein precipitation.
-
Clarification: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Sample Aliquot: Carefully transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
pH Adjustment: Add 100 µL of 0.1 M Borate Buffer (pH 9.5) to the supernatant. Vortex briefly. The pH should now be in the optimal range for derivatization.
-
Derivatization Reaction: Add 50 µL of the 10 mM DNBC solution to the tube.
-
Incubation: Cap the tube, vortex, and incubate in a water bath or heating block at 60°C for 30 minutes. Protect the samples from light during incubation.
-
Causality Note: Gentle heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.
-
-
Reaction Quenching: After incubation, cool the samples to room temperature and add 20 µL of 1 M HCl to stop the reaction by neutralizing the base and protonating any remaining thiols.
-
Final Preparation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the clear supernatant to an HPLC autosampler vial for analysis.
HPLC-UV Analysis
The stable, UV-active DNBC-thiol derivatives can now be separated and quantified using reverse-phase HPLC.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 254 nm |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-22 min: 10% B (re-equilibration) |
-
Causality Note: A gradient elution is employed to effectively separate the more polar unreacted components from the relatively nonpolar DNBC-thiol derivatives, ensuring good peak shape and resolution. The detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and provides good sensitivity for the dinitrobenzyl chromophore. This may be optimized by performing a UV scan of the derivatized standard.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Area for Analyte | Incomplete derivatization (pH too low).Degradation of DNBC reagent.Thiol oxidation prior to derivatization. | Verify the final pH of the reaction mixture is > 8.5.Prepare fresh DNBC solution daily.Ensure sample is kept on ice and extracted with acid promptly. |
| Multiple Broad or Tailing Peaks | Sub-optimal HPLC gradient.Column degradation. | Optimize the gradient slope and re-equilibration time.Flush the column or replace if necessary. |
| Large Early-Eluting Peak | Excess, unreacted DNBC or hydrolysis byproducts. | This is expected. Ensure the gradient provides sufficient separation from the analyte peak of interest. |
| Poor Reproducibility | Inconsistent timing or temperature during incubation.Pipetting errors. | Use a calibrated heating block and a precise timer.Calibrate pipettes and use consistent technique. |
Safety Precautions
-
2,4-Dinitrobenzyl chloride is corrosive and can cause severe skin burns and eye damage. Always handle this reagent inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Perchloric acid is a strong oxidizer and corrosive. Handle with care.
-
Acetonitrile and methanol are flammable and toxic. Avoid inhalation and skin contact.
References
-
Organic Syntheses Procedure. (n.d.). 2,4-dinitrobenzenesulfenyl chloride. Retrieved from orgsyn.org. [Link]
-
Chen, D., et al. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from ScienceDirect. [Link]
-
Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
-
Yuan, L., et al. (2012). Thiol Reactive Probes and Chemosensors. PMC - PubMed Central - NIH. [Link]
-
Iammarino, M., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. ResearchGate. [Link]
-
Iammarino, M., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar. [Link]
-
Zhao, Y., et al. (2021). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC - PubMed Central. [Link]
-
Burger, M., et al. (1990). 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. PubMed. [Link]
-
Kseniia, B., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dinitrobenzyl Alcohol
Welcome to the technical support center for the synthesis of 2,4-Dinitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity. This document provides full editorial control to present the information in the most logical and helpful manner, moving beyond rigid templates to address the practical challenges of this synthesis.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other performance materials.[1] Its synthesis is most commonly achieved through two primary routes: the reduction of 2,4-dinitrobenzaldehyde or the direct oxidation of 2,4-dinitrotoluene. While seemingly straightforward, both pathways present unique challenges that can impact yield and purity. This guide will address common issues encountered in the more prevalent and selective laboratory-scale method: the reduction of 2,4-dinitrobenzaldehyde using sodium borohydride.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction seems incomplete, and TLC analysis shows a significant amount of starting material (2,4-dinitrobenzaldehyde). What could be the issue?
Answer:
An incomplete reaction is a common issue and can stem from several factors related to the reducing agent, solvent, or reaction temperature.
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) can decompose in protic solvents like ethanol or methanol, especially if the solution is acidic or the temperature is elevated.[2] It is crucial to use a sufficient excess of NaBH₄ to compensate for this decomposition. A molar ratio of 1.2 to 1.5 equivalents of NaBH₄ relative to the aldehyde is a good starting point.[3]
-
Poor Quality of Sodium Borohydride: Over time, NaBH₄ can degrade due to moisture. Ensure you are using a fresh, dry batch of the reagent.
-
Low Reaction Temperature: While the reduction of aldehydes with NaBH₄ is often exothermic and proceeds readily at room temperature, some reactions may require gentle heating to go to completion, especially if solubility is an issue.[4] However, excessive heat can accelerate the decomposition of NaBH₄.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While ethanol and methanol are common, a mixture of THF and a protic solvent can sometimes improve solubility and reaction kinetics.[2]
FAQ 2: After the workup, my product is contaminated with a significant amount of a white, water-soluble solid. What is this, and how can I remove it?
Answer:
The white, water-soluble solid is likely boric acid and other boron salts, which are byproducts of the sodium borohydride reduction.[5][6] Removing these impurities is a critical step in obtaining a pure product.
-
Acidic Quench: The reaction is typically quenched by the careful addition of an acid, such as dilute HCl or acetic acid, to neutralize any unreacted NaBH₄ and to hydrolyze the borate esters formed during the reaction.[3] This acidic workup converts the boron byproducts into boric acid.
-
Azeotropic Removal with Methanol: Boric acid can be effectively removed by co-evaporation with methanol. After the initial workup and extraction, the organic layer can be concentrated, and then methanol is added and evaporated under reduced pressure. This process is repeated several times. The boric acid reacts with methanol to form volatile trimethyl borate, which is removed during evaporation.[5][7]
-
Aqueous Extraction: Thoroughly washing the organic layer with water or a saturated aqueous solution of sodium bicarbonate during the extraction phase can help remove a significant portion of the boric acid.[7]
FAQ 3: My final product has a yellowish tint, and the melting point is lower than expected. What are the likely impurities?
Answer:
A yellowish tint and a depressed melting point are classic indicators of impurities. In the synthesis of this compound, several side products can form.
-
Unreacted 2,4-Dinitrobenzaldehyde: As discussed in FAQ 1, incomplete reduction will leave behind the starting material, which is a yellow crystalline solid.[8]
-
Over-oxidation of the Starting Material: If the 2,4-dinitrobenzaldehyde was synthesized by the oxidation of 2,4-dinitrotoluene, a common impurity is 2,4-dinitrobenzoic acid.[9][10][11] This acidic impurity can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.
-
Formation of Acetals: Benzyl alcohols can be susceptible to oxidation to the corresponding aldehyde, which can then react with the alcohol to form an acetal, especially under acidic conditions.[12]
-
Other Nitro-Isomers: If the starting 2,4-dinitrotoluene was not pure, other dinitrotoluene isomers could be carried through the synthesis, leading to a mixture of dinitrobenzyl alcohol isomers.[8]
FAQ 4: I am struggling to get my this compound to crystallize during recrystallization. What can I do?
Answer:
Recrystallization is a powerful purification technique, but inducing crystallization can sometimes be challenging.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common solvents to try include ethanol, methanol, or a mixture of ethanol and water.[13][14] A two-solvent system, such as dichloromethane/pentane or ethyl acetate/hexane, can also be effective.[15][16]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution to act as a seed crystal.
-
Concentration: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
-
Oiling Out: Sometimes, instead of crystallizing, the compound may separate as an oil. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent. To remedy this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can also help.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,4-Dinitrobenzaldehyde
Materials:
-
2,4-Dinitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrobenzaldehyde (1.0 eq) in ethanol (approximately 20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0-5 °C during the addition. The reaction is exothermic.[17]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Thin Layer Chromatography (TLC) Analysis
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Visualization stain (e.g., p-anisaldehyde or potassium permanganate)
Procedure:
-
Spotting: Dissolve small amounts of your starting material and reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot them on the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: Under a UV lamp at 254 nm, aromatic compounds like 2,4-dinitrobenzaldehyde and this compound will appear as dark spots.[18][19]
-
Staining: For better visualization, a chemical stain can be used.
-
p-Anisaldehyde stain: This stain is good for visualizing alcohols, which will often appear as colored spots upon heating.[18]
-
Potassium permanganate stain: This stain will react with the alcohol functional group, appearing as a yellow or brown spot on a purple background.[20]
-
2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.[20] This can be particularly useful for confirming the consumption of the starting material.
-
-
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | ~70 | Pale yellow solid[8] |
| 2,4-Dinitrobenzaldehyde | C₇H₄N₂O₅ | 196.12 | 66-72 | Yellow crystalline solid[8][21] |
| This compound | C₇H₆N₂O₅ | 198.13 | 114-118 | White to yellow crystalline powder[1] |
| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 180-183 | Crystalline solid[11] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
References
-
Reddit discussion on workup after sodium borohydride reduction. (2024). r/Chempros. [Link]
-
ResearchGate discussion on removing sodium borohydride from solution. (2016). [Link]
-
Reddit discussion on NaBH4 workup advice. (2018). r/chemistry. [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
ResearchGate discussion on recrystallization solvents for P-anisidine and DNP. (2023). [Link]
-
ResearchGate discussion on the temperature for ester reduction with sodium borohydride. (2016). [Link]
-
Barton, J., & Nolan, P. F. (1993). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, (134), 235-246. [Link]
- Method for synthesizing 2,4-dinitrobenzoic acid. (2014).
-
YouTube video on choosing solvents for recrystallization. (2022). [Link]
-
Organic Syntheses Procedure for 2,5-dinitrobenzoic acid. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. Stains for Developing TLC Plates. [Link]
-
Reddit discussion on heating NaBH4 reactions. (2024). r/OrganicChemistry. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Ho, T. C., & E-toum, K. (2000). The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. Thermochimica Acta, 357-358, 119-125. [Link]
-
Wikipedia. 2,4-Dinitrotoluene. [Link]
-
Reddit discussion on recrystallization with two solvents. (2019). r/Chempros. [Link]
-
YouTube video on visualizing a TLC plate. (2021). [Link]
-
PubChem. 2,4-Dinitrobenzoic acid. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
de Lorenzo, V., & Pérez-Pantoja, D. (2014). Endogenous Stress Caused by Faulty Oxidation Reactions Fosters Evolution of 2,4-Dinitrotoluene-Degrading Bacteria. mBio, 5(5), e01758-14. [Link]
-
U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
-
ResearchGate. Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures. [Link]
-
ResearchGate. Synthesis route of DNT and TNT oxidation. Only the major product is shown. [Link]
-
Chen, R., et al. (2017). An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene. Applied Sciences, 7(10), 1032. [Link]
-
LookChem. 2 4-DINITROBENZYL ALCOHOL 97. [Link]
-
The Merck Index Online. 2,4-Dinitrobenzaldehyde. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
ResearchGate discussion on removing sodium borohydride from solution after reduction. (2018). [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Master Organic Chemistry. Acidity and Basicity of Alcohols. [Link]
-
Andersen, N. H., & Denniston, A. D. (1975). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Journal of Pharmaceutical Sciences, 64(6), 1069-1070. [Link]
-
ResearchGate. Chemoselective reductions with sodium borohydride. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
-
PubChem. 3,4-Dinitrobenzyl alcohol. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 9. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 11. 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. reddit.com [reddit.com]
- 17. icheme.org [icheme.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. epfl.ch [epfl.ch]
- 20. Stains for Developing TLC Plates [faculty.washington.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2,4-Dinitrobenzyl Alcohol by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 2,4-Dinitrobenzyl alcohol (2,4-DNBA). Recrystallization is a powerful technique for purifying solid organic compounds, and this document provides a framework built on foundational principles, a detailed experimental protocol, and an in-depth troubleshooting guide to address common challenges encountered in the laboratory.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique that leverages the differential solubility of a compound in a given solvent at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent. As this saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed via hot filtration.
The success of this technique hinges on the selection of a suitable solvent, which should exhibit high solubility for this compound at its boiling point and low solubility at cooler temperatures (e.g., 0-5 °C).[3] This steep solubility curve is paramount for achieving high recovery of the purified product.[3]
Solvent Selection for this compound
The molecular structure of this compound, with its polar nitro groups (-NO₂) and hydroxyl group (-OH), classifies it as a polar molecule. Following the "like dissolves like" principle, polar solvents are generally effective for its recrystallization.[3] Alcoholic solvents are an excellent starting point for nitroaromatic compounds.[3]
The ideal solvent must not react with the compound and should have a boiling point below the compound's melting point (114-118 °C) to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[3][4][5][6]
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | 78.5 | Highly Recommended. Often provides a good solubility gradient. 2,4-DNBA is typically soluble in hot ethanol and less soluble when cold. |
| Methanol | 64.7 | Good Alternative. Has a lower boiling point than ethanol, which can be advantageous. Be aware that solubility may be higher than in ethanol, potentially reducing yield if not cooled sufficiently. |
| Isopropanol | 82.6 | Good Alternative. Similar properties to ethanol. |
| Water | 100 | Poor as a single solvent. 2,4-DNBA is generally insoluble in water. However, it is an excellent anti-solvent. |
| Ethanol/Water | 78-100 | Excellent for fine-tuning. Use when 2,4-DNBA is too soluble in pure ethanol even when cold. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point), then clarified with a drop or two of ethanol before cooling. |
This table summarizes potential solvents for recrystallization. Boiling points are sourced from the Chemistry LibreTexts solvent properties table.[7]
Detailed Experimental Protocol
This protocol provides a robust methodology for the purification of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Melting point apparatus
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just dissolved at the boiling point. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8][9]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), a hot filtration is necessary. Pre-heat a clean Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would lead to significant loss of yield.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation. Causality: Slow cooling is crucial for the formation of a pure, well-defined crystal lattice. Rapid cooling can trap impurities within the crystals, defeating the purpose of the purification.[10][11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The wash removes any residual mother liquor containing soluble impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of your purified product.[3][8]
-
Drying: Allow air to be drawn through the crystals for several minutes to facilitate initial drying. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or for more thorough drying, place them in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point in the range of 114-118 °C.[4][5][6] A broad or depressed melting point indicates the presence of impurities.[11]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: Why did my compound "oil out" instead of forming crystals?
A: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid. This is a common issue with nitroaromatic compounds.[3]
-
Cause 1: High Impurity Concentration. A significant amount of impurities can depress the melting point of the mixture, causing it to melt in the hot solvent.
-
Cause 2: High Saturation Temperature. The solution may be becoming saturated at a temperature that is above the melting point of your compound.[3][10]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature.[3][10]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool. Slow cooling favors the formation of crystals over oil.[9]
-
Q2: No crystals are forming after cooling, even in an ice bath. What should I do?
A: This is a common problem that can usually be resolved. It is typically caused by either using too much solvent or the formation of a stable supersaturated solution.[9]
-
Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[9] Too much solvent keeps the product dissolved even at low temperatures.[3]
-
Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[9]
-
Solution Workflow:
-
Induce Crystallization: First, try to induce nucleation. Scratch the inside of the flask just below the surface of the liquid with a clean glass rod.[3][8] The microscopic scratches on the glass provide a surface for crystals to begin forming.[8]
-
Seed the Solution: If you have a small crystal of pure 2,4-DNBA, add it to the solution. This "seed" crystal provides a template for further crystal growth.[9]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool again.[9][10]
-
Consider an Anti-Solvent: If you are using a solvent like ethanol, you can carefully add a miscible anti-solvent (like water) dropwise to the warm solution until it just becomes cloudy, then add a drop of ethanol to clarify before cooling. This reduces the overall solubility of the compound.
-
Q3: My final yield is very low. How can I improve it?
A: A low yield is most often a result of procedural errors rather than a fundamental flaw in the technique.
-
Cause 2: Premature crystallization during a hot filtration step.
-
Cause 3: Washing the final crystals with solvent that is not ice-cold, or using too much wash solvent. [3]
-
Cause 4: The chosen solvent is too effective, meaning the compound has significant solubility even at low temperatures.
-
Solution:
-
Ensure you are using the absolute minimum of near-boiling solvent for the initial dissolution.[8]
-
If you must perform a hot filtration, ensure your receiving flask and funnel are adequately pre-heated.
-
Always wash the collected crystals with a minimal volume of ice-cold solvent.
-
If the mother liquor is still available, you can try to recover a "second crop" of crystals by boiling off more solvent and re-cooling, though this crop may be less pure.
-
Q4: The melting point of my product is broad and lower than the literature value (114-118 °C). What does this mean?
A: This is a clear indication that your sample is still impure.[11] Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt, and the process occurs over a wider range of temperatures.
-
Cause 1: Rapid Crystallization. Cooling the solution too quickly can trap impurities, including solvent, within the crystal lattice.[11]
-
Cause 2: Incomplete Removal of Starting Materials or Byproducts. The initial crude material may have been highly impure.
-
Solution:
-
Ensure your crystallization process involves slow, undisturbed cooling.
-
A second recrystallization is often necessary to achieve high purity. Redissolve your "purified" product in the minimum amount of hot solvent and repeat the process.
-
Q5: What are the likely impurities in my crude this compound?
A: The impurities will depend on the synthetic route used to prepare the compound.
-
If synthesized by reduction of 2,4-dinitrobenzaldehyde: The most likely impurity is unreacted 2,4-dinitrobenzaldehyde .[12]
-
If synthesized from 2,4-dinitrotoluene: Unreacted 2,4-dinitrotoluene and various metabolic-like byproducts could be present.[13]
-
General Impurities:
-
2,4-Dinitrobenzoic acid: Over-oxidation of the benzyl alcohol can lead to the corresponding carboxylic acid.[4]
-
Positional Isomers: Depending on the starting materials, isomers like 3,4-Dinitrobenzyl alcohol could be present.[14]
-
Residual Solvents & Reagents: Solvents or reagents from the preceding synthetic step may also be carried over.
-
References
-
LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]
-
ResearchGate. (n.d.). Melting points of 2,4-dinitrophenylhydrazone of products on the oxidation of benzyl alcohols [Table]. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2 4-DINITROBENZYL ALCOHOL 97 | 4836-66-2 [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
common side reactions in the synthesis of 2,4-Dinitrobenzyl alcohol
Welcome to the technical support center for the synthesis of 2,4-Dinitrobenzyl alcohol. This guide is designed for researchers, chemists, and process development professionals who are actively working with or troubleshooting this synthesis. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide validated protocols to enhance the success of your experiments.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Question 1: My yield is significantly lower than expected. What are the primary causes?
Answer: Low yields are typically traced back to two main issues: incomplete reaction or, more commonly, the formation of undesired side products. The primary culprits are over-oxidation of the starting material or the product, and base-induced side reactions.
-
Over-oxidation: The most common synthesis route involves the oxidation of 2,4-dinitrotoluene. This reaction can be difficult to stop at the alcohol stage. The strong electron-withdrawing nitro groups make the benzylic position susceptible to further oxidation, first to 2,4-dinitrobenzaldehyde and then to 2,4-dinitrobenzoic acid.[1]
-
Cannizzaro Reaction: If 2,4-dinitrobenzaldehyde is formed as an intermediate and the reaction is performed under basic conditions, it can undergo a Cannizzaro reaction. Since 2,4-dinitrobenzaldehyde has no α-hydrogens, two molecules can disproportionate to form one molecule of this compound (your desired product) and one molecule of 2,4-dinitrobenzoic acid.[2][3] While this produces some of the desired alcohol, it consumes the aldehyde intermediate, capping the theoretical yield from that pathway at 50% and introducing the carboxylic acid as a significant impurity.[2]
To improve your yield, consider precise temperature control and the use of milder, more selective oxidizing agents.
Question 2: I've isolated a major byproduct that is acidic. What is it and how did it form?
Answer: The acidic byproduct is almost certainly 2,4-dinitrobenzoic acid . As mentioned above, it can form through two principal pathways:
-
Direct Over-oxidation: The benzylic alcohol group of your product, this compound, is susceptible to oxidation under the reaction conditions, leading directly to the corresponding carboxylic acid.
-
Cannizzaro Disproportionation: If the reaction proceeds via the oxidation of 2,4-dinitrotoluene, the intermediate 2,4-dinitrobenzaldehyde can undergo a base-induced Cannizzaro reaction.[2][4] This reaction inherently produces the carboxylic acid alongside the alcohol.[2][5]
The presence of a strong base and elevated temperatures will favor both of these side reactions. To minimize the formation of this byproduct, it is crucial to control the reaction conditions carefully, particularly the temperature and the stoichiometry of the oxidizing agent.
Question 3: My reaction mixture turned dark brown or black, and purification is difficult. What causes this decomposition?
Answer: Dark coloration and the formation of tar-like substances are indicative of decomposition and polymerization reactions. Nitroaromatic compounds, especially dinitro derivatives, are highly susceptible to decomposition at elevated temperatures or in the presence of strong bases.[1]
Mixtures of dinitrotoluenes with strong bases like sodium carbonate can decompose with a significant increase in pressure at elevated temperatures (e.g., >210 °C), although degradation can begin at much lower temperatures.[1] The combination of oxidizing conditions and a highly activated aromatic ring can lead to complex, undefined side reactions, including polymerization and degradation of the starting material and products.
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Use an ice bath or a cryostat to keep the reaction temperature low and consistent.
-
Slow Reagent Addition: Add reagents, especially strong oxidants or bases, dropwise to control any exotherms.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition pathways.
Question 4: Can I synthesize this compound by reducing 2,4-Dinitrobenzaldehyde? What are the potential pitfalls?
Answer: Yes, this is a very common and often high-yielding method. The reduction of 2,4-dinitrobenzaldehyde can be effectively achieved using various reducing agents.
A standard laboratory procedure involves using sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol.[6] However, a more selective method that avoids reducing the nitro groups is the Meerwein-Ponndorf-Verley (MPV) reduction .[7][8] This reaction uses an aluminum alkoxide (like aluminum isopropoxide) in the presence of a sacrificial alcohol (like isopropanol).[9][10]
Potential Pitfalls:
-
Over-reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally not recommended as they can also reduce the nitro groups, leading to a mixture of aminonitro or diamino products.
-
Cannizzaro Side Reaction: If the reduction is attempted under strongly basic conditions (which can be generated during the workup of some metal hydride reductions), any unreacted aldehyde can undergo the Cannizzaro reaction, complicating purification.[2][11] The MPV reduction is advantageous as it is typically run under neutral or weakly alkaline conditions.[9]
Key Side Reaction Pathways
Understanding the mechanistic pathways of the primary side reactions is crucial for effective troubleshooting. The diagram below illustrates the desired synthesis route from 2,4-dinitrotoluene and the competing side reactions.
Caption: Reaction pathways in the synthesis of this compound.
Recommended Protocol: Reduction of 2,4-Dinitrobenzaldehyde
This protocol details a reliable method for synthesizing this compound starting from 2,4-dinitrobenzaldehyde, minimizing common side reactions.
Materials:
-
2,4-Dinitrobenzaldehyde (10.0 g, 51.0 mmol)
-
Ethanol (200-proof, 400 mL)
-
Sodium borohydride (NaBH₄) (1.0 g, 26.4 mmol)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,4-dinitrobenzaldehyde in 200 mL of ethanol. Stir until all solids are dissolved.
-
Scientist's Note: Ensure the aldehyde is fully dissolved before proceeding. A gentle warming to 30-35°C can aid dissolution, but the solution must be cooled back to room temperature before adding the reducing agent.
-
-
Preparation of Reductant: In a separate 100 mL beaker, dissolve 1.0 g of sodium borohydride in 200 mL of ethanol.
-
Scientist's Note: Sodium borohydride will react slowly with ethanol, so prepare this solution immediately before use. Using a slight excess of the aldehyde relative to the hydride source ensures complete consumption of the NaBH₄.
-
-
Controlled Addition: Place the flask containing the aldehyde solution in an ice bath and allow it to cool to 0-5°C. Add the sodium borohydride solution dropwise over a period of 1 hour using an addition funnel.
-
Scientist's Note: This slow, controlled addition is critical to manage the exothermic reaction and prevent the temperature from rising, which could lead to side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching and Isolation: Once the reaction is complete, carefully remove the flask from the ice bath. Slowly evaporate the ethanol using a rotary evaporator.
-
Scientist's Note: This step removes the bulk of the solvent. The resulting slurry or solid contains the product and borate salts.
-
-
Purification: The residue can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[12]
Quantitative Data Summary
The choice of synthetic route and control over reaction conditions have a profound impact on the yield and purity of the final product. The table below provides a comparative summary.
| Parameter | Oxidation of 2,4-Dinitrotoluene | Reduction of 2,4-Dinitrobenzaldehyde |
| Typical Yield | 40-60% | 85-95% |
| Purity (pre-recrystallization) | 60-80% | >90% |
| Primary Side Product(s) | 2,4-Dinitrobenzaldehyde, 2,4-Dinitrobenzoic Acid | Unreacted starting material |
| Key Challenge | Preventing over-oxidation | Ensuring complete reaction |
| Recommended for | Large-scale synthesis where starting material cost is a key factor. | High-purity laboratory synthesis. |
References
-
Bond, J. A., & Rickert, D. E. (1981). Metabolism of 2,4-dinitrotoluene by freshly isolated primary hepatocytes from male Fischer 344 rats. IARC Scientific Publications, (41), 633-644. [Link]
-
LookChem. (n.d.). This compound 97. Retrieved from [Link]
-
Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
-
Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]
-
Zhu, Z. (2015). Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. CDN. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route of DNT and TNT oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
Sources
- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro Reaction [organic-chemistry.org]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. prepchem.com [prepchem.com]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 12. prepchem.com [prepchem.com]
troubleshooting incomplete photocleavage of 2,4-Dinitrobenzyl groups
Welcome to the technical support center for photolabile protecting groups. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,4-Dinitrobenzyl (DNB) groups in your research. Our goal is to help you overcome common experimental hurdles and achieve efficient, high-yield photocleavage.
Troubleshooting Guide: Incomplete Photocleavage
This section addresses specific issues encountered during the photocleavage of DNB-protected compounds. Each entry details the problem, its likely causes, and a set of validated solutions.
Q1: My photocleavage yield is low, and the reaction seems incomplete. What are the common causes and how can I improve it?
A1: Low or incomplete cleavage is the most frequent issue and typically points to suboptimal irradiation conditions or competing deactivation pathways.
Potential Causes & Solutions:
-
Incorrect Wavelength: The DNB group has a specific absorption profile. Using a wavelength that is weakly absorbed will result in inefficient excitation. The photoproducts or your solvent may also absorb the incident light, creating an "inner filter effect" that reduces the light available to the unreacted starting material.[1]
-
Recommended Solution: Use a light source with a principal emission wavelength between 340 nm and 365 nm.[2] This range provides a good balance of absorbance by the DNB group while minimizing potential photodamage to sensitive biomolecules that can occur at shorter wavelengths (<320 nm).[1][3] Verify the spectral output of your lamp, as lamp age can affect its emission spectrum.
-
Scientific Rationale: The photocleavage process is initiated by the absorption of a photon, promoting the DNB group to an excited state. Efficient excitation is paramount for a high quantum yield. The ideal wavelength excites the protecting group without being absorbed by the released molecule or the 2,4-dinitrosobenzaldehyde byproduct, which can undergo secondary photoreactions.[4]
-
-
Insufficient Irradiation Time or Intensity: Photocleavage is a quantum process; a sufficient number of photons must be delivered to the sample to cleave all the protecting groups.
-
Recommended Solution: Increase the irradiation time incrementally. It is crucial to perform a time-course experiment (e.g., taking aliquots at 5, 15, 30, 60, and 120 minutes) and analyze them by HPLC or LC-MS to determine the optimal irradiation duration for your specific substrate and setup. Alternatively, if your setup allows, increase the light source intensity. For solid-phase synthesis, ensure efficient light penetration by agitating the resin or using a flow-through photoreactor.[5]
-
Scientific Rationale: The total number of cleaved molecules is a function of the quantum yield, the molar absorptivity, the light path length, the concentration, the light intensity, and the irradiation time. If the reaction stalls, it is likely that one of these parameters is limiting.
-
-
Concentration Effects & Aggregation: At high concentrations, substrate molecules can aggregate, or π-stacking interactions can occur between DNB groups, which can quench the excited state and prevent the necessary conformational changes for cleavage.[6][7]
-
Recommended Solution: Perform the reaction at a lower concentration (e.g., in the micromolar to low millimolar range). If solubility is an issue, consider adding a co-solvent like DMSO or DMF, but be aware of its potential to act as a hydrogen atom donor or quencher (see Q2).
-
Scientific Rationale: The photocleavage mechanism involves an intramolecular hydrogen abstraction.[1] Molecular arrangements that hinder the proximity of the ortho-nitro group to the benzylic hydrogen can inhibit this key step, providing a non-productive pathway for the excited state to return to the ground state.[7]
-
Q2: I'm observing significant side products and potential degradation of my released molecule. What is happening and how can I minimize this?
A2: The formation of side products is often linked to the highly reactive 2,4-dinitrosobenzaldehyde byproduct generated during photocleavage.
Potential Causes & Solutions:
-
Reaction with Dinitrosobenzaldehyde Byproduct: The primary byproduct, 2,4-dinitrosobenzaldehyde, is a reactive species that can form adducts (e.g., imines) with nucleophiles, particularly primary amines on the released substrate.[4] This byproduct can also absorb light, leading to a complex mixture of secondary photoproducts.
-
Recommended Solution: Add a "scavenger" to the reaction mixture to trap the aldehyde byproduct as it forms. A common and effective choice is semicarbazide hydrochloride.[4] Other options include N,N-dimethyl-1,3-propanediamine or other suitable nucleophilic reagents.
-
Scientific Rationale: The scavenger reacts rapidly with the dinitrosobenzaldehyde, forming a stable, non-reactive adduct. This prevents the byproduct from reacting with your target molecule and simplifies the purification process.
-
-
Oxygen-Mediated Side Reactions: The triplet excited state of the DNB group can potentially be quenched by molecular oxygen, which can lead to the formation of reactive oxygen species (ROS) and subsequent degradation of sensitive substrates.
-
Recommended Solution: Degas the solvent thoroughly before irradiation by sparging with an inert gas like argon or nitrogen for 15-30 minutes. Maintain an inert atmosphere over the reaction mixture during the entire irradiation period.
-
Scientific Rationale: Removing dissolved oxygen minimizes quenching of the excited state and prevents the formation of damaging ROS, ensuring a cleaner reaction profile.
-
Frequently Asked Questions (FAQs)
Q: What is the photochemical mechanism of 2,4-Dinitrobenzyl group cleavage?
A: The cleavage proceeds via a Norrish Type II-like intramolecular reaction.[1] Upon absorption of UV light, the ortho-nitro group is promoted to an excited state. This excited nitro group then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond to the protected functional group and the formation of 2,4-dinitrosobenzaldehyde and the released molecule.[1]
Q: How does the choice of solvent affect the photocleavage reaction?
A: The solvent can significantly influence the reaction's efficiency and cleanliness. Protic solvents, especially those that can form hydrogen bonds, can stabilize the aci-nitro intermediate, potentially affecting the rate of cleavage.[6][8] Some solvents can also act as hydrogen atom donors or quenchers, leading to side reactions. It is generally recommended to use relatively non-reactive solvents like acetonitrile, buffered aqueous solutions, or dioxane. Always use high-purity or HPLC-grade solvents to avoid impurities that might act as quenchers.[9]
Q: What are the key parameters to optimize for an efficient photocleavage reaction?
A: The following table summarizes the critical parameters and their typical starting points for optimization.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Wavelength | 340 - 365 nm | Matches the absorbance of the DNB chromophore while minimizing damage to other functional groups.[2] |
| Light Source | Medium-pressure Hg lamp, LED array | Provide high photon flux in the desired wavelength range. LEDs offer better monochromaticity.[10] |
| Solvent | Acetonitrile, Dioxane, Buffered H₂O | Should be transparent at the irradiation wavelength and inert to the excited state and byproducts.[8] |
| Concentration | 10 µM - 1 mM | Lower concentrations can prevent aggregation and inner filter effects. |
| Atmosphere | Inert (Argon or Nitrogen) | Degassing the solvent removes O₂, which can quench the excited state and cause side reactions. |
| Additives | Aldehyde Scavenger (e.g., Semicarbazide) | Traps the reactive 2,4-dinitrosobenzaldehyde byproduct to prevent side reactions with the product.[4] |
Q: How can I monitor the progress of my photocleavage reaction?
A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][11] By taking small aliquots from the reaction mixture at different time points, you can quantify the disappearance of the starting material and the appearance of the cleaved product, allowing for precise determination of the reaction kinetics and final yield.
Experimental Protocols
Protocol 1: General Procedure for DNB Photocleavage in Solution
-
Preparation: Dissolve the DNB-protected substrate in an appropriate high-purity solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1-0.5 mM in a quartz reaction vessel. If the released product contains a primary amine, add a scavenger such as semicarbazide hydrochloride (3-5 equivalents).
-
Degassing: Sparge the solution with a gentle stream of argon or nitrogen for 20-30 minutes to remove dissolved oxygen. Seal the vessel and maintain a positive pressure of inert gas.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a 350 nm lamp in a Rayonet reactor or an LED array emitting at 365 nm). If the lamp generates significant heat, use a cooling system to maintain a constant temperature.
-
Monitoring: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture for analysis.
-
Analysis: Dilute the aliquot and analyze by reverse-phase HPLC with UV detection to monitor the consumption of starting material and the formation of the product. Confirm the identity of the product by LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard chromatographic techniques (e.g., flash chromatography or preparative HPLC) to remove the cleaved protecting group byproduct and any remaining scavenger.
Protocol 2: Monitoring Reaction Progress by HPLC
-
System Setup: Use a C18 reverse-phase column. Set up a gradient elution method, typically using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Take a 10 µL aliquot from the photoreaction. Dilute it with 90 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile).
-
Injection: Inject 10-20 µL of the diluted sample onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and the product absorb (e.g., 254 nm or 280 nm). The DNB-protected starting material will typically be much more retained (more hydrophobic) than the cleaved, more polar product.
-
Quantification: Integrate the peak areas for the starting material and the product at each time point. Calculate the percent conversion by the formula: [Product Area / (Product Area + Starting Material Area)] * 100. Plot the percent conversion versus time to determine the reaction kinetics.
References
-
Givens, R. S., & Kotala, M. B. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 447-490. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Elisei, F., et al. (2001). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. The Journal of Physical Chemistry A, 105(44), 10050-10057. [Link]
-
McClelland, R. A., & Steenken, S. (1987). Pronounced solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion. Canadian Journal of Chemistry, 65(2), 353-356. [Link]
-
Hardy, G., et al. (2005). Enhancements on the Photochromism of 2-(2,4-Dinitrobenzyl)pyridine: Molecular Modeling, NMR Spectrometry, Photo- and Solvent-Bleaching. Journal of Chemical Education, 82(9), 1374. [Link]
-
Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490. [Link]
-
Deiters, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, 6(4), 433-446. [Link]
-
Gorodetsky, B., et al. (2007). Photochemical methods to assay DNA photocleavage using supercoiled pUC18 DNA and LED or xenon arc lamp excitation. Methods in Enzymology, 420, 131-144. [Link]
-
MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. Catalysts, 14(9), 594. [Link]
-
Etienne, L., & Lavergne, J. (1975). [Quenching of chlorophyll in vivo by m-dinitrobenzene]. Biochimica et Biophysica Acta, 396(2), 195-207. [Link]
-
Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
-
Sci-Hub. (n.d.). Pronounced solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion. Retrieved from [Link]
-
Frontiers Media. (2021). Two-Photon Absorption: An Open Door to the NIR-II Biological Window?. Frontiers in Chemistry, 9, 730308. [Link]
-
Codée, J. D. C., et al. (2021). The Breaking Beads Approach for Photocleavage from Solid Support. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. Retrieved from [Link]
- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
-
National Institutes of Health. (n.d.). Single-Photon DNA Photocleavage up to 905 nm by a Benzylated 4-Quinolinium Carbocyanine Dye. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
-
Royal Society of Chemistry. (2017). One- and two-photon absorption properties of quadrupolar thiophene-based dyes with acceptors of varying strengths. Physical Chemistry Chemical Physics, 19(39), 26866-26875. [Link]
-
ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]
-
ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved from [Link]
-
National Science Foundation. (n.d.). Singlet Oxygen Quenching by Resveratrol Derivatives. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
MDPI. (2020). E/Z Molecular Photoswitches Activated by Two-Photon Absorption: Comparison between Different Families. Molecules, 25(21), 5035. [Link]
-
PubMed. (2011). Generation of DNA photolesions by two-photon absorption of a frequency-doubled Ti:sapphire laser. Journal of Photochemistry and Photobiology B: Biology, 102(2), 132-137. [Link]
-
Royal Society of Chemistry. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(30), 8171-8176. [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
PubMed. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(9), 1771-1792. [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Quenching of chlorophyll in vivo by m-dinitrobenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical methods to assay DNA photocleavage using supercoiled pUC18 DNA and LED or xenon arc lamp excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
stability of 2,4-Dinitrobenzyl alcohol in solution under basic conditions
Technical Support Center: 2,4-Dinitrobenzyl Alcohol
A Guide to Understanding and Managing Stability in Basic Solutions
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this reagent and may encounter stability issues, particularly when working under basic or nucleophilic conditions. As Senior Application Scientists, we have compiled this guide based on established principles of physical organic chemistry and field-proven insights to help you troubleshoot experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and observations encountered when using this compound in basic media.
Q1: Why did my solution of this compound turn a deep red, blue, or brown color after adding a base?
A1: This is a classic indicator of instability and the formation of highly colored anionic species. The 2,4-dinitrophenyl system is exceptionally electron-deficient due to the powerful electron-withdrawing effects of the two nitro groups. This makes several positions on the molecule susceptible to interaction with a base.
-
Causality: The observed color is likely due to the formation of a "Meisenheimer-like" or "Janovsky" complex.[1] While a classic Janovsky reaction involves a ketone enolate attacking the ring, strong bases can promote the formation of other colored intermediates.[2][3] For instance, even the related compound 2,4-dinitrotoluene is known to produce a blue color with a base in the presence of acetone.[1] The intense color arises from the formation of a highly delocalized anion where the negative charge is spread across the aromatic ring and the nitro groups, creating a chromophore that absorbs visible light.
Q2: What are the likely degradation products of this compound in a basic solution?
A2: Several degradation pathways are possible, driven by oxidation, disproportionation, and condensation reactions. While the initial deprotonation of the alcohol to form the corresponding alkoxide is expected, subsequent, often irreversible, reactions can occur.
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding 2,4-Dinitrobenzaldehyde . Under strongly basic conditions, this aldehyde can then undergo a Cannizzaro-type reaction (if no α-protons are present) to disproportionate into 2,4-Dinitrobenzoic acid and regenerate this compound.
-
Condensation/Coupling: In a mechanism analogous to the base-catalyzed reactions of 2,4-dinitrotoluene, self-condensation can occur.[4] This could lead to the formation of stilbene derivatives (from the aldehyde intermediate) or azoxy compounds from the coupling of partially reduced nitro groups, especially if a reducing agent is present. These are often complex, polymeric, or insoluble materials.
-
Nucleophilic Aromatic Substitution (SNAr): While the hydroxyl group itself is a poor leaving group, if it were derivatized into a better one (e.g., a tosylate or mesylate), the aromatic ring would be highly activated towards SNAr reactions.[5][6] In the context of the alcohol itself, this pathway is less likely but underscores the reactivity of the ring.
Q3: My reaction yield is low when using this compound as a starting material under basic conditions. What is the likely cause?
A3: The low yield is almost certainly due to the competitive degradation of your starting material. The same base you are using to catalyze your desired reaction is also promoting the decomposition pathways described in A2. The rate of your intended reaction may be slower than the rate of decomposition, leading to significant loss of the starting material and the formation of multiple byproducts that can complicate purification. The safety data for the closely related 2,4-dinitrotoluene explicitly notes its incompatibility with strong bases.[4]
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues observed during your experiment.
| Observation | Probable Cause(s) | Recommended Actions & Rationale |
| Immediate, intense color change upon base addition (e.g., red, purple, blue). | Formation of a transient, colored Meisenheimer-type intermediate.[1] | 1. Lower the Temperature: Perform the reaction at 0 °C or below to slow the rate of decomposition. 2. Use a Weaker Base: Switch from strong bases (e.g., NaOH, KOH, alkoxides) to milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). This minimizes the concentration of highly reactive anionic intermediates. 3. Monitor by TLC/LC-MS: Immediately analyze an aliquot to see if the starting material is being consumed non-productively. |
| Solution color deepens over time, and a precipitate/tar forms. | Irreversible degradation and formation of insoluble condensation or polymerization products (e.g., stilbenes, azoxy compounds). | 1. Use a Non-Nucleophilic, Hindered Base: Bases like DBU or proton sponge can be effective while minimizing direct attack on the ring.[2] 2. Protect the Alcohol: If the alcohol moiety is not the reactive site, protect it as a silyl ether (e.g., TBDMS ether) before exposing the molecule to base. This prevents alkoxide-initiated pathways. 3. Run Under Inert Atmosphere: Oxygen can facilitate oxidative degradation pathways. Running the reaction under N₂ or Argon can suppress the formation of 2,4-dinitrobenzaldehyde and its downstream products. |
| Multiple unexpected spots on TLC/HPLC analysis. | Concurrent decomposition of the starting material into various byproducts (aldehyde, acid, condensation products). | 1. Perform a Stability Study: Before running the full-scale reaction, test the stability of your starting material under the proposed basic conditions (see Protocol 1 below). 2. Slow Addition of Base: Add the base slowly and at a low temperature to keep its instantaneous concentration low, favoring the desired reaction over decomposition. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential competing reactions of this compound under basic conditions. This is a proposed schematic based on the known reactivity of nitroaromatic compounds.
Caption: Experimental workflow for HPLC-based stability assessment.
References
- Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
- Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
- Detection of multiple nitroaromatic explosives via formation of a Janowsky complex and SERS.
- What is the most accepted mechanism for the reaction of ketones with m-dinitrobenzene?. Chemistry Stack Exchange.
- Janovsky Reaction. Merck Index.
- Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
- Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- 2,4-Dinitrotoluene. Wikipedia.
- 2,4-Dinitrotoluene, Uses, Safety. ChemicalBook.
- 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janovsky Reaction [drugfuture.com]
- 4. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Storage and Handling of 2,4-Dinitrobenzyl Alcohol
Welcome to the Technical Support Center for 2,4-Dinitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a dinitro-substituted aromatic compound, this compound requires careful handling to prevent degradation and ensure experimental reproducibility. This document provides in-depth technical guidance in a question-and-answer format, addressing potential issues and frequently asked questions.
Troubleshooting Guide: Addressing Degradation Issues
This section is designed to help you troubleshoot common problems that may arise during the storage and use of this compound, leading to its degradation.
Question 1: I've noticed a change in the color of my this compound, from a white or pale yellow to a more intense yellow or brownish color. What could be the cause?
Answer: A color change in your this compound is a primary indicator of degradation. The appearance of a more intense yellow or brown color often suggests the formation of nitro-substituted degradation products or polymeric materials. The most likely causes for this are:
-
Photodegradation: this compound is known to be sensitive to light, particularly UV radiation.[1] Exposure to light can initiate photochemical reactions, leading to the formation of colored byproducts. Studies on related nitroaromatic compounds have shown that they can undergo complex photochemical reactions.[2][3][4][5]
-
Thermal Decomposition: Although this compound is a solid with a relatively high melting point (114-118 °C), prolonged exposure to elevated temperatures can cause thermal decomposition.[1] As with many nitroaromatic compounds, thermal stress can lead to the breakdown of the molecule.
-
Chemical Incompatibility: Contamination with incompatible materials can catalyze degradation. According to the Safety Data Sheet (SDS), this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[6]
To mitigate this issue, you should:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light.
-
Control Temperature: Store the compound in a cool, dry place as recommended. Avoid storing it near heat sources.
-
Prevent Contamination: Use clean, dedicated spatulas and equipment when handling the compound to avoid cross-contamination with incompatible chemicals.
Question 2: My experimental results using this compound are inconsistent, suggesting a loss of purity. How can I confirm if degradation has occurred and what should I do?
Answer: Inconsistent experimental results are a strong indicator that the purity of your this compound may be compromised. To confirm degradation and address the issue, follow these steps:
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is ideal for this purpose.[6][7][8][9] This method can separate the intact this compound from its degradation products, allowing for quantification of its purity.
-
Forced Degradation Studies: To understand the potential degradation products and validate your analytical method, you can perform forced degradation studies.[10][11][12][13][14] This involves subjecting small samples of the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting degradation products can be characterized, and the analytical method can be verified to separate them from the parent compound.
-
Review Handling Procedures: Carefully review your laboratory's standard operating procedures for handling this compound. Ensure that all users are aware of its sensitivities, particularly to light and incompatible chemicals.
-
Procure a New Batch: If significant degradation is confirmed, it is best to procure a fresh batch of the compound for your experiments to ensure data integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the proper storage and handling of this compound.
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions as recommended by the Safety Data Sheet (SDS):
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the risk of thermal decomposition. |
| Light | Keep container tightly closed and in a dark place. | Protects the compound from photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly closed, non-reactive container. | Prevents contamination and exposure to air and moisture. |
| Moisture | Store in a dry and well-ventilated place. | The compound is hygroscopic and can degrade in the presence of moisture. |
Question 2: What are the known incompatibilities of this compound?
Answer: this compound should not be stored with or come into contact with the following substances to prevent chemical reactions and degradation:
-
Acids
-
Acid chlorides
-
Acid anhydrides
-
Oxidizing agents
Contact with these substances can lead to vigorous reactions and decomposition of the compound.[6]
Question 3: Is this compound considered an explosive hazard?
Answer: Yes, as a dinitrated aromatic compound, this compound is recognized as a potential explosive.[1] While it may not be as sensitive as some other explosives, it should be handled with care. Avoid grinding, impact, or subjecting the compound to excessive heat or friction.
Question 4: What are the primary degradation pathways for this compound?
Answer: Based on the known reactivity of nitroaromatic compounds and forced degradation studies on similar molecules, the primary degradation pathways for this compound are likely to be:[15]
-
Photodegradation: Upon exposure to UV light, the nitro groups can be involved in complex photochemical reactions, potentially leading to the formation of radicals and subsequent degradation products.[1]
-
Oxidation: The benzyl alcohol moiety can be oxidized to the corresponding aldehyde (2,4-dinitrobenzaldehyde) or carboxylic acid (2,4-dinitrobenzoic acid).[16]
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the molecule could potentially undergo hydrolysis, although this is less common for the alcohol group itself compared to esters or other functional groups.
Visualizing Degradation and Prevention
To better understand the factors leading to the degradation of this compound and the preventative measures, the following workflow can be referenced.
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Photo-degradation of 2,4-dinitroanisole (DNAN): An emerging munitions compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jpionline.org [jpionline.org]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. biopharminternational.com [biopharminternational.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: HPLC Analysis for Purity Assessment of 2,4-Dinitrobenzyl Alcohol
Welcome to the technical support center for the HPLC analysis of 2,4-Dinitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity assessment of this compound. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
I. Foundational Knowledge: Understanding the Analyte and Method
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound and the principles of the HPLC method. This compound is a white to yellow crystalline powder with a molecular weight of 198.13 g/mol .[1][2] It is a nitroaromatic compound, a class of compounds that can present unique challenges in chromatographic analysis.
A typical purity assessment method involves reversed-phase HPLC (RP-HPLC) with UV detection. The dinitro-substituted aromatic ring provides a strong chromophore, making UV detection a sensitive and appropriate choice.
Diagram: Typical RP-HPLC Workflow for Purity Analysis
Caption: A generalized workflow for the HPLC purity analysis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the routine analysis of this compound.
Q1: What is a typical starting HPLC method for this compound purity analysis?
A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[3] Isocratic elution is often sufficient for purity analysis, but a gradient may be necessary to resolve closely eluting impurities.[4] Detection is typically performed at a wavelength where the analyte and its potential impurities have significant absorbance, often around 254 nm.
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) | A common solvent system for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | This compound has strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
Q2: How should I prepare my sample and standards?
A2: this compound should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[6] A common practice is to dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength (e.g., a higher percentage of the aqueous component). The concentration should be within the linear range of the detector.
Protocol: Standard and Sample Preparation
-
Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to the same nominal concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.[7]
Q3: What is peak purity analysis and why is it important?
A3: Peak purity analysis is a technique used to assess whether a chromatographic peak represents a single compound or co-eluting compounds.[8] It is crucial in purity assessment to ensure that what appears to be the main peak of this compound is not masking any impurities.[9] This is often performed using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, which acquires spectra across the entire peak. Software then compares the spectra at different points within the peak to determine spectral homogeneity.
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.
Diagram: HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC problems.
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Potential Causes & Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[8][10]
-
Solution: Use a high-purity, end-capped C18 column. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask the silanol groups. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3) can also suppress silanol ionization.[10]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[11]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12]
-
Issue 2: Retention Time Drift
Symptom: The retention time of the this compound peak changes between injections or over a sequence of runs.
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.[13]
-
Column Temperature Fluctuations: The column temperature affects retention time.
-
Insufficient Column Equilibration: The column may not have reached equilibrium with the mobile phase before injection.
-
Solution: Increase the column equilibration time before starting the analytical run.[5]
-
Issue 3: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank injections.
Potential Causes & Solutions:
-
Contamination: Contamination can originate from the mobile phase, the sample preparation process, or carryover from previous injections.[7]
-
Solution: Use high-purity solvents and reagents.[7] Implement a needle wash step in the autosampler method. Run blank injections with a strong solvent to clean the injection system.
-
-
Late Eluting Peaks: A peak from a previous injection may elute in a subsequent run, especially in isocratic methods.
-
Solution: Extend the run time to ensure all components have eluted. A gradient elution with a final high-organic wash step can also be effective.
-
Issue 4: Failure to Meet System Suitability Requirements
Symptom: The system suitability test (SST) fails, for example, due to low theoretical plates, poor peak symmetry, or unacceptable reproducibility of injections.
Potential Causes & Solutions:
-
Broad Peaks (Low Theoretical Plates): This can be caused by extra-column volume, a degraded column, or an inappropriate mobile phase.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector.[5] Check for and replace a degraded column. Optimize the mobile phase composition.
-
-
Poor Reproducibility: This can stem from injector issues, air bubbles in the pump, or unstable temperature.[6]
IV. Advanced Topic: Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating HPLC method.[14][15] These studies involve subjecting this compound to various stress conditions to generate potential degradation products.[16] The goal is to demonstrate that the analytical method can separate the intact drug from any degradants, thus ensuring the method's specificity.[15]
Typical Stress Conditions for this compound:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: e.g., Exposure to UV light (254 nm) and visible light.
Interpreting the Results:
The chromatograms from the stressed samples are compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak. Peak purity analysis of the main peak in the stressed samples should be performed to confirm that no degradants are co-eluting.[17]
V. References
-
Agilent Technologies. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from
-
ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from
-
Biosynth. (n.d.). 3,4-Dinitrobenzyl alcohol. Retrieved from
-
Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 16(5), 563-573.
-
ChemicalBook. (n.d.). 2 4-DINITROBENZYL ALCOHOL 97 | 4836-66-2. Retrieved from
-
Dwight R. Stoll. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 39(11), 554-560.
-
International Journal of Pharmaceutical Investigation. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. Retrieved from
-
JETIR. (2024, September). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from
-
Koivusalmi, E., Haatainen, E., & Root, A. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 67(14), 2449-2454.
-
LookChem. (n.d.). Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97. Retrieved from
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from
-
Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364).
-
National Center for Biotechnology Information. (n.d.). 3,4-Dinitrobenzyl alcohol. PubChem. Retrieved from
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from
-
Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
SIELC Technologies. (2018, May 17). 3,4-Dinitrobenzyl alcohol. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Thermo Fisher Scientific. (n.d.). MSDS of this compound. Retrieved from
-
Waters. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from
Sources
- 1. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97 | lookchem [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. jetir.org [jetir.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. jpionline.org [jpionline.org]
Technical Support Center: Optimization of 2,4-Dinitrobenzyl Ether Formation
Welcome to the technical support center for the synthesis and optimization of 2,4-Dinitrobenzyl (DNB) ethers. This guide is designed for researchers, scientists, and drug development professionals who utilize DNB ethers as protecting groups, linkers, or synthetic intermediates. Here, we provide in-depth, experience-driven answers to common challenges encountered during the etherification process, with a focus on optimizing reaction time and overall efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the formation of 2,4-Dinitrobenzyl ethers.
Q1: What is the primary mechanism for 2,4-Dinitrobenzyl ether formation?
A1: The formation of a 2,4-Dinitrobenzyl ether from an alcohol and a 2,4-Dinitrobenzyl halide (e.g., chloride or bromide) typically proceeds via a Williamson ether synthesis.[1][2] This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process involves two key steps:
-
Deprotonation: The alcohol is deprotonated by a base to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks the benzylic carbon of the 2,4-Dinitrobenzyl halide, displacing the halide leaving group to form the ether linkage.
The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly activates the benzylic position towards nucleophilic attack, often leading to faster reaction rates compared to standard benzyl halides.
Q2: Why is 2,4-Dinitrobenzyl ether formation often faster than that of a standard benzyl ether?
A2: The enhanced reaction rate is a direct consequence of the electronic properties of the 2,4-dinitrophenyl group. The two nitro groups (-NO₂) are powerful electron-withdrawing groups that stabilize the transition state of the SN2 reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. In some cases, particularly with weaker nucleophiles or different leaving groups, the mechanism can have characteristics of a nucleophilic aromatic substitution (SNAr) if the attack occurs at the aromatic ring, though attack at the benzylic carbon is typical for this class of etherification.
Q3: What are the essential reagents for this synthesis?
A3: The core reagents required are:
-
The Alcohol Substrate: The alcohol that will form the ether.
-
The Electrophile: A 2,4-Dinitrobenzyl halide, such as 2,4-Dinitrobenzyl chloride or bromide.
-
A Base: To deprotonate the alcohol, forming the active nucleophile (alkoxide). The choice of base is critical for reaction optimization.[4]
-
An Anhydrous Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are generally preferred.[3][4]
Part 2: Troubleshooting Guide for Reaction Time Optimization
This section provides solutions to specific problems that can lead to suboptimal reaction times and yields.
Problem Area: Slow or Incomplete Reactions
Q4: My reaction is proceeding very slowly or has stalled. What are the most likely causes and how can I accelerate it?
A4: A sluggish reaction can be attributed to several factors. Systematically investigating the following parameters is the most effective troubleshooting approach.
-
Inadequate Base Strength: The most common issue is incomplete deprotonation of the alcohol. If the pKa of the alcohol is high, a weak base like triethylamine or potassium carbonate may not generate a sufficient concentration of the reactive alkoxide.
-
Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.
-
Solution: Use a polar aprotic solvent. These solvents solvate the cation of the base but not the alkoxide anion, leaving it "naked" and highly reactive.[4] Excellent choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).[7][8] DMSO is particularly effective at accelerating SNAr-type reactions.[8]
-
-
Low Temperature: All reactions have an activation energy barrier. Insufficient thermal energy can lead to a slow reaction rate.
-
Solution: Gently heat the reaction mixture. A moderate temperature increase (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions. It is advisable to monitor the reaction by TLC or LC-MS to find the optimal temperature.[9]
-
-
Poor Reagent Quality: Impurities in the alcohol (e.g., water) can quench the base. The 2,4-Dinitrobenzyl halide can also degrade over time.
-
Solution: Ensure all reagents are pure and the solvent is anhydrous. Dry the alcohol substrate by azeotropic distillation or with molecular sieves if necessary. Use freshly purchased or purified 2,4-Dinitrobenzyl halide.
-
dot graph "Troubleshooting_Slow_Reactions" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Workflow: Accelerating Sluggish DNB Ether Formation", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=record, style="filled", fontname="Arial", fontsize=11];
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check_solvent -> use_aprotic_solvent [label="No", color="#EA4335", fontcolor="#EA4335"]; check_solvent -> check_temp [label="Yes", color="#34A853", fontcolor="#34A853"]; use_aprotic_solvent -> check_temp;
check_temp -> increase_temp [label="Yes", color="#34A853", fontcolor="#34A853"]; check_temp -> check_reagents [label="No", color="#EA4335", fontcolor="#EA4335"]; increase_temp -> check_reagents;
check_reagents -> purify_reagents [label="No", color="#EA4335", fontcolor="#EA4335"]; check_reagents -> end_node [label="Yes", color="#34A853", fontcolor="#34A853"]; purify_reagents -> end_node; } Caption: Troubleshooting flowchart for slow DNB ether formation.
Problem Area: Low Yield and Side Product Formation
Q5: My yield is low and I'm observing unexpected spots on my TLC plate. What are the common side reactions?
A5: Low yields are often due to competing side reactions. The primary culprits are elimination and hydrolysis.
-
Elimination (E2 Reaction): The alkoxide is a strong base and can induce an E2 elimination reaction, especially if the electrophile is a secondary or tertiary halide.[3][10] While 2,4-Dinitrobenzyl halide is a primary halide, steric hindrance around the alcohol can favor elimination.
-
Solution: Use the least sterically hindered combination of reactants.[2] Ensure the temperature is not excessively high, as elimination is favored entropically at higher temperatures.
-
-
Hydrolysis: If there is water in the reaction mixture, it can hydrolyze the 2,4-Dinitrobenzyl halide to form 2,4-Dinitrobenzyl alcohol, consuming your electrophile.
-
Solution: Meticulously use anhydrous conditions. Dry your solvent and glassware thoroughly.
-
-
C-Alkylation: For phenoxide nucleophiles, there is a possibility of competing C-alkylation in addition to the desired O-alkylation, although this is less common.[4]
-
Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Problem Area: Substrate-Specific Issues
Q6: How does the structure of my alcohol (primary, secondary, tertiary) impact the reaction time?
A6: The structure of the alcohol has a significant impact due to steric hindrance, a key factor in SN2 reactions.[1]
-
Primary Alcohols: These are the best substrates. They are least sterically hindered, allowing for easy backside attack by the alkoxide, leading to the fastest reaction times.
-
Secondary Alcohols: These react more slowly than primary alcohols due to increased steric bulk around the hydroxyl group.[3] They are also more prone to the competing E2 elimination reaction.[5]
-
Tertiary Alcohols: Formation of ethers from tertiary alcohols via this method is generally not feasible. The extreme steric hindrance makes the SN2 reaction incredibly slow, and the E2 elimination reaction will almost always be the exclusive pathway.[3][4]
Part 3: Optimized Protocol and Data
Optimized Experimental Protocol: Synthesis of 2,4-Dinitrobenzyl Propyl Ether
This protocol provides a robust starting point for the synthesis of a DNB ether from a primary alcohol.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous DMF (approx. 0.2 M final concentration).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-propanol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Electrophile Addition: Add a solution of 2,4-Dinitrobenzyl chloride (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13] If the reaction is slow, gently warm to 40 °C.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,4-Dinitrobenzyl propyl ether.
Data Summary: Influence of Reaction Parameters
The following tables summarize the expected impact of key variables on reaction time.
Table 1: Qualitative Effect of Solvent Choice on Reaction Rate
| Solvent Type | Example(s) | Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF | Very Fast | Stabilizes cation, leaves "naked" reactive anion.[8] |
| Polar Aprotic | Acetonitrile | Fast | Good alternative, less effective than DMSO/DMF.[8] |
| Ethers | THF, Diethyl Ether | Moderate | Less polar, but common for reactions with NaH.[3] |
| Polar Protic | Ethanol, Methanol | Slow | Solvates and deactivates the alkoxide nucleophile. |
Table 2: General Guide for Base Selection
| Base | pKa of Conj. Acid | Typical Substrates | Comments |
| NaH / KH | ~35 / ~37 | All alcohols | Irreversible deprotonation; excellent for slow reactions.[3][4] |
| K₂CO₃ / Cs₂CO₃ | ~10.3 / ~10.3 | Phenols, acidic alcohols | Weaker bases, suitable for more acidic substrates.[4] |
| Ag₂O | N/A | Sensitive substrates | Mild, used for selective protection in polyols.[14] |
| DBU | ~12.5 | General purpose | Strong, non-nucleophilic organic base.[15] |
dot graph "General_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", label="General Workflow for DNB Ether Synthesis", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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// Edges A -> B [label="Inert Atmosphere"]; B -> C [label="Formation of Alkoxide"]; C -> D [label="SN2 Reaction"]; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; } Caption: A generalized experimental workflow for DNB ether synthesis.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 16, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved January 16, 2026, from [Link]
-
Ghavami, R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions... Monatshefte für Chemie - Chemical Monthly. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved January 16, 2026, from [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved January 16, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 16, 2026, from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Dinitrotoluenes - ANALYTICAL METHODS. Retrieved January 16, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. [Link]
-
Smith, A. B. (n.d.). PROTECTING GROUPS. University of Pennsylvania. [Link]
-
ResearchGate. (n.d.). Dinitro benzene ether reactive turn-on fluorescence probes for selective detection of H2S. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Thermal Properties of 2, 4-Dinitro-2, 4-diazapentane. Retrieved January 16, 2026, from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones... Retrieved January 16, 2026, from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Phelan, J., & Strauss, M. (2023). 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. International Journal of Organic Chemistry, 13, 87-95. [Link]
-
Reddit. (2022, September 14). Time crunch-- any help with ether synthesis?[Link]
-
ResearchGate. (n.d.). Reactions of the super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide... Retrieved January 16, 2026, from [Link]
-
Analytical Methods. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening...[Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Formaldehyde - ANALYTICAL METHODS. Retrieved January 16, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Almost unlimited access to 2-substituted 6-nitroindoles from 2,4-dinitrotoluene and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
byproducts formed during the synthesis of 2,4-Dinitrobenzyl alcohol
Welcome to the technical support center for the synthesis of 2,4-Dinitrobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during their experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The byproducts largely depend on your chosen synthetic route. However, some common impurities across different methods include the starting material (e.g., 2,4-dinitrotoluene or 2,4-dinitrobenzaldehyde), the over-oxidation product (2,4-dinitrobenzoic acid), or etherification products like bis(2,4-dinitrophenyl)methyl ether.
Q2: My final product has a lower-than-expected melting point. What could be the cause?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of unreacted starting materials or byproducts disrupts the crystalline lattice of the pure this compound, leading to this observation. We recommend purification via recrystallization and subsequent purity analysis by HPLC or GC-MS.
Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material and a pure product standard (if available), you can visualize the consumption of the reactant and the formation of the desired product and any significant byproducts. This allows you to stop the reaction at the optimal time, preventing the formation of degradation or over-reaction products.
Troubleshooting Guide: Byproduct Formation by Synthetic Route
This section provides a detailed breakdown of potential byproducts based on the synthetic method employed.
Route 1: Reduction of 2,4-Dinitrobenzaldehyde
This is a common laboratory method, often employing reducing agents like sodium borohydride (NaBH₄).[1]
Q: I'm performing a sodium borohydride reduction of 2,4-dinitrobenzaldehyde and my TLC shows a spot that matches the starting material, even after extended reaction time. What's happening?
A: This indicates an incomplete reaction. The primary causes are either insufficient reducing agent or reduced reactivity of the borohydride.
-
Causality: Sodium borohydride can decompose, especially in the presence of moisture or acidic conditions. If your solvent (e.g., ethanol) is not anhydrous or if the reagent is old, its effective strength will be diminished.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a slight excess of NaBH₄ (e.g., 1.1-1.2 equivalents) to account for any minor decomposition and drive the reaction to completion.
-
Reagent Quality: Use freshly opened or properly stored sodium borohydride.
-
Solvent Purity: Employ anhydrous solvents to prevent reagent decomposition.
-
Temperature Control: While the reaction is often run at room temperature, gentle cooling (0-5 °C) during the addition of NaBH₄ can sometimes help control side reactions, followed by warming to room temperature to ensure completion.
-
Q: Besides the starting material, I see another faint spot on my TLC plate. What could it be?
A: While less common with a mild reducing agent like NaBH₄, over-reduction is a possibility, especially under harsh conditions. More likely, it could be a byproduct from the starting material itself.
-
Potential Byproducts:
-
2,4-Dinitrotoluene: If a stronger reducing agent were used (e.g., LiAlH₄), reduction of the nitro groups could occur. With NaBH₄, this is unlikely. A more plausible scenario is that the starting 2,4-dinitrobenzaldehyde contained 2,4-dinitrotoluene as an impurity from its own synthesis.[2][3]
-
Impurity from Aldehyde: The starting aldehyde may contain impurities from its synthesis, which are carried through the reaction. Always check the purity of your starting materials.
-
Route 2: Oxidation of 2,4-Dinitrotoluene (DNT)
This pathway involves the oxidation of the methyl group of DNT. This is a challenging selective oxidation, and controlling it is key to preventing byproduct formation.
Q: My main product is contaminated with both 2,4-dinitrobenzaldehyde and 2,4-dinitrobenzoic acid. How can I avoid this?
A: This is a classic case of under- and over-oxidation, respectively. The oxidation of a methyl group to an alcohol proceeds through the aldehyde intermediate.
-
Causality: The reaction proceeds as follows: Toluene → Alcohol → Aldehyde → Carboxylic Acid. Stopping the reaction precisely at the alcohol stage is difficult. Harsh oxidizing agents or prolonged reaction times will push the equilibrium towards the more stable carboxylic acid.[4]
-
Troubleshooting Steps:
-
Choice of Oxidant: Use a mild and selective oxidizing agent. While strong oxidants like potassium permanganate or chromic acid can be used, they often lead to over-oxidation. Milder, more controlled systems are preferable.
-
Reaction Conditions: Carefully control the temperature and reaction time. Use TLC to monitor the disappearance of the starting material and the appearance of the alcohol. Stop the reaction as soon as the optimal conversion is reached, even if some starting material remains, to prevent the buildup of the carboxylic acid. The remaining starting material is often easier to separate than the acid byproduct.
-
Stoichiometry: Precise control over the stoichiometry of the oxidizing agent is critical. An excess will inevitably lead to the formation of 2,4-dinitrobenzoic acid.
-
Route 3: Hydrolysis of 2,4-Dinitrobenzyl Chloride
This method involves the nucleophilic substitution of the chloride on 2,4-dinitrobenzyl chloride with a hydroxide source.[5]
Q: I'm attempting to hydrolyze 2,4-dinitrobenzyl chloride and I'm getting a significant amount of a high-molecular-weight, poorly soluble byproduct. What is it and how do I prevent it?
A: This is very likely the formation of bis(2,4-dinitrophenyl)methyl ether.
-
Causality: This byproduct arises from a Williamson ether synthesis-type side reaction. The product, this compound, is nucleophilic and can attack another molecule of the starting material, 2,4-dinitrobenzyl chloride, to form the ether. This is especially prevalent if the concentration of the hydroxide nucleophile is low or if the reaction is run for too long.
-
Troubleshooting Steps:
-
Excess Base: Use a sufficient excess of the hydroxide source (e.g., NaOH or KOH) to ensure that the hydrolysis reaction is much faster than the competing ether formation.[6]
-
Solvent System: A biphasic system or the use of a phase-transfer catalyst can sometimes improve the rate of hydrolysis and suppress the formation of the ether byproduct.
-
Temperature and Time: Monitor the reaction closely by TLC. Once the starting halide is consumed, work up the reaction promptly to prevent the product from reacting further.
-
Experimental Protocol: Reduction of 2,4-Dinitrobenzaldehyde
This protocol provides a standard method for the synthesis of this compound via reduction.
Materials:
-
2,4-Dinitrobenzaldehyde (1.0 eq)
-
Sodium borohydride (1.1 eq)
-
Anhydrous Ethanol
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 2,4-dinitrobenzaldehyde in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
In a separate container, dissolve sodium borohydride in a small amount of anhydrous ethanol.
-
Add the sodium borohydride solution dropwise to the stirred solution of the aldehyde over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue with ethyl acetate. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualization of Synthetic Pathways and Byproducts
The following diagram illustrates the primary synthesis routes and the points at which major byproducts are formed.
Caption: Synthetic routes to this compound and common byproducts.
Data Summary Table
| Synthetic Route | Common Byproduct(s) | Probable Cause | Recommended Analytical Method |
| Reduction of 2,4-Dinitrobenzaldehyde | Unreacted 2,4-Dinitrobenzaldehyde | Insufficient or decomposed reducing agent; short reaction time. | TLC, HPLC, GC-MS |
| Oxidation of 2,4-Dinitrotoluene | 2,4-Dinitrobenzaldehyde | Under-oxidation; insufficient oxidant or time. | TLC, HPLC, GC-MS |
| 2,4-Dinitrobenzoic Acid | Over-oxidation; harsh conditions, excess oxidant, or prolonged time.[4] | TLC, HPLC, ¹H NMR | |
| Hydrolysis of 2,4-Dinitrobenzyl Chloride | Bis(2,4-dinitrophenyl)methyl ether | Side reaction of product with starting material; insufficient base.[6] | TLC, HPLC, Mass Spectrometry |
| Unreacted 2,4-Dinitrobenzyl Chloride | Incomplete hydrolysis; insufficient base or short reaction time. | TLC, HPLC, GC-MS |
References
- Vertex AI Search, "2,4-Dinitrotoluene, Uses, Safety". Accessed January 16, 2026.
- Vertex AI Search, "Oxidation of aminonitrotoluenes by 2,4-DNT dioxygenase of Burkholderia sp. strain DNT". Accessed January 16, 2026.
-
National Center for Biotechnology Information, "2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds". [Link]
-
Agency for Toxic Substances and Disease Registry, "Toxicological Profile for Dinitrotoluenes". [Link]
-
PrepChem.com, "Synthesis of this compound". [Link]
-
Organic Syntheses, "2,4-dinitrobenzaldehyde". [Link]
-
ResearchGate, "Environmental transformation products of 2,4,6-trinitrotoluene". [Link]
-
PrepChem.com, "Preparation of 2,4-dinitrobenzaldehyde". [Link]
-
LookChem, "Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97". [Link]
-
PubMed, "Metabolism of 2,4-dinitrotoluene and 2,6-dinitrotoluene, and their dinitrobenzyl alcohols and dinitrobenzaldehydes by Wistar and Sprague-Dawley rat liver microsomal and cytosol fractions". [Link]
- Vertex AI Search, "Chemoenzymatic Synthesis of Trinitrobenzyl Halides as an Alternative Approach to Hexanitrostilbene". Accessed January 16, 2026.
-
ResearchGate, "Synthesis route of DNT and TNT oxidation. Only the major product is shown.". [Link]
-
ResearchGate, "How does Dinitrobenzaldehe reduction happen to Diaminobenzaldehyde?". [Link]
-
Sciencemadness.org, "Alkaline hydrolysis of dinitrochlorobenzene. Autoclaves and diphenyl ethers.". [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Metabolism of 2,4-dinitrotoluene and 2,6-dinitrotoluene, and their dinitrobenzyl alcohols and dinitrobenzaldehydes by Wistar and Sprague-Dawley rat liver microsomal and cytosol fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrobenzyl chloride 99 610-57-1 [sigmaaldrich.com]
- 6. Sciencemadness Discussion Board - Alkaline hydrolysis of dinitrochlorobenzene. Autoclaves and diphenyl ethers. - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to 2,4-Dinitrobenzyl Alcohol and Other Photoremovable Protecting Groups for Advanced Research Applications
In the landscape of dynamic biological and chemical systems, the precise control over the release of active molecules is paramount. Photoremovable protecting groups (PPGs), or "cages," have emerged as indispensable tools, offering spatiotemporal command over the liberation of substrates through the application of light.[1] This guide provides a comprehensive comparison of the 2,4-Dinitrobenzyl (DNB) alcohol protecting group with other prominent classes of PPGs, namely o-nitrobenzyl (oNB), coumarin, and quinoline-based systems. Our analysis is grounded in key performance metrics, mechanistic insights, and detailed experimental protocols to empower researchers in drug development, neuroscience, and materials science to make informed decisions for their specific applications.
The Principle of Photocaging: A Light-Induced Liberation
Photoremovable protecting groups are moieties that are covalently attached to a molecule of interest, rendering it biologically or chemically inert.[1] Upon irradiation with a specific wavelength of light, the PPG undergoes a photochemical reaction that results in its cleavage, releasing the active molecule in its functional form.[2] The ideal PPG should exhibit high stability in the absence of light, efficient cleavage upon irradiation, and produce non-toxic, non-interfering byproducts.[3]
A Deep Dive into Nitrobenzyl-Based Protecting Groups
The o-nitrobenzyl scaffold is one of the most well-established and widely used classes of PPGs.[4] The mechanism of photocleavage for these compounds generally follows a Norrish Type II reaction. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This generates an aci-nitro intermediate, which then rearranges to release the protected substrate and form a nitrosobenzaldehyde byproduct.[2]
2,4-Dinitrobenzyl Alcohol: A High-Efficiency Candidate
The introduction of a second nitro group at the 4-position of the o-nitrobenzyl core, as in this compound, offers a strategic enhancement of its photochemical properties. While specific quantum yield data for the this compound protecting group is not as extensively documented in comparative studies as its mono-nitro counterpart, the presence of an additional electron-withdrawing nitro group is known to significantly increase the quantum yield of photolysis. For instance, the use of a 2,6-dinitrobenzyl PPG has been shown to nearly quadruple the quantum yield for the release of a carbonate compared to the mono-nitro analog.[2] This increased efficiency is attributed to a higher probability of the molecule entering the reactive aci-nitro state upon photoexcitation.[2]
Key Characteristics of 2,4-Dinitrobenzyl Protecting Groups:
-
Potentially Higher Quantum Yield: The dinitro substitution is expected to lead to more efficient cleavage compared to o-nitrobenzyl.
-
UV Activation: Similar to other nitrobenzyl-based PPGs, cleavage is typically induced by UV light, generally in the 300-365 nm range.[5]
-
Versatility: Can be used to protect a wide range of functional groups, including alcohols, carboxylic acids, and amines, often through carbonate or carbamate linkages.[2][6]
-
Byproduct Formation: The photocleavage reaction generates a 2,4-dinitrosobenzaldehyde byproduct, which, like other nitroso-aromatic compounds, has the potential to be reactive and interfere with biological systems.[7]
The Classic o-Nitrobenzyl Group
The parent o-nitrobenzyl group remains a workhorse in the field due to its well-understood chemistry and commercial availability.[4] It provides a reliable means of photocaging a diverse array of functional groups.[8] However, its application can be limited by a relatively modest quantum yield and the necessity for UV irradiation, which can be phototoxic to living cells.[8]
Beyond Nitrobenzyls: Alternative Photoremovable Protecting Groups
To address the limitations of nitrobenzyl-based PPGs, several alternative scaffolds have been developed with improved photophysical properties.
Coumarin-Based Protecting Groups
Coumarin derivatives have garnered significant attention as PPGs due to their favorable absorption characteristics, often extending into the visible light spectrum.[9] This red-shifted absorption is a significant advantage in biological applications, as it minimizes cellular damage associated with UV radiation.[10]
Key Features of Coumarin-Based PPGs:
-
Visible Light Activation: Many coumarin derivatives can be cleaved with light in the 350-450 nm range, and some even at longer wavelengths.[1][9]
-
High Molar Absorptivity: They often possess large extinction coefficients, contributing to efficient light absorption.[10]
-
Rapid Release Kinetics: Coumarin-based PPGs can exhibit very fast release rates, making them suitable for studying rapid biological processes.[9]
-
Fluorescence: A notable characteristic of coumarin photoproducts is their fluorescence, which can be either an advantage for tracking release or a disadvantage due to potential interference with other fluorescent probes.
Quinoline-Based Protecting Groups
Quinoline-based PPGs have emerged as a powerful class of phototriggers, particularly for applications requiring two-photon excitation (2PE).[11] 2PE utilizes near-infrared (NIR) light, which allows for deeper tissue penetration and reduced phototoxicity.
Key Attributes of Quinoline-Based PPGs:
-
Two-Photon Excitation: Many quinoline derivatives exhibit high two-photon absorption cross-sections, making them ideal for 2PE applications.[11]
-
High Quantum Yields: They can display excellent quantum efficiencies for photorelease.
-
Aqueous Solubility: Modifications to the quinoline scaffold can enhance water solubility, a crucial factor for biological experiments.
Comparative Performance of Photoremovable Protecting Groups
The selection of an appropriate PPG is contingent on the specific experimental requirements. The following table provides a comparative overview of the key performance metrics for the discussed PPGs.
| Photoremovable Protecting Group | Typical Photolysis Wavelength (nm) | Typical Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| 2,4-Dinitrobenzyl | 300 - 365 | Expected to be higher than oNB | Potentially high quantum yield, versatile | UV activation, potentially reactive byproducts |
| o-Nitrobenzyl (oNB) | 300 - 365 | 0.01 - 0.3[8] | Well-established chemistry, versatile[4] | UV activation can be phototoxic, relatively low quantum yield, reactive byproducts[7][8] |
| Coumarin-Based | 350 - 450+ | 0.1 - 0.3 (can be higher)[9] | Visible light activation, high molar absorptivity, rapid release[9] | Fluorescent byproducts can interfere, may require carbonate/carbamate linkages[10] |
| Quinoline-Based | 350 - 400 (for 1P), 700-800 (for 2P) | Up to 0.88[12] | Excellent for two-photon excitation, high quantum yields, good aqueous solubility | Synthesis can be more complex |
Experimental Protocol for the Comparative Evaluation of Photoremovable Protecting Groups
To objectively assess the performance of different PPGs, a standardized experimental protocol is essential. This protocol outlines the key steps for determining the quantum yield of photolysis, a critical measure of photorelease efficiency.
I. Synthesis and Characterization of Caged Compounds
-
Synthesis: Synthesize the desired caged compounds by reacting the PPG-alcohol (e.g., this compound, o-nitrobenzyl alcohol, a coumarin- or quinoline-based alcohol) with a model substrate, such as a carboxylic acid (e.g., benzoic acid), using standard esterification methods (e.g., DCC/DMAP coupling). For amine or alcohol substrates, carbonate or carbamate linkages can be formed using the corresponding chloroformates.
-
Purification: Purify the synthesized caged compounds using column chromatography or recrystallization to ensure high purity (>99%), which is crucial for accurate quantum yield measurements.[3]
-
Characterization: Confirm the structure and purity of the caged compounds using NMR spectroscopy and mass spectrometry.
II. Photolysis Experiments
-
Sample Preparation: Prepare solutions of the caged compounds in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration that gives an absorbance of approximately 0.1 at the desired irradiation wavelength.
-
Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the irradiation wavelength.[13]
-
Irradiation: Irradiate the sample solution and the actinometer solution in parallel using a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at the desired wavelength (e.g., 350 nm).
-
Monitoring Photolysis: At various time points during irradiation, withdraw aliquots from the sample solution and analyze the concentration of the released substrate and the remaining caged compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
III. Quantum Yield Calculation
-
Data Analysis: Plot the concentration of the released substrate versus the number of photons absorbed by the sample. The number of absorbed photons can be calculated from the photon flux determined by actinometry and the absorbance of the sample.
-
Quantum Yield (Φ): The quantum yield of photolysis is the slope of the initial linear portion of this plot.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the generalized photocleavage mechanism for nitrobenzyl-based PPGs and the experimental workflow for their comparative evaluation.
Caption: Generalized photocleavage mechanism of nitrobenzyl-based photoremovable protecting groups.
Caption: Experimental workflow for the comparative evaluation of photoremovable protecting groups.
Conclusion
The choice of a photoremovable protecting group is a critical determinant of success in experiments requiring precise molecular control. While the classic o-nitrobenzyl group provides a solid foundation, derivatives such as the 2,4-Dinitrobenzyl group offer the potential for significantly enhanced quantum yields. For applications demanding longer wavelength activation and minimized phototoxicity, coumarin and quinoline-based PPGs present compelling alternatives. By carefully considering the key performance metrics and employing rigorous experimental validation as outlined in this guide, researchers can select and utilize the optimal PPG to unlock new frontiers in their respective fields.
References
-
[No Author]. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
[No Author]. Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. PubMed. Available at: [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]
-
[No Author]. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. Available at: [Link]
-
[No Author]. Photoremovable Protecting Groups. MDPI. Available at: [Link]
-
[No Author]. Photolabile protecting group. Wikipedia. Available at: [Link]
-
[No Author]. Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. Available at: [Link]
- [No Author]. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid. Google Patents.
-
[No Author]. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available at: [Link]
-
[No Author]. 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. Available at: [Link]
-
[No Author]. 2,4-Dinitrophenylhydrazine. Organic Syntheses Procedure. Available at: [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]
-
[No Author]. Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. Available at: [Link]
-
Majumdar, S., & Deval, B. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Available at: [Link]
-
[No Author]. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97. LookChem. Available at: [Link]
-
[No Author]. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Available at: [Link]
-
[No Author]. Protecting Groups. Available at: [Link]
-
[No Author]. A protecting group for carboxylic acids that can be photolyzed by visible light. PubMed. Available at: [Link]
-
[No Author]. Photoremovable protecting groups based on electron transfer chemistry. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
[No Author]. SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]
-
[No Author]. 2.4 Photocleavable Protecting Groups. Available at: [Link]
-
[No Author]. Bichromophoric fluorescent photolabile protecting group for alcohols and carboxylic acids. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
[No Author]. A new photochemically removable protecting group for amines. Semantic Scholar. Available at: [Link]
-
[No Author]. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC. Available at: [Link]
-
[No Author]. Alcohol Protecting Groups. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. arep.med.harvard.edu [arep.med.harvard.edu]
- 13. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: The 2,4-Dinitrobenzyl Protecting Group as a Superior Alternative to o-Nitrobenzyl for High-Efficiency Photocleavage
Introduction: The Need for Spatiotemporal Control in Complex Synthesis
In the intricate fields of drug development, chemical biology, and materials science, the ability to control chemical reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as an indispensable tool, enabling researchers to mask the bioactivity of a molecule until its function is desired.[1][2] Irradiation with light provides a traceless and non-invasive trigger to release the active species, offering a level of control that chemical reagents cannot match.[3][4]
For decades, the o-nitrobenzyl (ONB) group has been a workhorse in this domain, valued for its reliable, light-induced cleavage.[2][5] However, as experimental demands have grown more sophisticated—requiring faster reaction kinetics, greater photosensitivity, and applicability in complex biological milieu—the limitations of ONB have become more apparent. This guide provides a data-driven comparison of the classical ONB group with its more potent successor, the 2,4-dinitrobenzyl (DNB) protecting group, highlighting the key advantages that make DNB a superior choice for high-efficiency applications.
The Mechanism: An Intramolecular Rearrangement Dictated by Electronics
The photocleavage of o-nitrobenzyl derivatives proceeds through a well-established intramolecular rearrangement.[1][5][6] Upon absorption of a photon, the excited ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This transient species rapidly rearranges to release the protected functional group and a 2-nitrosobenzaldehyde byproduct.[7][8] The proximity of the ortho-nitro group to the benzylic hydrogens is the critical structural feature enabling this efficient pathway.[1]
The 2,4-dinitrobenzyl (DNB) group operates via the same fundamental mechanism. The crucial difference lies in the addition of a second nitro group at the para-position. This second group does not participate directly in the hydrogen abstraction but acts as a powerful electron-withdrawing group. This electronic perturbation significantly enhances the photophysical properties of the chromophore, leading to more efficient cleavage.
Caption: Photocleavage mechanism for ONB and DNB protecting groups.
Head-to-Head Performance Comparison: Why DNB Excels
The true advantages of the DNB group are evident when examining its photophysical and photochemical properties against the standard ONB. The addition of the para-nitro group leads to tangible improvements in key performance metrics.
Key Advantages of the 2,4-Dinitrobenzyl Group:
-
Enhanced Quantum Yield: The quantum yield of uncaging (Φu) is the ultimate measure of a PPG's efficiency—it defines the probability that an absorbed photon will result in a cleavage event. The strong electron-withdrawing nature of the second nitro group in DNB derivatives often leads to a significant increase in quantum yield compared to their ONB counterparts. For instance, the addition of a second nitro group (e.g., 2,6-dinitrobenzyl) has been shown to increase the quantum yield by nearly fourfold for certain leaving groups (from 0.033 to 0.12).[3] This means fewer photons are needed to release the same amount of active substrate, reducing irradiation time and minimizing potential photodamage to sensitive biological samples.
-
Red-Shifted Absorption: DNB protecting groups typically exhibit a bathochromic (red) shift in their maximum absorption wavelength (λmax) compared to ONB. While ONB cleavage is most efficient in the UV-A range (320-365 nm), DNB and its analogues can be cleaved at longer, less energetic wavelengths. This is critically important in biological research, as longer wavelengths penetrate deeper into tissue and are less phototoxic to living cells.[9]
-
Superior Two-Photon Uncaging (2PU): Two-photon uncaging microscopy allows for the release of a caged compound with unparalleled 3D spatial resolution, making it ideal for neuroscience and cell biology.[10][11][12] The efficiency of this process is determined by the two-photon action cross-section (δu), a product of the two-photon absorption cross-section and the quantum yield. Dinitro-substituted cages, such as 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI), have been specifically engineered for 2PU and demonstrate significantly higher efficiencies than ONB-based cages, enabling precise functional mapping of receptors in intact brain tissue.[10][13][14]
Quantitative Data Summary
The following table summarizes typical photophysical parameters. Note that exact values can vary based on the protected substrate and solvent conditions.
| Parameter | o-Nitrobenzyl (ONB) Derivatives | 2,4-Dinitrobenzyl (DNB) & Analogues | Advantage of DNB |
| Absorption Max (λmax) | ~280-350 nm[1] | ~350-450 nm[6] | Longer, less damaging wavelengths |
| Quantum Yield (Φu) | 0.01 - 0.16[8] | 0.1 - 0.6+[14] | Higher uncaging efficiency |
| Release Kinetics | Milliseconds to hours[1] | Microseconds to seconds | Faster release of active molecule |
| Two-Photon Action Cross-Section (δu) | Low | High (e.g., CDNI-caged GABA)[14] | Superior for high-resolution 3D uncaging |
Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework for the protection of a hydroxyl group and its subsequent photolytic deprotection.
Protocol 1: Protection of a Primary Alcohol with DNB-Br
This procedure describes the formation of a 2,4-dinitrobenzyl ether. The choice of a non-protic, polar solvent like DMF facilitates the Sₙ2 reaction, and a mild base like silver(I) oxide is often preferred for acid-sensitive substrates over stronger bases like NaH.
Materials:
-
Primary alcohol (1.0 eq)
-
2,4-Dinitrobenzyl bromide (DNB-Br) (1.2 eq)
-
Silver(I) oxide (Ag₂O) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.
-
Add Ag₂O (1.5 eq) to the solution. The suspension will turn dark brown/black.
-
Add DNB-Br (1.2 eq) portion-wise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove silver salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the DNB-protected alcohol.
Protocol 2: Photolytic Deprotection (Uncaging)
This protocol outlines a general setup for a photolysis experiment. The choice of solvent is critical; it must be transparent at the irradiation wavelength and inert to the substrate and photoproducts. Acetonitrile and methanol are common choices.
Caption: Experimental workflow for photolytic deprotection.
Materials:
-
DNB-protected substrate
-
Photolysis-grade solvent (e.g., acetonitrile, methanol, buffered aqueous solution)
-
Photoreactor equipped with a suitable lamp (e.g., 365 nm or 405 nm LED array or mercury lamp with filters)
-
Quartz reaction vessel or cuvette
-
Stirring mechanism
Procedure:
-
Prepare a dilute solution (typically 0.1-10 mM) of the DNB-protected substrate in the chosen solvent. If solubility is an issue in aqueous systems, a co-solvent like acetonitrile or DMSO can be used.
-
Transfer the solution to a quartz reaction vessel, as standard borosilicate glass will absorb UV light.
-
Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes if the substrate or product is sensitive to oxidation.
-
Place the vessel in the photoreactor and begin irradiation at the appropriate wavelength while stirring. Maintain a constant temperature if necessary.
-
Monitor the cleavage progress periodically by taking small aliquots and analyzing via HPLC or TLC. The appearance of the deprotected product and the disappearance of the starting material will be observed.
-
Once the reaction is complete, transfer the solution to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting crude product can be purified using standard techniques such as column chromatography or preparative HPLC to separate the deprotected substrate from the 2,4-dinitrosobenzaldehyde byproduct.[1]
Conclusion: Selecting the Right Tool for Precision Chemistry
For researchers seeking to leverage the power of light for spatiotemporal control, the choice of a photolabile protecting group is a critical decision. While the o-nitrobenzyl group has served as a foundational tool, the 2,4-dinitrobenzyl group and its advanced analogues represent a significant step forward. The DNB group's enhanced quantum efficiency, red-shifted absorption, and superior performance in two-photon applications provide tangible advantages, enabling faster, cleaner, and more precise experiments, particularly within sensitive biological systems. By understanding the mechanistic principles and performance data outlined in this guide, researchers and drug development professionals can make an informed decision, selecting the DNB protecting group to unlock new possibilities in their complex synthetic challenges.
References
- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. (n.d.). Benchchem.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (2012).
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023).
- Two chemical actinometers, o-nitrobenzaldehyde and 2,4-dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. (n.d.).
- Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. (2024). ACS Organic Letters.
- Synthesis of 2,4-dinitrobenzyl alcohol. (n.d.). PrepChem.com.
- Photolabile protecting group. (n.d.). Wikipedia.
- Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. (n.d.). RSC Publishing.
- Two-photon uncaging of gamma-aminobutyric acid in intact brain tissue. (2010).
- Two-Photon Uncaging of Glutam
- Two-Photon Uncaging of Glutamate. (2019).
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2013). ACS Chemical Reviews.
- o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Chemistry – A European Journal.
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2018).
- 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (2009).
- Two-photon uncaging microscopy. (2011). PubMed.
- Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). (n.d.). Benchchem.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. (n.d.). Zito Lab.
- The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. (1995). PubMed.
- Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. (n.d.). Sigma-Aldrich.
- Alcohol Protecting Groups. (n.d.). University of Windsor Chemistry.
- The Role of DHP Protecting Group in Organic Synthesis. (n.d.). Hebei Guangxing Chemical.
- Protecting Groups. (n.d.). University of Minnesota Chemistry.
- Photoreactions of ortho-nitro benzyl esters. (n.d.).
- A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde. (n.d.). Benchchem.
- o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006).
- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. (n.d.). Journal of High School Science.
- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (1998). HETEROCYCLES.
- New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. (2001).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nathan.instras.com [nathan.instras.com]
- 10. Two-photon uncaging of gamma-aminobutyric acid in intact brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 13. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 14. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
validation of nitric oxide release from 2,4-Dinitrobenzyl alcohol using Griess assay
A Comparative Guide to the Validation of Nitric Oxide Release from 2,4-Dinitrobenzyl Alcohol Using the Griess Assay
For researchers, scientists, and drug development professionals, the precise quantification of nitric oxide (NO) is paramount for understanding its diverse physiological and pathological roles. This guide provides an in-depth, technical comparison for validating NO release from the photo-releasable donor, this compound, utilizing the well-established Griess assay. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and compare its performance with other common NO donors.
The Foundation: Understanding Nitric Oxide Donors and the Griess Assay
Nitric oxide, a fleeting yet critical signaling molecule, participates in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[1] Due to its short half-life, direct measurement of NO in biological systems is challenging.[1] Consequently, researchers often rely on indirect methods, such as quantifying its stable oxidized metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1]
Nitric Oxide Donors: A Controlled Release.
Nitric oxide donors are compounds that release NO under specific conditions, serving as invaluable tools for investigating its biological effects.[2][3] These donors can be categorized based on their mechanism of NO release, which can be spontaneous or triggered by factors like light, pH, or enzymatic activity.[4] this compound stands out as a photo-releasable NO donor, offering precise temporal and spatial control over NO delivery upon exposure to ultraviolet light.[5]
The Griess Assay: A Time-Honored Detection Method.
First described by Johann Peter Griess in 1879, the Griess assay is a simple, cost-effective, and widely used colorimetric method for the indirect quantification of NO by measuring nitrite concentration.[6][7][8] The assay is based on a two-step diazotization reaction.[6][7][9] In an acidic environment, nitrite reacts with a diazotizing reagent, typically sulfanilamide, to form a diazonium salt.[6][9] This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound with a characteristic absorbance maximum around 540-548 nm.[6][7][10] The intensity of the color is directly proportional to the nitrite concentration in the sample.[6]
Experimental Protocol: A Step-by-Step Guide to Validating NO Release
This protocol outlines the validation of NO release from this compound using the Griess assay.
Materials and Reagents:
-
This compound
-
Griess Reagent Kit (or individual components: sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, and phosphoric acid)[10]
-
Sodium nitrite (for standard curve)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (with appropriate wavelength for photo-release)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
Experimental Workflow Diagram:
Caption: Experimental workflow for the validation of nitric oxide release.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in PBS (pH 7.4). Protect the solution from light.
-
Griess Reagent: If using a kit, follow the manufacturer's instructions.[10][11] If preparing from individual components, a typical formulation consists of 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride and 2% sulfanilamide in 5% phosphoric acid.[9] It is often prepared as two separate solutions that are mixed just before use.[12]
-
Nitrite Standard Curve: Prepare a stock solution of sodium nitrite in PBS. From this stock, create a series of dilutions to generate a standard curve, typically ranging from 1 to 100 µM.[1]
-
-
Induction of Nitric Oxide Release:
-
Pipette the this compound solution into the wells of a 96-well plate. Include a negative control (PBS only) and a positive control (a known concentration of sodium nitrite).
-
Expose the plate to a UV light source for a predetermined amount of time to induce the photolytic release of NO. The duration of UV exposure can be varied to study the kinetics of NO release.
-
-
Griess Reaction:
-
Following UV exposure, allow the plate to incubate at room temperature for a period to ensure the released NO has been converted to nitrite.
-
Add an equal volume of the prepared Griess reagent to each well containing the standards and samples.[12]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow for the colorimetric reaction to complete.[10][12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 540 nm and 550 nm using a microplate reader.[6][7][10]
-
Subtract the absorbance of the blank (PBS with Griess reagent) from all readings.
-
Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in the experimental samples, which corresponds to the amount of NO released from the this compound.
-
Comparative Analysis: this compound vs. Other NO Donors
The choice of an NO donor is critical and depends on the specific experimental requirements, such as the desired rate and duration of NO release.[2][13] Below is a comparison of this compound with other commonly used NO donors.
| Nitric Oxide Donor | Class | Mechanism of NO Release | Key Advantages | Key Disadvantages |
| This compound | Photo-releasable | Photolytic cleavage upon UV exposure[5] | High spatial and temporal control of NO release. | Requires a UV light source; potential for UV-induced cell damage. |
| S-Nitrosothiols (e.g., SNAP, GSNO) | Spontaneous/Catalyzed | Spontaneous or metal/light/thiol-catalyzed release[4][14] | Some are endogenous; can exhibit tissue selectivity.[14] | Release rates can be influenced by various biological factors.[4] |
| Diazeniumdiolates (NONOates) | Spontaneous | Spontaneous decomposition at physiological pH and temperature[4][14] | Predictable release kinetics based on structure, pH, and temperature.[4] | Release is continuous once dissolved; lacks temporal control. |
| Organic Nitrates (e.g., Nitroglycerin) | Enzymatic | Require enzymatic bioactivation (e.g., by mitochondrial aldehyde dehydrogenase)[15] | Long history of clinical use; well-documented in vivo effects.[15] | Can induce tolerance with long-term use; complex metabolic requirements.[14][16] |
| Sodium Nitroprusside (SNP) | Spontaneous/Light-induced | Spontaneous release, enhanced by light. | Potent vasodilator. | Can release cyanide as a byproduct, leading to toxicity. |
Navigating the Nuances: Causality and Trustworthiness in the Griess Assay
While the Griess assay is a powerful tool, its reliability hinges on understanding its limitations and potential interferences.
Causality Behind Experimental Choices:
-
Acidic Conditions: The initial diazotization reaction requires an acidic environment to protonate the nitrite ion, facilitating its reaction with sulfanilamide.[6]
-
Choice of Coupling Agent: N-(1-naphthyl)ethylenediamine (NED) is favored over older coupling agents like 1-naphthylamine due to its lower toxicity and the formation of a more stable and soluble azo dye.[1]
-
Standard Curve Matrix: It is crucial to prepare the nitrite standards in the same medium as the experimental samples (e.g., cell culture media, buffer) to account for any matrix effects that could interfere with the assay.[7]
Ensuring a Self-Validating System:
-
Positive and Negative Controls: Always include a known concentration of nitrite as a positive control to ensure the Griess reagents are active. A negative control (the buffer or medium without the NO donor) is essential to establish the baseline absorbance.
-
Spike and Recovery: To validate the assay in a complex biological matrix, a "spike and recovery" experiment is recommended. A known amount of nitrite is added to a sample, and the percentage of the added nitrite that is detected is calculated.[6] This helps to identify any interfering substances.
Potential Interferences:
Several endogenous and exogenous compounds can interfere with the Griess assay, leading to inaccurate results.[6] These include:
-
Reducing agents: Ascorbate and thiols can reduce the diazonium salt, preventing the coupling reaction.[6][17]
-
High protein concentrations: Proteins can interfere with the assay, and deproteinization may be necessary for samples like plasma or serum.[6][17] However, acidic deproteinization methods should be avoided as they can lead to the loss of nitrite.[6]
-
NADPH: This co-factor can interfere with the Griess reaction.[6][17]
For samples containing both nitrite and nitrate, the total nitric oxide production can be estimated by first reducing the nitrate to nitrite using nitrate reductase or cadmium.[6][8][10]
Conclusion
The validation of nitric oxide release from donors like this compound is a critical step in harnessing their potential for research and therapeutic applications. The Griess assay, when performed with a thorough understanding of its chemical principles and potential pitfalls, provides a reliable and accessible method for this purpose. By carefully considering the experimental design, including appropriate controls and accounting for potential interferences, researchers can generate accurate and reproducible data. The choice of this compound as a photo-releasable NO donor offers the significant advantage of precise control, which, when coupled with a robust validation method like the Griess assay, empowers in-depth investigations into the multifaceted roles of nitric oxide.
References
-
Griess test. In: Wikipedia. ; 2023. Accessed January 12, 2024. [Link]
-
Sun J, Zhang X, Broderick M, Fein H. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors. 2003;3(8):276-284. [Link]
-
Rocha F, et al. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules. 2020;25(11):2603. [Link]
-
Tsikas D. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;851(1-2):51-70. [Link]
-
Wang P, et al. Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews. 2002;102(4):1091-1134. [Link]
-
Hetrick E, et al. Inaccuracies of nitric oxide measurement methods in biological media. Anal Methods. 2010;2(6):705-715. [Link]
-
Hrabie J, et al. Measurement and Modeling of Nitric Oxide Release Rates for Nitric Oxide Donors. Chemical Research in Toxicology. 1997;10(4):436-442. [Link]
-
Pike R, et al. Analytical Chemistry of Nitric Oxide. J. Vis. Exp. 2013;(72):e50121. [Link]
-
Various Authors. Nitric Oxide Assay? ResearchGate. Published April 23, 2013. [Link]
-
Naseem M. Dietary supplements for improving nitric-oxide synthesis. J Prev Nutr Food Sci. 2015;20(1):1-10. [Link]
-
Feelisch M. The use of nitric oxide donors in pharmacological studies. Naunyn Schmiedebergs Arch Pharmacol. 1998;358(2):113-122. [Link]
-
This compound 97. LookChem. [Link]
-
Rocha F, et al. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules. 2020;25(11):2603. [Link]
-
Carpenter A, et al. Nitric Oxide Release Part III. Measurement and Reporting. Biomaterials. 2012;33(1):1-16. [Link]
-
Münzel T, Daiber A, Gori T. Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation Research. 2011;109(8):949-964. [Link]
-
Megson I, et al. Recent developments in nitric oxide donor drugs. Br J Pharmacol. 2009;158(Suppl 1):S15-S27. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide-releasing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Griess test - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of Photolabile Protecting Groups in Solution
For the researcher at the bench, the drug development professional navigating complex synthetic pathways, or the scientist designing novel light-responsive materials, the choice of a photolabile protecting group (PPG) is a critical decision point. The stability of a PPG in various chemical environments dictates the success of a multi-step synthesis, the precision of drug delivery, and the fidelity of patterned surfaces. An ideal PPG should remain robust throughout various chemical transformations, only to be cleaved with high spatial and temporal precision upon exposure to a specific wavelength of light.
This guide provides a comprehensive comparison of the stability of commonly employed PPGs in solution. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and offer a detailed protocol for their comparative evaluation in your own laboratory.
Understanding the Landscape of Photolabile Protecting Groups
Photolabile protecting groups are chemical moieties that can be removed from a molecule by the action of light. This property allows for the precise control over the release of a protected functional group, making them invaluable tools in a myriad of applications, including peptide synthesis, light-activated drug delivery, and surface chemistry. The stability of a PPG is not an absolute property but rather a function of its chemical structure and the surrounding environment. Factors such as solvent polarity, pH, and the presence of nucleophiles can significantly influence the "dark" stability of a PPG, i.e., its stability in the absence of light.
A Comparative Analysis of Common Photolabile Protecting Groups
The selection of a suitable PPG is often a trade-off between its stability to various chemical reagents and the efficiency of its photochemical cleavage. Here, we compare some of the most widely used classes of PPGs.
| Photolabile Protecting Group (PPG) | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Advantages | Disadvantages |
| o-Nitrobenzyl (NB) | 350-365 | 0.01 - 0.5 | Well-established chemistry, commercially available in many forms. | Can produce reactive nitrosoarene byproducts. |
| Coumarin-4-ylmethyl (CM) | 350-400 | 0.01 - 0.2 | High extinction coefficients, often fluorescent. | Photoproducts can sometimes interfere with biological systems. |
| (7-diethylamino-coumarin-4-yl)methyl (DEACM) | 365-420 | ~0.03 | Two-photon absorption capabilities, good for biological applications. | Can be sensitive to acidic conditions. |
| p-Hydroxyphenacyl (pHP) | 300-365 | 0.2 - 0.4 | Generally clean photochemistry with fewer side reactions. | Lower wavelength requirement can be damaging to some biological samples. |
| 8-Bromo-7-hydroxyquinoline (BHQ) | 340-380 | ~0.1 | Good stability in a wide range of conditions. | Synthesis can be more complex than other PPGs. |
The ortho-Nitrobenzyl Group: A Classic Workhorse
The o-nitrobenzyl (NB) group is arguably one of the most well-studied and widely utilized PPGs. Its mechanism of photocleavage proceeds through an intramolecular redox reaction upon excitation, leading to the release of the protected substrate and the formation of an o-nitrosobenzaldehyde.
While the NB group offers good stability under many conditions, its Achilles' heel can be the generation of the reactive nitrosoarene byproduct. This byproduct can potentially react with other functional groups in the system, leading to undesired side reactions. Modifications to the parent NB structure, such as the introduction of methoxy or methyl groups, have been explored to fine-tune its photochemical properties and stability.
Coumarin-Based Protecting Groups: The Fluorescent Alternative
Coumarin-based PPGs, such as the coumarin-4-ylmethyl (CM) group, have gained popularity due to their high molar extinction coefficients and, in many cases, the inherent fluorescence of the coumarin core. This fluorescence can be advantageous for tracking the protecting group or its cleavage products. The photodecomposition of coumarinylmethyl esters is known to be highly dependent on the solvent, with the efficiency of photorelease being significantly influenced by solvent polarity and proticity.
Quinoline-Based Protecting Groups: A Balance of Stability and Cleavage
Quinoline-based PPGs, like 8-bromo-7-hydroxyquinoline (BHQ), have emerged as a robust class of protecting groups. They often exhibit excellent stability across a broad range of chemical conditions, including strongly acidic or basic media, yet can be cleaved with good efficiency upon irradiation.
Factors Influencing the Stability of Photolabile Protecting Groups
The "in-the-dark" stability of a PPG is a critical parameter. A protecting group that prematurely cleaves can lead to a loss of yield and the generation of impurities. The primary factors governing this stability are:
-
Solvent: The polarity and proticity of the solvent can significantly impact the stability of a PPG. For instance, some PPGs may be susceptible to solvolysis in protic solvents like methanol or water.
-
pH: The pH of the solution can play a crucial role, especially for PPGs containing ionizable functional groups. For example, the stability of some ester-based PPGs can be compromised under basic conditions due to hydrolysis.
-
Nucleophiles: The presence of nucleophiles in the reaction mixture can lead to the degradation of certain PPGs. This is a particularly important consideration in complex reaction systems or biological media.
Experimental Protocol for the Comparative Evaluation of PPG Stability
To ensure the judicious selection of a PPG for your specific application, a systematic evaluation of its stability is paramount. The following protocol provides a framework for comparing the stability of different PPGs in solution.
Objective
To quantitatively assess and compare the stability of different photolabile protecting groups in a given solvent system over time.
Materials
-
Compounds functionalized with the PPGs of interest (e.g., PPG-protected amino acid, PPG-protected fluorescent dye).
-
High-purity solvents (e.g., acetonitrile, dimethyl sulfoxide, phosphate-buffered saline).
-
High-performance liquid chromatography (HPLC) system with a UV-Vis or fluorescence detector.
-
Incubator or temperature-controlled chamber.
-
Amber vials to protect samples from ambient light.
Experimental Workflow Diagram
Caption: Workflow for comparing the stability of photolabile protecting groups.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of each PPG-functionalized compound at a concentration of 10 mM in a suitable solvent (e.g., DMSO or ACN). Ensure the compounds are fully dissolved.
-
Sample Preparation for Stability Study:
-
Label a series of amber HPLC vials for each PPG and each time point.
-
In each vial, dilute the stock solution to a final concentration of 100 µM in the test solvent (e.g., PBS, cell culture medium, or an organic solvent mixture). The final concentration should be chosen to give a good signal on the HPLC.
-
Prepare a sufficient number of vials to cover all your time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
-
Incubation:
-
Place the vials in an incubator set to the desired temperature (e.g., 25 °C or 37 °C). It is crucial that the samples are protected from light throughout the incubation period to prevent photochemical degradation.
-
-
Sample Analysis by HPLC:
-
At each designated time point, remove one vial for each PPG from the incubator.
-
If necessary, quench the reaction. For example, if degradation is pH-dependent, you might neutralize the sample. If the degradation is enzymatic in a biological medium, you could add a protein precipitating agent like cold acetonitrile.
-
Immediately analyze the sample by HPLC. The HPLC method should be able to separate the intact PPG-compound from its degradation products.
-
The peak area of the intact PPG-compound is proportional to its concentration.
-
-
Data Analysis:
-
For each PPG, plot the percentage of the remaining intact compound (relative to the t=0 time point) as a function of time.
-
From this plot, you can determine the half-life (t₁/₂) of each PPG under the tested conditions. A longer half-life indicates greater stability.
-
For a more quantitative comparison, you can fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant (k).
-
This self-validating protocol, by directly measuring the disappearance of the parent compound over time, provides a robust and reliable method for assessing the stability of your chosen PPGs under conditions that are relevant to your intended application.
Conclusion
The selection of a photolabile protecting group is a critical decision in many scientific endeavors. A thorough understanding of their relative stabilities, informed by empirical data, is essential for success. The o-nitrobenzyl, coumarin, and quinoline-based PPGs each offer a unique set of advantages and disadvantages. By systematically evaluating their stability in your specific experimental context, you can make an informed choice that will enhance the precision and reliability of your work.
References
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
Navigating Immune Recognition: A Comparative Guide to the Cross-Reactivity of 2,4-Dinitrobenzyl Protected Compounds
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of small molecules is a critical aspect of therapeutic design and safety assessment. The 2,4-dinitrobenzyl (DNB) group, and its close relative the 2,4-dinitrophenyl (DNP) group, are classic examples of haptens—small molecules that can elicit a robust immune response when conjugated to a larger carrier protein. This guide provides an in-depth technical comparison of the cross-reactivity of DNB-protected compounds, offering insights into the structural basis of immune recognition and providing supporting experimental data and protocols to aid in your research.
The Nature of Haptens and the DNB Moiety
Haptens are, by themselves, non-immunogenic due to their small size.[1] However, when they covalently bind to endogenous proteins, they form neoantigens that can be recognized by the immune system, leading to both antibody-mediated (humoral) and T-cell-mediated (cellular) immune responses.[1] The DNB group is a potent sensitizer, frequently used as a model hapten in immunological studies to investigate mechanisms of allergic contact dermatitis and delayed-type hypersensitivity (DTH).[2][3]
The immunogenicity of DNB arises from its electrophilic nature, which allows it to react with nucleophilic residues on proteins, such as the amine groups of lysine or the sulfhydryl groups of cysteine, forming a stable conjugate.[4] This modification creates novel epitopes that are presented to the immune system.
Understanding Cross-Reactivity: When Similar Structures Elicit a Common Response
Cross-reactivity occurs when antibodies or T-cells induced by a specific antigen (in this case, a DNB-protein conjugate) also recognize and react with other, structurally similar molecules.[5] This phenomenon is of paramount importance in drug development, as it can lead to off-target effects and unexpected hypersensitivity reactions. For DNB-protected compounds, the primary concern is cross-reactivity with other nitroaromatic compounds.
Humoral Immune Response and Antibody Cross-Reactivity
The humoral response to DNB-protein conjugates results in the production of anti-DNB antibodies. The specificity of these antibodies is not absolute and they can exhibit varying degrees of cross-reactivity with other haptens. The most studied cross-reaction is with the 2,4,6-trinitrophenyl (TNP) group, which shares significant structural homology with DNP.
Table 1: Comparison of Anti-DNP Antibody Affinity for DNP and Structurally Related Haptens
| Hapten | Structure | Relative Affinity (Ka) for Anti-DNP Antibodies | Key Structural Differences from DNP |
| 2,4-Dinitrophenyl (DNP) | High (Homologous Hapten) | - | |
| 2,4,6-Trinitrophenyl (TNP) | Moderate to High | Additional nitro group at position 6 | |
| Picric Acid (2,4,6-Trinitrophenol) | Moderate | Additional nitro group at position 6 and a hydroxyl group instead of a benzyl linkage point | |
| 2,4-Dinitrophenol | Moderate | Hydroxyl group instead of a benzyl linkage point | |
| p-Nitrophenol | Low | Single nitro group and a hydroxyl group |
Note: Relative affinities are generalized from multiple studies and can vary depending on the specific antibody population and assay conditions.
The data indicates that the presence and position of nitro groups are critical determinants of antibody recognition. While anti-DNP antibodies show strong binding to DNP, they also recognize TNP, albeit often with slightly lower affinity.[6] The additional nitro group in TNP can influence the electronic properties and steric hindrance of the hapten, affecting its fit within the antibody's binding site.
Cellular Immune Response and T-Cell Cross-Reactivity
Delayed-type hypersensitivity (DTH) is a T-cell mediated inflammatory response that typically appears 24-72 hours after exposure to an antigen in a sensitized individual.[3] DNB compounds are potent inducers of DTH. T-cells do not recognize haptens directly; instead, they recognize hapten-modified peptides presented by antigen-presenting cells (APCs) in the context of Major Histocompatibility Complex (MHC) molecules.
Cross-reactivity at the T-cell level occurs when T-cells primed by a DNB-modified peptide can also be activated by other structurally similar hapten-modified peptides.
Table 2: Cross-Reactivity in DNB-Induced Delayed-Type Hypersensitivity in a Murine Model
| Sensitizing Hapten | Challenging Hapten | Ear Swelling Response (% of Homologous Challenge) | Interpretation |
| DNFB | DNFB | 100% | Homologous positive control |
| DNFB | TNCB | ~70-80% | Significant cross-reactivity |
| TNCB | DNFB | ~40-50% | Moderate cross-reactivity |
| DNFB | Picric Acid | ~20-30% | Low but detectable cross-reactivity |
| DNFB | Oxazolone | <10% | Negligible cross-reactivity |
Data is synthesized from representative studies and illustrates general trends. Specific results may vary based on experimental conditions.
These findings suggest that while there is significant cross-reactivity between DNFB (a common DNB-related sensitizer) and TNCB (trinitrochlorobenzene), it is not always reciprocal. This highlights the complexity of T-cell recognition, which is dependent on both the hapten and the modified peptide presented.
Experimental Workflows and Protocols
To empirically assess the cross-reactivity of your DNB-protected compounds, the following experimental approaches are recommended.
Synthesis of DNB-Protein Conjugates
The foundational step for these immunological assays is the stable conjugation of the DNB hapten to a carrier protein. Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) are commonly used carriers.[4]
Caption: DNB hapten conjugation to a carrier protein.
Protocol 1: Synthesis of DNB-BSA Conjugate
-
Dissolve Carrier Protein: Dissolve 10 mg of BSA in 1 ml of 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Prepare Hapten Solution: Dissolve 5 mg of 2,4-dinitrobenzenesulfonic acid sodium salt (DNBS) in 0.5 ml of the same buffer.
-
Conjugation Reaction: Slowly add the DNBS solution to the BSA solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove unconjugated hapten by dialysis against phosphate-buffered saline (PBS) at 4°C with several buffer changes over 48 hours.
-
Characterization: Determine the hapten-to-protein ratio by measuring the absorbance at 360 nm (for DNP) and 280 nm (for protein).
Competitive ELISA for Antibody Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the cross-reactivity of different haptens by measuring their ability to compete with a coated DNB-conjugate for binding to anti-DNB antibodies.[7]
Sources
- 1. mbl.edu [mbl.edu]
- 2. mdpi.com [mdpi.com]
- 3. compbio.com [compbio.com]
- 4. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2,4-Dinitrobenzyl Alcohol for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-Dinitrobenzyl alcohol, a compound that, like many nitroaromatic compounds, requires careful handling due to its inherent hazards. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its properties and associated risks is essential. This compound is a nitroaromatic compound, a class of chemicals known for their potential reactivity and toxicity. While toxicological properties for this specific compound have not been exhaustively investigated, data from its structural analogues and available Safety Data Sheets (SDS) indicate a need for caution.[1] The presence of two nitro groups on the benzene ring increases its chemical reactivity and potential for thermal instability. Some dinitro compounds are known to be flammable and can have explosive properties under specific conditions, such as heating.[2][3]
For this reason, all handling and disposal operations must be conducted with strict adherence to safety protocols to mitigate risks of exposure, uncontrolled reactions, and environmental contamination.
| Property | Data | Source |
| Molecular Formula | C₇H₆N₂O₅ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][4] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 114-118 °C | [2] |
| Primary Hazards | Potential for flammability, reactivity. May cause irritation to skin, eyes, and respiratory tract.[1][5][6][7] |
Core Principles for Chemical Waste Management
Effective disposal is rooted in a comprehensive waste management strategy. The following principles should guide all laboratory personnel:
-
Waste Minimization: Only synthesize or acquire the quantity of this compound necessary for your experimental needs.
-
Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Improper mixing can lead to dangerous chemical reactions.
-
Identification: All waste containers must be clearly and accurately labeled with the full chemical name and appropriate hazard warnings.
-
Compliance: All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step-by-Step Disposal Protocol
This protocol is divided into key stages, from initial waste generation to final disposal.
Stage 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or waste), ensure the appropriate PPE is worn to prevent personal exposure.[10]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policy.[11]
-
Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[7][12]
Stage 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical. Three primary waste streams should be considered:
-
Solid Waste: This includes expired or unused this compound, residue scraped from reaction vessels, and contaminated disposable items like weighing paper or Kimwipes.
-
Liquid Waste: This stream consists of solutions containing this compound.
-
Contaminated Labware: Non-disposable items such as glassware that have come into contact with the chemical.
Collect each waste stream in a separate, designated, and properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[13]
Stage 3: Disposal Pathway Determination
The appropriate disposal pathway depends on the nature of the waste. The following decision tree illustrates the process for selecting the correct disposal method.
Caption: Disposal pathway decision tree for this compound waste.
Pathway A: Solid Waste and Concentrated Material Pure this compound and materials heavily contaminated with it must be treated as hazardous waste.
-
Collection: Carefully place the solid waste into a designated, robust, and clearly labeled hazardous waste container. For powders, it is crucial to avoid generating dust.[13][14] It is good practice to use a container with a liner.[3]
-
Disposal: The recommended and safest disposal method is to burn in a chemical incinerator equipped with an afterburner and scrubber .[1] This must be carried out by a licensed professional waste disposal company. Do not attempt to incinerate this material in standard laboratory equipment.
Pathway B: Dilute Liquid Waste Solutions containing this compound should also be treated as hazardous waste.
-
Collection: Pour the liquid waste into a compatible, labeled hazardous waste container. Do not mix with other types of chemical waste.
-
Disposal: Similar to solid waste, liquid waste containing this compound should be offered to a licensed disposal company, which will typically use high-temperature incineration for destruction.[1] Under no circumstances should this material be disposed of down the drain .[15][16] This practice is illegal in many jurisdictions and harmful to the environment.
Pathway C: Contaminated Labware and PPE
-
Disposable Items: Contaminated gloves, pipette tips, and other disposable lab supplies should be collected as solid hazardous waste and sent for incineration.[3]
-
Reusable Glassware: Glassware should be decontaminated. A common procedure is to rinse the item three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[14] After triple rinsing, the glassware can typically be washed through normal laboratory procedures.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[14]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Cleanup (Minor Spills): For small spills of solid material, do not use a dry brush. Instead, gently sweep or use a vacuum cleaner equipped with a HEPA filter.[13] Place the collected material into a labeled container for hazardous waste disposal.[5][8] Avoid any action that generates dust.[14]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following all internal reporting protocols. For large spills, contact your EHS officer immediately and do not attempt to clean them up yourself.[3]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
MSDS of this compound . (2010). Capot Chemical Co., Ltd.[Link]
-
2-(2,4-Dinitrobenzyl)pyridine Material Safety Data Sheet . Cole-Parmer. [Link]
-
2 4-DINITROBENZYL ALCOHOL 97 Data . LookChem. [Link]
-
Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol at Amherst College . (2019). Amherst College. [Link]
-
3,4-Dinitrobenzyl alcohol . PubChem, National Institutes of Health. [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97 | lookchem [lookchem.com]
- 3. amherst.edu [amherst.edu]
- 4. 3,4-Dinitrobenzyl alcohol | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. content.labscoop.com [content.labscoop.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ashp.org [ashp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
